Ethyl 2-cyclopentylacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62679. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-cyclopentylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-11-9(10)7-8-5-3-4-6-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSADESEDBCPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289671 | |
| Record name | Ethyl 2-cyclopentylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18322-54-8 | |
| Record name | 18322-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-cyclopentylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cyclopentylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-cyclopentylacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Ethyl 2-cyclopentylacetate, a versatile ester with significant potential in organic synthesis and as a key building block for active pharmaceutical ingredients (APIs). This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols with a focus on Fischer esterification, and its applications in the pharmaceutical industry. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work, ensuring scientific integrity and reproducibility through validated protocols and authoritative references.
Introduction and Chemical Identity
This compound, with the CAS number 18322-54-8 , is an organic ester characterized by a cyclopentyl ring attached to an ethyl acetate moiety.[1][2][3] Its structure lends it to a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. While its direct applications are still being explored, its structural analogs, such as ethyl (2-oxo-cyclopentyl)acetate, are recognized as important intermediates in pharmaceutical development.[2][4] This guide will explore the synthesis and potential utility of this compound, providing a foundational understanding for its application in research and development.
Key Identifiers:
| Identifier | Value |
| CAS Number | 18322-54-8 |
| Molecular Formula | C9H16O2 |
| IUPAC Name | This compound |
| Synonyms | Ethyl cyclopentylacetate, Cyclopentaneacetic acid, ethyl ester |
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in experimental settings.
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 156.22 g/mol | PubChem[3] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | 196.6°C at 760 mmHg (Predicted) | Crysdot LLC[5] |
| Purity | 98% | Colorcom Group[2] |
Spectroscopic Data for Characterization:
Characterization of this compound is crucial to confirm its identity and purity after synthesis. Below are typical spectroscopic data points.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of a related compound, ethyl acetate, shows a characteristic triplet at ~1.3 ppm (3H, from the methyl group of the ethyl ester), a singlet at ~1.9 ppm (3H, from the acetyl methyl group), and a quartet at ~4.1 ppm (2H, from the methylene group of the ethyl ester). For this compound, one would expect to see signals corresponding to the ethyl group protons and a complex multiplet for the cyclopentyl ring protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum of an ester is characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1750-1735 cm⁻¹. Another characteristic absorption is the C-O stretching vibration between 1250 and 1230 cm⁻¹.[6] The absence of a broad O-H band (3300-2500 cm⁻¹) distinguishes it from its carboxylic acid precursor.[6]
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, cyclopentylacetic acid, with ethanol in the presence of an acid catalyst.
Synthesis of the Precursor: Cyclopentylacetic Acid
The starting material, cyclopentylacetic acid (CAS No: 1123-00-8), can be synthesized from bromocyclopentane and diethyl malonate.[5] This process involves the formation of diethyl cyclopentylmalonate, followed by hydrolysis and decarboxylation.[1]
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An In-depth Technical Guide to Ethyl 2-Cyclopentylacetate: Synthesis, Characterization, and Applications
Abstract
Ethyl 2-cyclopentylacetate is a versatile ester with significant applications as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and fragrance industries. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and spectral characterization. We will delve into the mechanistic underpinnings of its synthesis via Fischer esterification, offering a detailed, field-proven protocol. Furthermore, this document explores the compound's utility as a building block in drug development and other industrial applications, supported by authoritative references. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this compound.
Chemical Identity and Physicochemical Properties
This compound, also known as cyclopentaneacetic acid, ethyl ester, is an organic compound with the molecular formula C9H16O2.[1][2][3] It consists of a cyclopentyl ring attached to an ethyl acetate group.
Molecular Structure and Identifiers
Physicochemical Data
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 196.6°C at 760 mmHg | |
| Molecular Weight | 156.22 g/mol | [1] |
| Purity | >95% | [5] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Fischer-Speier esterification of cyclopentylacetic acid with ethanol in the presence of an acid catalyst.[4] This is a reversible reaction, and to achieve a high yield, the equilibrium must be shifted towards the product side.[6][7][8] This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[7][8][9]
Fischer-Speier Esterification: Mechanism and Rationale
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[8][9] The mechanism involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[7][8]
-
Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl group, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.
The choice of a strong acid catalyst like sulfuric acid is crucial for protonating the carboxylic acid, thereby activating it for nucleophilic attack by the less nucleophilic alcohol.
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentylacetic acid (0.1 mol), absolute ethanol (0.5 mol, 5-fold excess), and concentrated sulfuric acid (0.01 mol) as the catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) with constant stirring.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, and then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show characteristic signals for the ethyl group and the cyclopentyl moiety.
-
A triplet corresponding to the methyl protons (-OCH2CH3 ) of the ethyl group.
-
A quartet corresponding to the methylene protons (-OCH2 CH3) of the ethyl group.
-
A doublet for the methylene protons adjacent to the cyclopentyl ring (CH2 -cyclopentyl).
-
A multiplet for the methine proton of the cyclopentyl ring.
-
Multiplets for the remaining methylene protons of the cyclopentyl ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct peaks for each carbon atom in the molecule. Key signals include:
-
A peak for the carbonyl carbon of the ester group (~170-175 ppm).
-
A peak for the methylene carbon of the ethoxy group (-O CH2CH3).
-
A peak for the methyl carbon of the ethoxy group (-OCH2C H3).
-
Peaks corresponding to the carbon atoms of the cyclopentyl ring and the adjacent methylene group.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[4]
-
A C-O stretching vibration around 1240 cm⁻¹.[4]
-
C-H stretching vibrations for the sp³ hybridized carbons of the cyclopentyl and ethyl groups.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.[4]
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules.
Intermediate in Pharmaceutical Synthesis
This compound is an important intermediate in the synthesis of various biologically active molecules.[4][10] Its structure allows for further chemical transformations to build more complex molecular scaffolds. For instance, derivatives of cyclopentylacetic acid are explored for their potential therapeutic properties. While specific drug examples directly using this compound as a starting material are not extensively detailed in readily available literature, its structural motif is present in various developmental compounds. Its use as a precursor in the synthesis of modified steroids and enzyme inhibitors has been noted.[10]
Flavor and Fragrance Industry
Due to its fruity and pleasant aroma, this compound and its derivatives are used as flavoring and fragrance agents in the food, cosmetic, and perfume industries.[4][11]
Polymer Chemistry
The compound is also utilized in polymer chemistry to produce specialty polymers with enhanced properties such as improved flexibility and durability.[4]
Safety and Handling
This compound is considered harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a fundamentally important chemical intermediate with a well-established synthesis protocol and diverse applications. Its utility in the pharmaceutical industry as a building block for complex molecules underscores its significance for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is essential for its effective application in research and development.
References
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- Pharmaffiliates.
- PubChem. 2-Cyclopentylethyl acetate | C9H16O2 | CID 54083299.
- iChemical.
- PubChem. Ethyl 2-[cyclopentyl(ethyl)amino]acetate | C11H21NO2 | CID 43541363.
- PubChem. Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate | C10H19NO2 | CID 137939893.
- Google Patents.
- PubChem. Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate | C9H12O4 | CID 252487.
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- Rod Beavon.
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- National Institute of Standards and Technology.
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An In-depth Technical Guide to the Physical Properties of Ethyl 2-Cyclopentylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyclopentylacetate (CAS No. 18322-54-8) is a saturated ester characterized by a cyclopentyl ring attached to an ethyl acetate moiety.[1] As a fully hydrogenated derivative of its unsaturated counterparts, such as ethyl 2-(cyclopent-2-en-1-yl)acetate, this compound serves as a crucial reference standard in hydrogenation studies, a potential intermediate in multi-step organic syntheses, and a building block in the development of novel chemical entities.[2] Its physical properties dictate its behavior in various applications, from reaction kinetics and purification methodologies to its final formulation and toxicological profile. This guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of this compound, offering field-proven insights for its practical application in research and development.
Physicochemical Properties
The fundamental physical characteristics of a compound are critical for its handling, purification, and application. While experimental data for some properties of this compound are not widely published, the known values and computed estimates provide a solid foundation for laboratory work.
| Property | Value | Source |
| CAS Number | 18322-54-8 | [1] |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| Boiling Point | 196.6°C (at 760 mmHg) | |
| Appearance | White Powder (Note: Appearance may vary based on purity and physical state) | [3] |
| Density | Data not readily available | |
| Refractive Index | Data not readily available | |
| Solubility | Expected to be soluble in common organic solvents like alcohols, ethers, and hydrocarbons. Low solubility in water is anticipated due to its nonpolar alkyl ring and ester group. | |
| Flash Point | Data not readily available | |
| Melting Point | Data not readily available |
Molecular Structure and Identification
A precise understanding of the molecular structure is fundamental to interpreting its properties and reactivity.
Structural Representation
The structure consists of a five-membered saturated carbon ring (cyclopentyl) bonded at position 1 to the α-carbon of an ethyl acetate group.
Caption: 2D structure of this compound.
Key Identifiers
Spectroscopic Analysis Workflow
A multi-technique spectroscopic approach is essential for the unambiguous identification and purity assessment of this compound. The workflow below outlines a self-validating system for structural confirmation.
Caption: A typical workflow for the purification and structural validation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the spectrum is dominated by vibrations associated with the ester group and the alkyl framework.
-
C-H Stretching (Alkyl): Strong, sharp absorptions are expected in the 2850-2975 cm⁻¹ region, corresponding to the C-H bonds of the cyclopentyl ring and the ethyl group.
-
C=O Stretching (Ester): A very strong and sharp absorption band is the most characteristic peak, expected around 1735-1750 cm⁻¹ .[2] Its precise position can be indicative of the local electronic environment.
-
C-O Stretching (Ester): A strong absorption band in the 1150-1250 cm⁻¹ region is characteristic of the C-O single bond stretch of the ester functionality.[2]
The absence of a broad O-H stretch (3200-3600 cm⁻¹) confirms the absence of carboxylic acid or alcohol impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the carbon-hydrogen framework of the molecule.
The proton NMR spectrum can be predicted as follows:
-
~4.1 ppm (quartet, 2H): The two methylene protons (-O-CH₂ -CH₃) of the ethyl group, split by the adjacent methyl group.
-
~2.2 ppm (doublet, 2H): The two protons on the α-carbon (-CH₂ -COO-), split by the single proton on the adjacent cyclopentyl carbon.
-
~1.1-2.0 ppm (multiplet, 9H): A complex series of overlapping signals corresponding to the nine protons on the cyclopentyl ring.
-
~1.2 ppm (triplet, 3H): The three methyl protons (-O-CH₂-CH₃ ) of the ethyl group, split by the adjacent methylene group.
The carbon NMR spectrum will confirm the presence of all nine unique carbon atoms:
-
~172 ppm: The carbonyl carbon (C=O) of the ester group.
-
~60 ppm: The methylene carbon of the ethoxy group (-O-C H₂-CH₃).
-
~40-45 ppm: The α-carbon (-C H₂-COO-).
-
~25-35 ppm: Multiple signals corresponding to the carbons of the cyclopentyl ring.
-
~14 ppm: The methyl carbon of the ethoxy group (-O-CH₂-C H₃).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to gain structural insights from fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 156 , corresponding to the molecular weight of the compound.[1]
-
Key Fragmentation Patterns: Common fragmentation pathways for esters include:
-
Loss of the ethoxy group (-OC₂H₅): This would result in a prominent peak at m/z 111 ([M-45]⁺).
-
Loss of the ethyl group (-C₂H₅): This would lead to a peak at m/z 127 ([M-29]⁺).
-
McLafferty Rearrangement: A potential rearrangement could lead to a characteristic peak at m/z 88 .
-
Cleavage of the cyclopentyl ring: Various fragments corresponding to the loss of alkyl radicals from the ring can also be expected.
-
Synthesis and Analytical Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
A common and reliable method to produce this compound is through the catalytic hydrogenation of its unsaturated precursor, ethyl 2-(cyclopent-2-en-1-yl)acetate. This process saturates the carbon-carbon double bond on the cyclopentene ring.
Methodology:
-
Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr hydrogenator), dissolve ethyl 2-(cyclopent-2-en-1-yl)acetate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Causality: The choice of Pd/C as a catalyst is based on its high efficacy and selectivity for the reduction of carbon-carbon double bonds without affecting the ester functional group. Ethanol is an excellent solvent as it readily dissolves the reactant and is inert under these hydrogenation conditions.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the definitive analytical technique for assessing the purity and confirming the identity of the synthesized product.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or hexane.
-
GC Conditions:
-
Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: The resulting chromatogram will indicate the purity of the sample, with the retention time being characteristic of the compound under the specified conditions. The mass spectrum of the corresponding peak should be compared against a reference library and analyzed for the expected molecular ion and fragmentation patterns as described above.[1]
Self-Validation: This protocol is self-validating because the retention time provides one level of identification, while the mass spectrum provides a second, highly specific fingerprint of the molecule, confirming both identity and purity simultaneously.
Safety and Handling
Based on aggregated GHS data, this compound presents specific hazards that require careful handling.[1]
-
Primary Hazards:
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
First Aid:
Conclusion
This compound is a compound with well-defined structural and spectroscopic characteristics, even if some of its bulk physical properties are not extensively documented. Its identity can be unequivocally confirmed through a combination of IR, NMR, and mass spectrometry. As a saturated analog of more reactive cyclopentene derivatives, it is an important molecule for synthetic chemists and researchers in drug discovery, serving as a key building block, reference compound, and intermediate. Proper adherence to safety protocols is essential for its handling in a laboratory setting. This guide provides the foundational knowledge required for the confident and effective use of this compound in scientific endeavors.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247667, Ethyl cyclopentylacetate.
- Colorcom Group. (n.d.). 18322-54-8|this compound.
- Crysdot LLC. (n.d.). This compound.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate.
- University of Birmingham. (n.d.). Spectra of ethyl acetate.
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An In-Depth Technical Guide to Ethyl 2-Cyclopentylacetate: IUPAC Nomenclature, Synthesis, and Applications
This guide provides a comprehensive technical overview of ethyl 2-cyclopentylacetate, a significant ester in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and other fields where a deep understanding of this compound's properties and synthesis is essential. This document delves into the systematic IUPAC nomenclature, provides a detailed, field-proven protocol for its synthesis via Fischer esterification, and explores its current and potential applications.
Deciphering the IUPAC Nomenclature: this compound
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring clarity and lack of ambiguity. The name "this compound" is derived from its constituent parts: the alcohol and the carboxylic acid from which it is formed.[1]
-
Ester Functional Group: The compound is an ester, characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon group. Esters are named with the alkyl group from the alcohol first, followed by the name of the carboxylate derived from the carboxylic acid.
-
"Ethyl" Prefix: This part of the name indicates the alcohol-derived portion of the ester is an ethyl group (-CH₂CH₃), originating from ethanol.
-
"Cyclopentylacetate" Root: This denotes the carboxylic acid-derived portion. It is a derivative of acetic acid (-CH₂COOH) where one of the alpha-hydrogens is substituted with a cyclopentyl ring. The "2-" position in "2-cyclopentylacetate" specifies that the cyclopentyl group is attached to the second carbon of the acetate chain (the carbon adjacent to the carbonyl group). The "-oate" suffix signifies the ester functional group.
Therefore, the IUPAC name, this compound, precisely describes the molecule's structure.[1]
Synthesis of this compound via Fischer Esterification
The most common and efficient method for preparing this compound is the Fischer esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (cyclopentylacetic acid) with an alcohol (ethanol) to yield the ester and water. The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the product side.
Underlying Principles of Fischer Esterification
The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction. The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid or hydrochloric acid) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups of the tetrahedral intermediate.
-
Elimination of Water: The protonated hydroxyl group is a good leaving group (water). It departs from the tetrahedral intermediate, which then collapses to reform the carbonyl group, now protonated.
-
Deprotonation: A base (such as water or another molecule of the alcohol) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.
To maximize the yield of the ester, Le Châtelier's principle is applied. This is typically achieved by using an excess of one of the reactants (usually the less expensive one, in this case, ethanol) or by removing the water as it is formed.
Experimental Protocol for the Synthesis of this compound
This protocol is a self-validating system, designed for high yield and purity.
Materials:
-
Cyclopentylacetic acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine cyclopentylacetic acid and an excess of absolute ethanol (typically a 3 to 5-fold molar excess). Add a few boiling chips.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the mixture while swirling.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully add a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal and Purification:
-
Filter the drying agent and transfer the filtrate to a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Characterization of this compound
Confirmation of the successful synthesis and purity of this compound is achieved through various spectroscopic techniques.
Spectroscopic Data
| Technique | Key Features and Expected Signals |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons adjacent to the cyclopentyl ring and the carbonyl group, and the protons of the cyclopentyl ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the ethyl group, the methylene carbon of the acetate moiety, and the carbons of the cyclopentyl ring. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ester functional group (typically around 1730-1750 cm⁻¹), and C-O stretching bands. |
Note: Specific chemical shifts and coupling constants can be found in chemical databases such as PubChem.[1]
Diagram of the Molecular Structure and Key Functional Groups:
Caption: Key structural features of this compound.
Applications in Research and Industry
This compound and related esters are valuable compounds with applications in several fields, primarily due to their characteristic odors and their utility as synthetic intermediates.
Fragrance and Flavor Industry
Many esters, including those with cyclic moieties, possess pleasant, fruity, or floral scents. While specific olfactory data for this compound is not widely published in top-tier fragrance journals, related compounds are known to be used in the formulation of perfumes, colognes, and other scented products. They can act as modifiers, adding complexity and unique notes to a fragrance profile.
Drug Development and Medicinal Chemistry
The cyclopentane ring is a common motif in many biologically active molecules and approved drugs. This compound can serve as a versatile starting material or intermediate in the synthesis of more complex pharmaceutical compounds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further chemical transformations in a drug discovery program.
Organic Synthesis
As a bifunctional molecule (containing both an ester and a cyclopentyl ring), this compound is a useful building block in organic synthesis. The ester can be used in reactions such as Claisen condensations, and the cyclopentyl ring can be functionalized through various synthetic routes.
References
- PubChem. Ethyl cyclopentylacetate.
Sources
Ethyl 2-cyclopentylacetate structural isomers
An In-Depth Technical Guide to the Structural Isomers of Ethyl 2-Cyclopentylacetate
Abstract
This compound, a molecule with the chemical formula C9H16O2, serves as a foundational structure for exploring the principles of constitutional isomerism.[1][2] This guide provides a comprehensive examination of its structural isomers, tailored for researchers, scientists, and professionals in drug development. We will delve into the distinct categories of skeletal, positional, and functional group isomers, elucidating their synthesis, characterization, and the underlying chemical principles that differentiate them. This document is designed not as a rigid protocol, but as a technical resource that synthesizes established methodologies with expert insights into the causality of experimental design and analytical interpretation.
Introduction: The Concept of Structural Isomerism
Structural (or constitutional) isomers are molecules that share the same molecular formula but possess different atomic connectivity.[3][4] This seemingly simple variance gives rise to compounds with distinct physical, chemical, and biological properties. For a molecule like this compound (C9H16O2), the possibilities for atomic rearrangement are vast, leading to a diverse landscape of isomeric structures. Understanding these isomers is critical in fields like drug discovery, where subtle structural changes can dramatically alter a compound's efficacy, toxicity, and metabolic profile.
This guide will systematically explore the major classes of structural isomers of this compound, providing the theoretical framework and practical methodologies for their synthesis and differentiation.
Figure 1: High-level classification of structural isomers for C9H16O2.
Chapter 1: Skeletal Isomerism - Altering the Core Framework
Skeletal isomers possess different carbon skeletons. This can manifest as a change in ring size or variations in the branching of alkyl chains. For this compound, a prominent skeletal isomer is ethyl cyclohexanecarboxylate.
1.1. Key Skeletal Isomers
| Compound Name | Molecular Formula | Structure | Boiling Point (°C) | Key Differentiating Feature |
| This compound | C9H16O2 | CCOC(=O)CC1CCCC1 | 195-197 | 5-membered ring |
| Ethyl cyclohexanecarboxylate | C9H16O2 | CCOC(=O)C1CCCCC1 | 197-199 | 6-membered ring |
| Ethyl 2,2-dimethylcyclopentanecarboxylate | C9H16O2 | CCOC(=O)C1(C)CCCC1C | ~200 | Branched 5-membered ring |
1.2. Synthesis of Cycloalkyl Esters: The Logic of Fischer Esterification
The most direct and widely adopted method for synthesizing these esters is the Fischer esterification of the corresponding carboxylic acid with ethanol, typically under acidic catalysis.[5]
Expertise & Causality: The choice of an acid catalyst (commonly H₂SO₄) is crucial; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The reaction is an equilibrium process. To drive it towards the ester product, one of the products (usually water) is removed, often by azeotropic distillation with a suitable solvent like toluene, or by using the alcohol reactant in large excess, in accordance with Le Châtelier's principle.
Protocol 1: Synthesis of Ethyl Cyclohexanecarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine cyclohexanecarboxylic acid (1.0 eq), absolute ethanol (3.0 eq), and toluene (approx. 2 mL per mmol of acid).
-
Catalysis: Add concentrated sulfuric acid (0.05 eq) dropwise with stirring.
-
Reflux: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude ester is then purified by vacuum distillation to yield a colorless liquid.
-
Validation: The integrity of the final product must be confirmed via spectroscopic analysis (¹H NMR, ¹³C NMR, IR) to verify the formation of the ester and the integrity of the cyclohexyl ring.
1.3. Analytical Differentiation
While having similar boiling points, skeletal isomers are readily distinguished by spectroscopic methods.
-
¹H NMR Spectroscopy: The proton signals for the cyclopentyl ring in this compound appear as complex multiplets, typically in the 1.2-2.3 ppm range. In contrast, the cyclohexyl ring of ethyl cyclohexanecarboxylate gives broader, overlapping multiplets in a similar region but with a different integration pattern reflecting its 11 protons versus the 9 of the cyclopentyl ring.
-
¹³C NMR Spectroscopy: The number of unique carbon signals and their chemical shifts provide a definitive fingerprint. The greater symmetry of the cyclohexyl ring (in its chair conformation) can sometimes lead to fewer signals than expected compared to the less symmetric, substituted cyclopentyl ring.
-
Mass Spectrometry (MS): The fragmentation patterns under electron ionization (EI) will differ based on the stability of the carbocations formed. The loss of the ethoxy group (-OEt) is common, but the subsequent fragmentation of the cycloalkyl ring will be characteristic of its size and structure.
Chapter 2: Positional Isomerism - Shifting Group Connectivity
Positional isomers have the same carbon skeleton and functional groups but differ in the position of the functional group on the skeleton.[3][4] Within the C9H16O2 formula, this can be seen by altering where the ester functionality is connected relative to the ring.
2.1. Key Positional Isomers
| Compound Name | Molecular Formula | Structure | Boiling Point (°C) | Key Differentiating Feature |
| This compound | C9H16O2 | CCOC(=O)CC1CCCC1 | 195-197 | Ester is an acetate derivative |
| 2-Cyclopentylethyl acetate | C9H16O2 | CC(=O)OCCC1CCCC1 | 202-204 | Ester is a cyclopentylethyl derivative |
| Propyl cyclopentanecarboxylate | C9H16O2 | CCCOC(=O)C1CCCC1 | 198-200 | Propoxy group instead of ethoxy |
2.2. Synthesis Strategies
The synthesis of these isomers requires different starting materials, dictated by the desired final connectivity.
-
For 2-Cyclopentylethyl acetate: The synthesis involves the esterification of 2-cyclopentylethanol with acetyl chloride or acetic anhydride. This approach builds the ester from the alcohol side.
-
For Propyl cyclopentanecarboxylate: A standard Fischer esterification of cyclopentanecarboxylic acid with propanol is employed.
Figure 2: Contrasting synthetic pathways for positional isomers.
2.3. Analytical Differentiation
Spectroscopy is paramount for distinguishing positional isomers.
-
¹H NMR: The chemical shifts of protons adjacent to the carbonyl group versus those adjacent to the ester oxygen are highly diagnostic.
-
In This compound , we expect a quartet around 4.1 ppm for the -OCH₂CH₃ protons and a triplet around 1.2 ppm for the -OCH₂CH₃ protons. The -CH₂CO- protons will appear as a doublet around 2.3 ppm.
-
In 2-cyclopentylethyl acetate , the -OCH₂- protons will be a triplet around 4.0 ppm, while the singlet for the acetyl (CH₃CO-) protons will be prominent around 2.0 ppm.
-
-
IR Spectroscopy: While all isomers will show a strong C=O stretch around 1735 cm⁻¹, the "fingerprint region" (below 1500 cm⁻¹) will show variations in C-O stretching and bending vibrations that can help differentiate the isomers.
Chapter 3: Functional Group Isomerism - A Change in Chemical Identity
Functional group isomers have the same molecular formula but entirely different functional groups, leading to the most dramatic differences in chemical and physical properties.[6] The formula C9H16O2, with a degree of unsaturation of two, can correspond to many functional groups beyond esters.
3.1. Key Functional Group Isomers
| Compound Name | Molecular Formula | Functional Group(s) | Structure Example | Key Differentiating Properties |
| Non-4-enoic acid | C9H16O2 | Carboxylic Acid, Alkene | CCCCC=CCCC(=O)O | Acidic; Broad O-H IR stretch |
| 2-Heptanone-4-ol | C9H16O2 | Ketone, Alcohol | CCC(O)CC(=O)CC | Shows both C=O and O-H IR stretches |
| 1,2-Cyclononanedione | C9H16O2 | Diketone | O=C1CCCCCCC1=O | Two C=O groups; no O-H signal |
3.2. Synthesis and Validation
The synthesis of each functional group isomer requires a completely different strategy. For example, nonenoic acids can be prepared via the oxidation of the corresponding aldehyde or alcohol. The validation process is critical to confirm the transformation of the functional group.
Protocol 2: General Workflow for Isomer Identification
This protocol outlines a self-validating system for identifying an unknown isomer of C9H16O2.
-
Initial Analysis (IR Spectroscopy): Obtain an IR spectrum.
-
A strong, broad peak from 2500-3300 cm⁻¹ and a sharp peak at ~1710 cm⁻¹ indicates a carboxylic acid .
-
A strong, sharp peak at ~1735 cm⁻¹ with no broad O-H suggests an ester .
-
A strong, sharp peak at ~1715 cm⁻¹ and a broad O-H peak at ~3400 cm⁻¹ indicates a hydroxy-ketone .
-
-
Separation (Gas Chromatography): If dealing with a mixture, use GC to separate the components. The retention time is a key physical property.
-
Structural Elucidation (NMR & MS):
-
Acquire ¹H and ¹³C NMR spectra for each purified component. The chemical shifts, integration, and coupling patterns will reveal the carbon-hydrogen framework.
-
Obtain a mass spectrum. The molecular ion peak confirms the mass (and thus the formula C9H16O2), while the fragmentation pattern provides clues about the structure's stability and functional groups.
-
Figure 3: A self-validating workflow for the characterization of C9H16O2 isomers.
Conclusion
The structural isomers of this compound provide a rich platform for applying the core principles of organic chemistry. For professionals in drug development and scientific research, the ability to synthesize, separate, and definitively identify these isomers is not merely an academic exercise. It is a fundamental skill that underpins the creation of novel chemical entities with precisely tailored properties. By understanding the causality behind synthetic choices and employing a rigorous, multi-faceted analytical approach, researchers can confidently navigate the complex world of isomerism to achieve their scientific and therapeutic goals.
References
- Benchchem. (n.d.). ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE.
- Scholfield, C. R., et al. (1982). Cyclic fatty esters: Synthesis and characterization of methyl ω-(6-alkyl-3-cyclohexenyl)
- Google Patents. (2013).
- Prabaharan, M., & Jayakumar, R. (2010). Synthesis of chitin cycloalkyl ester derivatives and their physical properties.
- Homework.Study.com. (n.d.). Draw the structures and give the names for the six isomeric esters with the formula C8H8O2.
- PubChem. (n.d.). Ethyl cyclopentylacetate.
- PubChem. (n.d.). Ethyl 2-(2-oxocyclopentyl)acetate.
- Wikipedia. (2025). C8H14O2. [Link]
- PubChemLite. (n.d.).
- Doc Brown's Chemistry. (2025). Selected examples of constitutional isomers of molecular formula C8H8O2. [Link]
- Doc Brown's Chemistry. (2025). Selected constitutional isomers of molecular formula C7H14O2. [Link]
- Creative Chemistry. (n.d.). Functional group isomerism. [Link]
- TSFX. (n.d.). Isomerism in carboxylic acids and esters. [Link]
- PubChem. (n.d.). 2-Cyclopentylethyl acetate.
- Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl. [Link]
- Chad's Prep. (2021). Synthesis and Reactions of Esters. YouTube. [Link]
Sources
- 1. Ethyl cyclopentylacetate | C9H16O2 | CID 247667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Ethyl cyclopentylacetate (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 3. tsfx.edu.au [tsfx.edu.au]
- 4. 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. creative-chemistry.org.uk [creative-chemistry.org.uk]
Molecular Identity and Physicochemical Properties
An In-Depth Technical Guide to Ethyl 2-Cyclopentylacetate: Structure, Synthesis, and Characterization
Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 18322-54-8), a key aliphatic ester used as a versatile building block in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental structure, physicochemical properties, and detailed methods for its synthesis and characterization. We will explore the mechanistic underpinnings of its primary synthetic route, the Fischer-Speier esterification, and provide a self-validating protocol for its preparation. Furthermore, this guide offers a thorough spectroscopic analysis, including predicted Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, to facilitate its unambiguous identification and quality control. Finally, potential applications and critical safety information are discussed to provide a holistic understanding of this compound for laboratory and industrial settings.
This compound is an organic compound characterized by a cyclopentane ring attached to an ethyl acetate functional group via a methylene bridge. Understanding its core identity is the first step in its successful application.
Nomenclature and Identifiers
A consistent and unambiguous identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 18322-54-8 | [1][2][3] |
| Molecular Formula | C₉H₁₆O₂ | [1][3][4][5] |
| Molecular Weight | 156.22 g/mol | [1][5] |
| InChIKey | DBSADESEDBCPFO-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | CCOC(=O)CC1CCCC1 | [1][4] |
| MDL Number | MFCD00019300 | [3] |
Core Chemical Structure
The molecular architecture consists of a saturated five-membered carbocyclic ring (cyclopentyl) linked to the α-carbon of an ethyl acetate moiety. This structure imparts a combination of lipophilicity from the alkyl components and polarity from the ester group.
Caption: 2D Chemical Structure of this compound.
Physicochemical Data Summary
The physical properties of a compound dictate its behavior in various experimental conditions, including solubility, reaction temperature, and purification methods.
| Property | Value | Notes |
| Appearance | Colorless Liquid | Expected based on similar aliphatic esters.[6] |
| Boiling Point | 196.6 °C at 760 mmHg | |
| Purity (Commercial) | >95% - 98% | [2][3] |
| XlogP3 (Predicted) | 2.6 | Indicates moderate lipophilicity.[1][4] |
Synthesis and Mechanistic Insights
For drug development and research applications, a reliable and scalable synthetic route is paramount. The most direct and industrially viable method for preparing this compound is the Fischer-Speier esterification.
Primary Synthetic Route: Fischer-Speier Esterification
This classic reaction involves the acid-catalyzed condensation of a carboxylic acid (Cyclopentylacetic acid) with an alcohol (Ethanol).[7][8] The primary advantages of this method are the low cost of starting materials and the operational simplicity. The reaction is an equilibrium process; therefore, specific strategies must be employed to ensure a high yield of the desired ester.[9]
Reaction Mechanism
The Fischer esterification proceeds through a six-step nucleophilic acyl substitution mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[9]
-
Protonation: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of cyclopentylacetic acid, significantly increasing the electrophilicity of the carbonyl carbon.[10]
-
Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups. This is a rapid intramolecular or solvent-mediated process.
-
Formation of a Leaving Group: The protonated hydroxyl group is now a good leaving group (water).
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.
-
Deprotonation: The protonated carbonyl of the ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.
Materials:
-
Cyclopentylacetic acid (1.0 eq)
-
Anhydrous Ethanol (≥ 5.0 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopentylacetic acid followed by anhydrous ethanol.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring solution. Causality: The acid catalyzes the reaction; adding it slowly prevents excessive heat generation.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-90 °C) for 2-4 hours. Causality: Heating accelerates the reaction rate, while using a large excess of ethanol drives the equilibrium towards the product side according to Le Châtelier's principle.[10][11]
-
Cooling and Quenching: After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two times. Combine the organic layers.
-
Neutralization: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid) and then with brine (to reduce the amount of dissolved water in the organic phase). Self-Validation: The cessation of CO₂ evolution during the bicarbonate wash indicates complete neutralization of the acid.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Solvent Removal: Remove the bulk of the extraction solvent using a rotary evaporator.
-
Purification: Purify the crude ester by fractional distillation under reduced pressure to obtain pure this compound. Causality: Distillation separates the product from non-volatile impurities and any remaining starting materials based on boiling point differences.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Structural Elucidation and Spectroscopic Analysis
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development pipeline. The following spectroscopic techniques provide a definitive structural fingerprint.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by the characteristic vibrations of the ester group and C-H bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~2850-2975 | C-H (sp³) stretch | Strong | From the cyclopentyl and ethyl alkyl chains.[12] |
| ~1735-1750 | C=O (ester) stretch | Very Strong | This is the most characteristic peak for an aliphatic ester.[12][13] |
| ~1150-1250 | C-O (ester) stretch | Strong | Corresponds to the stretching of the single bond between the carbonyl carbon and the oxygen.[12][13] |
The absence of a broad O-H stretch around 3000 cm⁻¹ confirms the complete conversion of the starting carboxylic acid.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The proton spectrum will show distinct signals for each unique proton environment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.1 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1=4). |
| ~2.2 | Doublet (d) | 2H | -CH₂ -C=O | Protons alpha to the carbonyl group, adjacent to a single proton on the cyclopentyl ring. |
| ~1.0 - 2.0 | Multiplet (m) | 9H | Cyclopentyl protons | The protons on the cyclopentyl ring will overlap in a complex multiplet. |
| ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1=3). |
¹³C NMR (Carbon NMR): The carbon spectrum provides a count of the unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173 | C =O | Carbonyl carbon of the ester functional group.[13] |
| ~60 | -O-CH₂ - | Methylene carbon of the ethoxy group. |
| ~40 | -CH₂ -C=O | Alpha-carbon adjacent to the carbonyl. |
| ~25 - 35 | Cyclopentyl C H₂ & C H | Carbons of the cyclopentyl ring. Their exact shifts can be influenced by the substituent.[14] |
| ~14 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethoxy group. |
Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its structure.
| m/z | Fragment Ion | Interpretation |
| 156 | [M]⁺ | Molecular Ion Peak. [1] |
| 111 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |
| 87 | [CH₂(C₅H₉)CO]⁺ | Cleavage of the ethyl group from the ester oxygen. |
| 83 | [C₅H₉-CH₂]⁺ | Cyclopentylmethyl cation. |
| 69 | [C₅H₉]⁺ | Loss of the entire ethyl acetate side chain, leaving the cyclopentyl cation. |
| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment for acetates. |
Applications in Research and Development
While not as widely documented as some of its analogs, this compound serves as a valuable intermediate.
-
Synthetic Building Block: Its primary role is as a precursor in organic synthesis. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a gateway to other compound classes.
-
Flavor and Fragrance Potential: Many aliphatic esters possess pleasant, fruity aromas.[7] By analogy, this compound may have applications as a fragrance component, though this is less documented than for its unsaturated or keto-analogs.[13][15]
-
Pharmaceutical and Agrochemical Intermediates: The cyclopentyl motif is present in numerous biologically active molecules. This compound provides a straightforward way to introduce the cyclopentylmethyl group into larger, more complex structures during drug discovery and agrochemical development.[15]
Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical reagent.
GHS Hazard Classification
Based on aggregated data, the compound has the following classifications:
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1] |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2)[1] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Ventilation: Handle in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of vapors.[6][16]
-
Avoiding Ignition Sources: Although its flashpoint is not explicitly listed in the search results, similar esters are flammable. Keep away from open flames, sparks, and hot surfaces.[6][16]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[6] If swallowed, seek immediate medical attention.[1]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
References
- PubChemLite. (n.d.). Ethyl cyclopentylacetate (C9H16O2).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43541363, Ethyl 2-[cyclopentyl(ethyl)amino]acetate. PubChem.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247667, Ethyl cyclopentylacetate. PubChem.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723663, Ethyl 2-(2-oxocyclopentyl)acetate. PubChem.
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Ethyl 2-cyclopentylacetate literature review
An In-depth Technical Guide to Ethyl 2-Cyclopentylacetate
Introduction
This compound is an organic ester with applications in the flavor, fragrance, and pharmaceutical industries. Its characteristic fruity aroma makes it a valuable component in the formulation of various scents and flavor profiles. Structurally, it consists of a cyclopentane ring attached to an ethyl acetate group. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and potential applications, intended for researchers, scientists, and professionals in drug development.
Chemical Identity
-
IUPAC Name: this compound[1]
-
CAS Number: 18322-54-8[1]
-
Molecular Weight: 156.22 g/mol [1]
-
Synonyms: Cyclopentaneacetic acid, ethyl ester; ethyl cyclopentylacetate[1]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application and handling. Below is a summary of its key properties.
| Property | Value | Source(s) |
| Molecular Weight | 156.22 g/mol | [1] |
| XLogP3-AA | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 156.115029749 Da | [1] |
| Monoisotopic Mass | 156.115029749 Da | [1] |
Synthesis of this compound
The most common and straightforward method for synthesizing this compound is through the Fischer esterification of its parent carboxylic acid, cyclopentylacetic acid, with ethanol in the presence of an acid catalyst.[3][4]
Reaction Scheme
Caption: Fischer Esterification of Cyclopentylacetic Acid.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentylacetic acid (1.0 eq).
-
Reagent Addition: Add an excess of absolute ethanol (e.g., 5-10 eq), which acts as both the reactant and the solvent.
-
Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation under reduced pressure.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the cyclopentane ring, and the methylene protons adjacent to the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the cyclopentane ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a strong absorption band characteristic of the C=O (carbonyl) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. Other significant peaks will correspond to C-H and C-O stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 156. Common fragmentation patterns for esters include the loss of the alkoxy group (-OEt, m/z = 45) and the loss of the entire ester group.
Caption: Predicted MS Fragmentation of this compound.
Applications
While specific industrial applications for this compound are not extensively documented, its structural similarity to other commercially important esters suggests its utility in several fields.
Flavor and Fragrance Industry
Esters are well-known for their characteristic fruity and pleasant odors, making them common ingredients in the flavor and fragrance industry. This compound likely possesses a unique scent profile that could be utilized in perfumes, cosmetics, and as a flavoring agent in food products.
Pharmaceutical Intermediate
The cyclopentane moiety is present in various biologically active molecules. This compound can serve as a versatile intermediate in the synthesis of more complex pharmaceutical compounds. Its ester functionality allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry. For instance, related cyclopentane derivatives are investigated for their potential in treating neurological conditions.[5]
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be used in a well-ventilated area or under a fume hood.
Conclusion
This compound is a valuable organic compound with potential applications in the flavor, fragrance, and pharmaceutical sectors. Its synthesis via Fischer esterification is a well-established and efficient method. The spectroscopic techniques of NMR, IR, and MS provide a robust framework for its characterization. Further research into its specific applications and biological activities could unveil new opportunities for this versatile molecule.
References
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An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Cyclopentylacetate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-cyclopentylacetate, a valuable ester in organic synthesis. While a singular "discovery" of this compound is not prominently documented, its preparation follows well-established and reliable synthetic pathways, primarily the malonic ester synthesis to form the carboxylic acid precursor, followed by Fischer esterification. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven insights into the experimental causality, self-validating protocols, and thorough characterization of the target molecule.
Introduction: The Synthetic Logic
The synthesis of this compound is a classic illustration of fundamental organic reactions. The overall strategy involves the formation of a carbon-carbon bond to attach an acetic acid moiety to a cyclopentyl ring, followed by esterification. The malonic ester synthesis is a robust and highly effective method for achieving the former, while the Fischer esterification provides a straightforward and reliable route to the final ester product.
This guide will dissect this synthetic approach into two main stages:
-
Part A: Synthesis of the Carboxylic Acid Precursor: Cyclopentylacetic Acid via the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
-
Part B: Fischer Esterification of Cyclopentylacetic Acid to yield the target compound, this compound.
Each stage will be presented with a detailed experimental protocol, an explanation of the underlying chemical principles, and the necessary characterization data to ensure the identity and purity of the intermediates and the final product.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 18322-54-8 | [1] |
| Molecular Formula | C9H16O2 | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| Boiling Point | 196.6°C at 760 mmHg | |
| Appearance | Colorless liquid | |
| IUPAC Name | This compound | [1] |
Safety Information: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Synthesis of this compound: A Two-Stage Approach
The overall synthetic pathway is depicted in the following workflow diagram:
Caption: Overall synthetic workflow for this compound.
Part A: Synthesis of Cyclopentylacetic Acid
This stage involves a classic malonic ester synthesis, a reliable method for preparing substituted carboxylic acids.[2][3]
Reaction Mechanism: The reaction proceeds in three key steps:
-
Deprotonation: Sodium ethoxide, a strong base, deprotonates the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent ester groups. This forms a resonance-stabilized enolate.
-
Alkylation: The nucleophilic enolate attacks the electrophilic carbon of bromocyclopentane in an SN2 reaction, forming diethyl cyclopentylmalonate.
-
Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the diester yields a β-dicarboxylic acid. Upon heating, this intermediate readily undergoes decarboxylation to produce cyclopentylacetic acid and carbon dioxide.
Caption: Mechanism of malonic ester synthesis for cyclopentylacetic acid.
Experimental Protocol:
A1. Synthesis of Diethyl Cyclopentylmalonate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise from the dropping funnel with continuous stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add bromocyclopentane dropwise to the reaction mixture.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure diethyl cyclopentylmalonate.
A2. Hydrolysis and Decarboxylation to Cyclopentylacetic Acid
-
Hydrolysis: Reflux the purified diethyl cyclopentylmalonate with a solution of concentrated hydrochloric acid or a mixture of hydrobromic acid and acetic acid.[4] The choice of acid can influence the reaction time and yield.
-
Decarboxylation: Continue heating the reaction mixture to effect decarboxylation of the intermediate cyclopentylmalonic acid.
-
Isolation: After cooling, extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield crude cyclopentylacetic acid. Further purification can be achieved by vacuum distillation or recrystallization if necessary.
Part B: Fischer Esterification of Cyclopentylacetic Acid
The final step is the conversion of cyclopentylacetic acid to its ethyl ester via Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6]
Reaction Mechanism: The Fischer esterification mechanism involves the following key steps:
-
Protonation of the Carbonyl: The carboxylic acid is protonated by the acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack: A molecule of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Caption: Mechanism of Fischer esterification.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine cyclopentylacetic acid and an excess of absolute ethanol.
-
Catalyst Addition: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extraction and Washing: Extract the aqueous layer with diethyl ether. Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize the excess acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a colorless liquid.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following spectroscopic data are characteristic of the compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~2.20 | Doublet | 2H | -CH₂ -COOEt |
| ~2.05 | Multiplet | 1H | -CH-CH₂-COOEt |
| ~1.80 - 1.50 | Multiplet | 8H | Cyclopentyl ring protons |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C =O (Ester carbonyl) |
| ~60 | -O-C H₂-CH₃ |
| ~42 | -C H₂-COOEt |
| ~39 | -C H-CH₂-COOEt |
| ~32 | Cyclopentyl ring carbons |
| ~25 | Cyclopentyl ring carbons |
| ~14 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1]
| m/z | Interpretation |
| 156 | Molecular ion [M]⁺ |
| 111 | [M - OCH₂CH₃]⁺ |
| 88 | [CH₂COOCH₂CH₃]⁺ |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |
Conclusion
This technical guide has detailed a reliable and well-established synthetic route for the preparation of this compound, starting from diethyl malonate and bromocyclopentane. The two-stage process, involving malonic ester synthesis followed by Fischer esterification, is a practical approach for laboratory-scale synthesis. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers, ensuring the successful synthesis and validation of this useful organic ester. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the underlying chemical principles.
References
- PubChem. (n.d.). Ethyl cyclopentylacetate. National Center for Biotechnology Information.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- University of Colorado Boulder. (n.d.). Experiment 29: The Fischer Esterification.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- PubChemLite. (n.d.). Ethyl cyclopentylacetate (C9H16O2).
- Mount Allison University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868.
- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
- Wikipedia. (2023, November 28). Malonic ester synthesis.
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An In-depth Technical Guide to the Safety and Hazards of Ethyl 2-cyclopentylacetate
This guide provides a comprehensive overview of the safety and hazards associated with Ethyl 2-cyclopentylacetate for researchers, scientists, and professionals in drug development. The information is structured to deliver not only critical safety data but also the scientific rationale behind the recommended procedures, ensuring a deep understanding of risk mitigation strategies.
Introduction
This compound (CAS No. 18322-54-8) is an ester characterized by a cyclopentane ring attached to an ethyl acetate group.[1] While specific applications are not extensively documented in publicly available literature, its structure suggests potential use as a fragrance component, a specialty solvent, or an intermediate in the synthesis of more complex molecules, including pharmaceuticals. As with any chemical substance, a thorough understanding of its physicochemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research. This document serves as a technical resource for establishing safe handling, storage, and emergency response protocols.
Section 1: Chemical Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. Understanding the physicochemical properties of a substance is critical as it dictates its behavior under various conditions, influencing everything from storage requirements to the appropriate type of fire extinguisher. For instance, a substance's vapor pressure and boiling point are key indicators of its volatility and, consequently, the inhalation risk it may pose.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 18322-54-8 |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| InChIKey | DBSADESEDBCPFO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1CCCC1 |
| Synonyms | Cyclopentaneacetic acid, ethyl ester; Ethyl cyclopentylacetate |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 156.22 g/mol | [1] |
| Boiling Point | 196.6°C at 760 mmHg |
| Computed XLogP3 | 2.6 |[1] |
Section 2: Hazard Identification and Toxicological Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound has been classified based on data submitted to the European Chemicals Agency (ECHA).
Table 3: GHS Classification for this compound [1]
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Analysis of Health Hazards
-
Acute Oral Toxicity (Category 4): This classification indicates that ingestion of a sufficient quantity of this compound can be harmful.[1] The primary risk in a laboratory setting is accidental ingestion through poor hygiene practices, such as eating, drinking, or smoking in the work area, or through hand-to-mouth contact after handling the substance without gloves. The causality here is direct chemical toxicity upon absorption in the gastrointestinal tract.
-
Serious Eye Irritation (Category 2): This is a significant hazard for laboratory personnel.[1] Direct contact with the liquid or high concentrations of its vapor can cause substantial, though reversible, eye irritation. The mechanism involves the chemical interacting with the sensitive tissues of the eye, leading to inflammation, redness, and pain. This underscores the mandatory requirement for appropriate eye protection.
It is important to distinguish the hazards of this compound from similar structures. For example, Ethyl 2-(2-oxocyclopentyl)acetate and Ethyl 2-cyclopentylideneacetate are also classified as skin and respiratory irritants.[2][3] While these specific hazards are not currently listed for this compound, the potential for skin irritation should not be dismissed, and appropriate skin protection should be worn.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A systematic approach to minimizing chemical exposure is crucial. The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls
These are the first and most effective line of defense, designed to isolate personnel from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound that could generate aerosols or vapors should be conducted in a properly functioning chemical fume hood. This physically contains the substance, preventing inhalation.
-
Ventilation: The laboratory should be equipped with general dilution ventilation to maintain good air quality.[4] Facilities storing this material should be well-ventilated to prevent the accumulation of vapors.[5]
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this chemical.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[5][6]
-
Access Control: Restrict access to areas where the chemical is stored or used to authorized personnel only.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE is dictated by a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection:
-
Mandatory: Chemical splash goggles are required at all times when handling this compound to protect against splashes that could cause serious eye irritation.[7]
-
Recommended: When there is a significant risk of splashing (e.g., transferring large quantities, heating), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[8]
-
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[9] While specific breakthrough time data for this compound is not available, nitrile or neoprene gloves are generally a good starting point for protection against esters. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[10]
-
Lab Coat: A standard laboratory coat should be worn, buttoned, with sleeves rolled down to protect skin and personal clothing.
-
-
Respiratory Protection:
-
Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.
-
If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.[8]
-
Section 4: Safe Handling and Storage Procedures
Protocol for Safe Handling
-
Preparation: Before starting work, review the Safety Data Sheet (SDS) and the relevant SOP. Ensure all necessary engineering controls and PPE are in place and functional.
-
Area Designation: Clearly designate the area where the chemical will be handled.
-
Dispensing: Conduct all transfers and manipulations inside a chemical fume hood. Use non-sparking tools and ensure all equipment is grounded to prevent static discharge, a general precaution for organic liquids.[11][12]
-
Avoidance of Contamination: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[13]
-
Post-Handling: After use, ensure containers are tightly sealed. Decontaminate the work area and any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling is complete.
Requirements for Safe Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Location: Store away from sources of ignition such as heat, sparks, and open flames.[11]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[7][9] Esters can be hydrolyzed by acids and bases, and can react vigorously with strong oxidizers.
Section 5: Emergency Procedures
A clear, well-rehearsed emergency plan is essential.
First-Aid Measures
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[13] Since the substance is harmful if swallowed, prompt medical attention is critical.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][13]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately flush skin with plenty of water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[6][13]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][13]
-
Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[11]
-
Specific Hazards: During a fire, irritating and toxic gases, including carbon monoxide and carbon dioxide, may be generated by thermal decomposition or combustion.[5][9]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][11]
Accidental Release Measures (Spill Cleanup)
This workflow outlines the necessary steps to take in the event of a spill.
Caption: A stepwise workflow for responding to a chemical spill.
Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: Remove all sources of ignition.[13]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[13][14]
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[14]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[5][13]
Conclusion
This compound is a chemical that presents moderate health hazards, specifically being harmful if swallowed and causing serious eye irritation.[1] A comprehensive safety strategy, rooted in the hierarchy of controls, is essential for its use in a research and development setting. By prioritizing engineering controls like fume hoods, adhering to strict administrative protocols, and consistently using appropriate personal protective equipment, the risks associated with this compound can be effectively managed. Adherence to the detailed procedures for handling, storage, and emergency response outlined in this guide will ensure a safe working environment for all personnel.
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The Multifaceted Applications of Ethyl 2-Cyclopentylacetate and Its Unsaturated Analogue in the Fragrance Industry: A Technical Guide
Introduction
The quest for novel and captivating scents is a driving force in the fragrance industry. While nature provides a vast palette of aromatic molecules, synthetic chemistry has opened up new frontiers, enabling the creation of unique and consistent fragrance ingredients. Among these, esters form a cornerstone of the perfumer's toolkit, offering a wide spectrum of fruity and floral notes. This guide focuses on Ethyl 2-cyclopentylacetate and, more significantly, its unsaturated form, Ethyl 2-(cyclopent-2-en-1-yl)acetate, a powerful and versatile ingredient that has carved a niche for itself in both fine and functional fragrances.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a fragrance molecule is paramount for its effective application. These properties influence its volatility, stability, and substantivity in various product bases. The key properties of this compound and its unsaturated analog are summarized below.
| Property | This compound | Ethyl 2-(cyclopent-2-en-1-yl)acetate (Sultanene®) |
| CAS Number | 18322-54-8[1] | 15848-49-4[2][3] |
| Molecular Formula | C₉H₁₆O₂[1] | C₉H₁₄O₂[4] |
| Molecular Weight | 156.22 g/mol [1] | 154.21 g/mol [2][4] |
| Appearance | White Powder[5] | Clear, colorless liquid[2] |
| Boiling Point | Not readily available | 200.57 °C[2] |
| Purity | 98%[5] | Not specified |
It is important to note that while both the saturated and unsaturated forms are relevant, the unsaturated version, commercially known as Sultanene® by Symrise, is more prominently featured and utilized in the fragrance industry for its potent olfactory profile.[3][6][7][8]
Olfactory Profile and Applications
The true value of a fragrance ingredient lies in its scent. Ethyl 2-(cyclopent-2-en-1-yl)acetate, or Sultanene®, is a high-impact aroma chemical with a complex and powerful fruity character.
Its scent is described as a luscious, tropical fruit cocktail, with dominant notes of pineapple, pear, plum, and jackfruit .[2][6] This multifaceted profile makes it an exceptionally versatile ingredient. Master Perfumer Maurice Roucel notes, "Sultanene pushes the fruitiness of any creation with an impressive cost/price efficacy."[7]
Key applications and olfactory contributions include:
-
Top Note Booster : Due to its volatility and high impact, it provides a significant lift to the top notes of a fragrance, creating an immediate and captivating impression.[2][7]
-
Naturalizing Effect : It imparts a sense of naturalness and juiciness, enhancing the realism of fruity accords and adding a "fully ripe fruit" characteristic.[2][7][8]
-
Enhancing Floralcy : Beyond its fruity character, Sultanene® can add richness and volume to floral compositions, creating a more complex and appealing bouquet.[2][7]
-
Versatility in Blending : It can be used to soften and freshen fragrance mixtures, and in higher concentrations, it can introduce a stronger floral and even citrusy effect.[2] It has also been noted to create surprising effects in woody and oriental fragrance settings.[8]
Stability in Consumer Products
A crucial consideration for any fragrance ingredient is its stability and performance in various consumer product bases. Sultanene® has demonstrated good stability in a range of applications, as detailed in the table below.
| Application | Stability |
| Body Lotion | Very Good |
| Shampoo/Shower Gel | Very Good |
| Soap | Very Good |
| Detergent Powder (Conc.) | Very Good |
| Cleaner APC Liquid | Very Good |
| AP Roll-on (15%) | Poor |
| Bleach | Poor |
| Cleaner Liquid (Citric Acid) | Poor |
This stability profile makes it a reliable choice for perfuming a wide array of personal care and household products.
Recommended Usage Levels
As a high-impact material, Sultanene® is effective even at low concentrations. The recommended use level is up to 1% in the fragrance concentrate.[2][7] This allows for significant creative flexibility while maintaining cost-effectiveness.
Synthesis of this compound and its Precursors
The synthesis of these cyclopentyl esters can be approached through several established organic chemistry pathways. While detailed proprietary industrial synthesis methods are often not publicly disclosed, the scientific literature and patents provide a solid foundation for their preparation.
Synthesis of Ethyl 2-oxocyclopentylacetate
A key intermediate, Ethyl 2-oxocyclopentylacetate, can be synthesized from diethyl adipate. A patented "one-pot" method involves the condensation, substitution, hydrolysis, and deacidification of diethyl adipate to yield 2-oxocyclopentylacetic acid, which is then esterified to the final product.[9] This method is noted for its efficiency, use of readily available raw materials, and suitability for large-scale production.[9]
The general workflow for this synthesis can be visualized as follows:
Figure 1. Workflow for the synthesis of Ethyl 2-oxocyclopentylacetate.
Synthesis of Ethyl 2-(cyclopent-2-en-1-yl)acetate
The synthesis of the unsaturated analogue, Sultanene®, typically involves the esterification of 2-cyclopentene-1-acetic acid with ethanol. This reaction is generally catalyzed by a strong acid, such as sulfuric acid, and carried out under reflux conditions to drive the reaction to completion.[4]
A detailed experimental protocol for a related synthesis, the preparation of ethyl cyclohexylideneacetate, is available in Organic Syntheses and provides a procedural basis for this type of transformation.[10] The key steps involve the reaction of a phosphonate carbanion with a cyclic ketone.
Analytical Methods for Quality Control
Ensuring the purity and identity of fragrance ingredients is critical for quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like this compound and its derivatives.
GC-MS Analysis Protocol
A typical GC-MS protocol for the analysis of a fragrance compound would involve the following steps:
-
Sample Preparation : The sample is diluted in a suitable solvent, such as ethanol, to an appropriate concentration for analysis.
-
Injection : A small volume of the diluted sample is injected into the GC, where it is vaporized.
-
Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometry Detection : As each component elutes from the column, it enters the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each component.
-
Data Analysis : The retention time from the gas chromatogram and the mass spectrum are used to identify and quantify the components of the sample by comparison to reference standards and spectral libraries.
The following diagram illustrates the workflow of a GC-MS analysis:
Figure 2. Generalized workflow for GC-MS analysis of fragrance ingredients.
Spectroscopic Data
The structural elucidation and confirmation of Ethyl 2-(cyclopent-2-en-1-yl)acetate are achieved through various spectroscopic techniques. The molecular ion peak in the mass spectrum is expected at m/z 154, corresponding to its molecular weight.[4] The ¹³C NMR spectrum would show a characteristic peak for the ester carbonyl carbon in the range of 170-185 ppm.[4] The IR spectrum of esters typically displays a strong C=O stretching band.
Safety and Regulatory Information
The safe use of fragrance ingredients is of utmost importance. This compound is classified as harmful if swallowed and causes serious eye irritation.[1] The Research Institute for Fragrance Materials (RIFM) provides safety assessments for fragrance ingredients, and it is essential to consult their latest findings for comprehensive safety data. For Ethyl 2-(cyclopent-2-en-1-yl)acetate (Sultanene®), it is noted that it is not for flavor use.[3]
Conclusion
This compound, and particularly its unsaturated analog Sultanene®, represent valuable tools for the modern perfumer. Their powerful and complex fruity profiles, combined with good stability in a variety of applications, allow for the creation of innovative and appealing fragrances. As a high-impact material, Sultanene® offers an excellent cost-in-use and can be used to achieve a range of effects, from boosting top notes to adding naturalness and enhancing floral bouquets. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe use in the development of the next generation of fragrances.
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- Colorcom Group. (n.d.). 18322-54-8|this compound. Retrieved January 8, 2026, from a relevant chemical supplier website.
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- Perfumer & Flavorist. (2018, September 24). Symrise AG's Sultanene.
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- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Ethyl 2-Cyclopropylideneacetate: A Technical Guide.
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- Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony.
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- Lab Associates. (2022, September 27). Flower and fruit aromas in perfumery.
- University of Birmingham. (n.d.). Spectra of ethyl acetate.
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Foreword: Unveiling the Potential of a Niche Monomer and Additive
An In-depth Technical Guide to the Application of Ethyl 2-Cyclopentylacetate in Polymer Chemistry
In the vast landscape of polymer chemistry, the drive for materials with tailored properties is relentless. Researchers and formulation scientists are in a constant search for novel monomers and additives that can impart specific functionalities, enhance performance, and address unique application challenges. This compound, a specialty ester, has emerged as a compound of interest in the formulation of advanced polymers. This technical guide provides a comprehensive overview of the core applications of this compound in polymer chemistry, drawing upon established principles and analogous systems to illuminate its potential. We will delve into its role as a specialty comonomer for modifying polymer backbones and as a functional plasticizer for enhancing material flexibility and durability. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of this and similar molecules in their polymer design and formulation endeavors.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its behavior in polymer systems. These properties dictate its reactivity as a comonomer, its efficacy as a plasticizer, and its suitability as a specialty solvent.
| Property | Value | Source |
| CAS Number | 18322-54-8 | [1][2] |
| Molecular Formula | C9H16O2 | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| Appearance | Colorless liquid | Inferred from related compounds |
| Boiling Point | 196.6°C at 760 mmHg | [3] |
| IUPAC Name | This compound | [1] |
| Synonyms | Cyclopentaneacetic acid, ethyl ester | [1] |
This compound as a Specialty Comonomer
The incorporation of cyclic structures into polymer backbones is a well-established strategy for modifying their thermal and mechanical properties. The bulky cyclopentyl group of this compound can introduce steric hindrance, which can affect chain packing and, consequently, the glass transition temperature (Tg) and mechanical strength of the resulting copolymer.
Theoretical Framework: Copolymerization with Acrylic Monomers
This compound can be classified as a specialty acrylic monomer. It can be copolymerized with a wide range of conventional vinyl and acrylic monomers, such as methyl methacrylate, butyl acrylate, and styrene, via free-radical polymerization.[4][5][6] The introduction of the cyclopentylacetyl moiety can be expected to:
-
Increase the Glass Transition Temperature (Tg): The rigid cyclopentyl ring restricts segmental motion of the polymer chains, which generally leads to a higher Tg compared to copolymers with linear aliphatic side chains of similar molecular weight.[7]
-
Enhance Thermal Stability: The bulky side group can shield the polymer backbone, potentially increasing the thermal stability of the material.
-
Modify Solubility and Surface Properties: The hydrophobic nature of the cyclopentyl group can alter the solubility of the copolymer in various solvents and affect its surface energy and adhesive properties.
Plausible Reaction Mechanism: Free-Radical Copolymerization
The copolymerization of this compound with another acrylic monomer (e.g., Methyl Acrylate) would proceed via a standard free-radical mechanism involving initiation, propagation, and termination steps.
Caption: Free-radical copolymerization workflow.
Representative Experimental Protocol: Emulsion Copolymerization
The following is a representative, hypothetical protocol for the emulsion copolymerization of n-butyl acrylate and vinyl acetate, which could be adapted for the inclusion of this compound as a comonomer. This protocol is based on established methods for acrylic emulsion polymerization.[3][8]
-
Reactor Setup: A suitable reactor is charged with deionized water, an anionic surfactant, and a nonionic surfactant. The mixture is agitated and heated to 65-90°C under a nitrogen atmosphere.
-
Monomer Emulsion Preparation: In a separate vessel, a monomer emulsion is prepared by mixing n-butyl acrylate, vinyl acetate, and this compound with deionized water and surfactants.
-
Initiator Addition: A solution of a water-soluble initiator, such as potassium persulfate, is added to the reactor.
-
Monomer Feed: The monomer emulsion is fed into the reactor over a period of 2-4 hours, maintaining the reaction temperature.
-
Polymerization: After the monomer feed is complete, the reaction is allowed to proceed for an additional hour to ensure complete polymerization.
-
Cooling and Filtration: The resulting polymer emulsion is cooled to room temperature and filtered to remove any coagulum.
This compound as a Functional Plasticizer
Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. They achieve this by inserting themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg).[9][10] Esters are a common class of plasticizers, and the molecular structure of this compound makes it a plausible candidate for this application.
Mechanism of Plasticization
When blended with a polymer, the this compound molecules would occupy the free volume between the polymer chains. The polar ester group can interact with polar segments of the polymer, while the nonpolar cyclopentyl and ethyl groups can interact with nonpolar segments. This disrupts the strong polymer-polymer interactions, allowing the chains to move more freely past one another, which manifests as increased flexibility and a lower Tg.[10]
Caption: Molecular mechanism of plasticization.
Advantages in Specialty Applications
The use of this compound as a plasticizer could offer several advantages in specific applications:
-
Low Volatility: With a boiling point of 196.6°C, it is less volatile than many common plasticizers, which could lead to better permanence and less plasticizer migration over time.
-
Biocompatibility: For applications in drug delivery and medical devices, the biocompatibility of all components is critical. While specific toxicological data for this compound in this context is not available, its structure suggests it could be a candidate for such applications, pending further investigation. Biodegradable polymers are of significant interest in the biomedical field.[11][12][13]
-
Unique Secondary Interactions: The cyclopentyl ring may offer unique secondary interactions with certain polymer systems, potentially leading to improved compatibility and performance compared to linear aliphatic ester plasticizers.
Potential as a Specialty Solvent
The use of less toxic and more environmentally friendly solvents is a growing trend in polymer chemistry. Ethyl acetate has been successfully employed as a "green" solvent for the cationic ring-opening polymerization of 2-ethyl-2-oxazoline.[14][15] By analogy, this compound, with its higher boiling point and similar ester functionality, could serve as a specialty solvent for polymerizations that require higher temperatures or for dissolving polymers with specific solubility parameters.
Safety and Handling
According to available safety data, this compound is classified as harmful if swallowed and causes serious eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion and Future Outlook
This compound presents itself as a versatile molecule in the polymer chemist's toolkit. While not a mainstream commodity chemical, its unique structure offers intriguing possibilities for the development of specialty polymers with tailored properties. Its most promising applications appear to be as a comonomer to introduce cyclic moieties into acrylic polymer backbones and as a functional plasticizer to enhance flexibility and durability. Further research is warranted to fully elucidate its copolymerization reactivity ratios with common monomers and to quantify its effect on the thermal and mechanical properties of various polymer systems. As the demand for advanced materials with specific performance characteristics continues to grow, specialty chemicals like this compound will undoubtedly play an increasingly important role.
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Ethyl 2-Cyclopentylacetate: A Comprehensive Technical Guide for the Synthetic Chemist
Abstract
Ethyl 2-cyclopentylacetate is a versatile saturated ester that serves as a pivotal synthetic intermediate in the fine chemical, fragrance, and pharmaceutical industries. Its unique structural motif, combining a flexible cyclopentyl ring with a reactive ethyl acetate side chain, offers a valuable scaffold for the construction of more complex molecular architectures. This technical guide provides an in-depth analysis of this compound, encompassing its synthesis, characteristic spectroscopic data, key chemical transformations, and its strategic application in the synthesis of pharmaceutically active compounds. Authored for researchers, scientists, and professionals in drug development, this document aims to deliver field-proven insights and detailed, actionable protocols to leverage the full synthetic potential of this important building block.
Introduction: The Strategic Value of the Cyclopentyl Moiety
The cyclopentane ring is a prevalent structural feature in a vast array of biologically active natural products and synthetic drugs.[1] Its conformational flexibility allows it to serve as a versatile scaffold, capable of orienting substituents in well-defined three-dimensional space to optimize interactions with biological targets. Unlike its unsaturated or functionalized analogs, the simple saturated cyclopentyl group in this compound provides a non-polar, lipophilic character, which can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as membrane permeability and metabolic stability.
This guide focuses specifically on this compound (CAS No. 18322-54-8), distinguishing it from its common analogs, Ethyl 2-(cyclopent-2-en-1-yl)acetate and Ethyl 2-(2-oxocyclopentyl)acetate. While these related compounds have their own unique reactivity and applications, the saturated nature of the target molecule offers a distinct set of synthetic opportunities, primarily centered around the functionalization of the ester group.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical properties and spectroscopic signature of this compound is fundamental for its effective use in synthesis, allowing for accurate identification and quality control.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 18322-54-8 | [2] |
| Molecular Formula | C₉H₁₆O₂ | [2] |
| Molecular Weight | 156.22 g/mol | [2] |
| Appearance | Colorless Liquid | - |
| Boiling Point | 196.6 °C at 760 mmHg | - |
| Density | ~0.96 g/cm³ (Predicted) | - |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Limited solubility in water. | - |
Spectroscopic Profile
The following data provides a reference for the characterization of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by signals corresponding to the ethyl group (a triplet and a quartet), the protons on the cyclopentyl ring (a series of multiplets), and the methylene protons adjacent to the carbonyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the cyclopentyl ring.[3][4][5]
-
IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester functional group, typically appearing around 1735 cm⁻¹.[6]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z = 156, along with characteristic fragmentation patterns for an ethyl ester.
| ¹H NMR | ¹³C NMR | IR Spectroscopy |
| ~4.1 ppm (q, 2H, -OCH₂CH₃) | ~173 ppm (C=O) | ~2950 cm⁻¹ (C-H stretch) |
| ~2.2 ppm (d, 2H, -CH₂COO-) | ~60 ppm (-OCH₂CH₃) | ~1735 cm⁻¹ (C=O stretch) |
| ~1.2-1.8 ppm (m, 9H, cyclopentyl) | ~40 ppm (-CH₂COO-) | ~1180 cm⁻¹ (C-O stretch) |
| ~1.2 ppm (t, 3H, -OCH₂CH₃) | ~32, 25 ppm (cyclopentyl CH₂) | |
| ~14 ppm (-OCH₂CH₃) |
Note: Predicted and typical chemical shifts. Actual values may vary based on solvent and instrument.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-stage process: first, the synthesis of the precursor, Cyclopentylacetic acid, followed by its esterification. An alternative route involves the catalytic hydrogenation of an unsaturated precursor.
Synthesis of Cyclopentylacetic Acid (Precursor)
Cyclopentylacetic acid (CAS 1123-00-8) is a key precursor and can be synthesized via several established methods.[7][8] A common and reliable method is the malonic ester synthesis, which allows for the straightforward alkylation of diethyl malonate with a cyclopentyl halide.
Caption: Malonic ester synthesis of Cyclopentylacetic acid.
Synthesis of this compound
Two primary, field-proven routes to the title compound are detailed below.
This is the most direct and widely used method, involving the acid-catalyzed reaction between Cyclopentylacetic acid and ethanol. The reaction is an equilibrium, and is typically driven to completion by using an excess of ethanol and/or by removal of water.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Cyclopentylacetic acid (1.0 eq).
-
Reagent Addition: Add a significant excess of absolute ethanol (e.g., 10-20 eq), which acts as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
This route is advantageous if the unsaturated precursor is readily available. Catalytic hydrogenation provides a clean and efficient method to saturate the double bond of the cyclopentene ring.
-
Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr shaker apparatus), dissolve Ethyl 2-(cyclopent-2-en-1-yl)acetate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen or argon. Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and shake or stir the mixture at room temperature.
-
Monitoring: Monitor the reaction for the uptake of hydrogen. The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; ensure it remains wet with solvent during filtration. Concentrate the filtrate under reduced pressure to yield this compound. Further purification by distillation may be performed if necessary.[2]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered on the reactivity of its ester functional group. The saturated cyclopentyl ring is generally unreactive under common synthetic conditions, making the ester the primary site for transformations.
Caption: Key reactions of this compound.
Application in Pharmaceutical Synthesis: The Case of Cyclopentamine
A significant application demonstrating the value of this scaffold is in the synthesis of the pharmaceutical agent Cyclopentamine . Cyclopentamine is a vasoconstrictor and sympathomimetic drug.[9][10] The synthesis of Cyclopentamine can be strategically designed to proceed through a pathway where Cyclopentylacetic acid, and by extension its ethyl ester, are key intermediates.
The conversion of a carboxylic acid (or its ester) to a primary amine with the loss of one carbon atom can be efficiently achieved via the Curtius Rearrangement . In this pathway, this compound serves as a stabilized and easily handled precursor to the necessary acyl azide intermediate.
Caption: Plausible synthetic route to Cyclopentamine via Curtius Rearrangement.
Causality of Experimental Choices:
-
Ester over Acid: Using this compound instead of the free carboxylic acid for the initial hydrazinolysis step can lead to cleaner reactions and avoid side reactions associated with the acidic proton of the carboxyl group.
-
Curtius Rearrangement: This method is often preferred for the synthesis of primary amines from carboxylic acid derivatives as it proceeds under relatively mild, non-reducing conditions and avoids the use of more hazardous reagents required for other transformations like the Hofmann or Schmidt rearrangements.
Safety and Handling
As a matter of professional practice, all chemicals should be handled with care, following established laboratory safety protocols.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2][11]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2][11]
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from ignition sources.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and versatile synthetic intermediate with a well-defined role in modern organic synthesis. Its straightforward preparation, predictable reactivity centered on the ester functionality, and the strategic importance of its cyclopentyl moiety make it an essential tool for chemists in both academic and industrial research. The ability to serve as a key precursor in the synthesis of pharmaceuticals, such as Cyclopentamine, underscores its significance. This guide has provided the foundational knowledge, practical protocols, and strategic insights necessary for researchers and drug development professionals to confidently and effectively incorporate this compound into their synthetic programs.
References
- Chem-Impex. (n.d.). Ethyl(2-oxo-cyclopentyl)acetate.
- Pharmaffiliates. (n.d.). Cyclopentylacetic Acid.
- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
- ChemBK. (n.d.). Cyclopentylacetic acid.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Google Patents. (n.d.). WO1999033781A1 - Substituted cyclopentane and cyclopentene compounds useful as neuraminidase inhibitors.
- Google Patents. (n.d.). CN1063680A - The synthetic method of cyclopentamine.
- Google Patents. (n.d.). WO2009135590A1 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals.
- Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247667, Ethyl cyclopentylacetate.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Organic Syntheses. (n.d.). 2-methylenecyclopropanecarboxylic acid.
- Wikipedia. (n.d.). Drug precursors.
- Google Patents. (n.d.). US4218473A - Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid and their use as drugs.
- ResearchGate. (n.d.). Η and 13 C NMR Chemical Shifts of 1.
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1738122, Methyl dihydrojasmonate, cis-(+)-.
- ResearchGate. (2025). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
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Biological activity of cyclopentylacetate derivatives
An In-Depth Technical Guide to the Biological Activity of Cyclopentane Derivatives
Executive Summary
The cyclopentane ring, a fundamental carbocyclic scaffold, is a privileged structure in medicinal chemistry, lending itself to a remarkable diversity of biologically active molecules. Its conformational rigidity and metabolic stability make it an attractive core for designing novel therapeutics.[1] This guide provides a comprehensive overview of the significant biological activities exhibited by cyclopentane and cyclopentene derivatives, with a primary focus on their antiviral, anti-inflammatory, and anticancer properties. We will explore the mechanisms of action, delve into key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for evaluating these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
The Cyclopentane Scaffold: A Cornerstone in Drug Design
The five-membered cyclopentane ring offers a unique combination of structural properties that are highly advantageous in drug design. Unlike more flexible linear alkyl chains, the cyclopentane moiety restricts the conformational freedom of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency and selectivity.[1] Furthermore, the carbocyclic nature of the ring is generally resistant to common metabolic degradation pathways, which can improve a drug candidate's in vivo half-life and overall pharmacokinetic profile.[1] These favorable characteristics have led to the successful development of numerous cyclopentane-containing drugs and their widespread presence in natural products with profound biological effects.
Antiviral Activity: Targeting Viral Replication and Egress
Cyclopentane derivatives have emerged as powerful antiviral agents, particularly against influenza viruses, by effectively targeting the viral neuraminidase enzyme.
Mechanism of Action: Neuraminidase Inhibition
Influenza neuraminidase is a critical surface glycoprotein that cleaves sialic acid residues from host cell receptors, facilitating the release of newly formed viral particles. Inhibition of this enzyme causes viral aggregation at the cell surface and prevents the spread of infection. A prominent series of cyclopentane derivatives has been designed to act as transition-state analogues of sialic acid, fitting snugly into the active site of the neuraminidase enzyme.[2] Compounds such as RWJ-270201 have demonstrated potent and selective inhibition of neuraminidase across a spectrum of influenza A and B virus strains, with efficacy comparable or superior to established drugs like zanamivir and oseltamivir carboxylate.[2][3]
Broader Spectrum Antiviral Effects
Beyond influenza, other cyclopentane derivatives have shown broad-spectrum antiviral activity. Cyclopentenylcytosine (Ce-Cyd), for instance, is a carbocyclic nucleoside that targets the host cell enzyme CTP synthetase.[4] This enzyme is crucial for the synthesis of pyrimidine ribonucleotides, which are essential building blocks for viral RNA and DNA. By inhibiting this enzyme, Ce-Cyd effectively halts the replication of a wide range of viruses, including DNA viruses (herpes), (+)RNA viruses (polio), and (-)RNA viruses (influenza, measles).[4]
Data Presentation: Anti-Influenza Activity
The following table summarizes the 50% effective concentrations (EC₅₀) of novel cyclopentane neuraminidase inhibitors compared to standard treatments against various influenza virus strains in Madin-Darby Canine Kidney (MDCK) cells.[2]
| Compound | Virus Strain | EC₅₀ (μM) |
| RWJ-270201 | A/H1N1 (A/Texas/36/91) | 0.18 |
| A/H3N2 (A/Victoria/3/75) | <0.05 | |
| B/Harbin/07/94 | 0.11 | |
| BCX-1827 | A/H1N1 (A/Texas/36/91) | 0.22 |
| A/H3N2 (A/Victoria/3/75) | <0.05 | |
| B/Harbin/07/94 | 0.14 | |
| Zanamivir | A/H1N1 (A/Texas/36/91) | 0.19 |
| A/H3N2 (A/Victoria/3/75) | 0.05 | |
| B/Harbin/07/94 | 0.84 | |
| Oseltamivir Carboxylate | A/H1N1 (A/Texas/36/91) | 0.06 |
| A/H3N2 (A/Victoria/3/75) | 0.06 | |
| B/Harbin/07/94 | 0.12 |
Data sourced from Sidwell et al., 1998. EC₅₀ values were determined by neutral red dye uptake assay.[2]
Experimental Protocol: Neuraminidase Inhibition Assay (Fluorometric)
This protocol describes a self-validating system for assessing the inhibitory activity of cyclopentane derivatives against influenza neuraminidase. The causality behind this choice is its high sensitivity and reliance on a specific enzymatic reaction.
Objective: To determine the IC₅₀ value of a test compound against influenza neuraminidase.
Materials:
-
Recombinant influenza neuraminidase (e.g., from A/H1N1).
-
Fluorogenic substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay Buffer: 33 mM MES buffer, pH 6.5, containing 4 mM CaCl₂.
-
Stop Solution: 1 M Glycine, pH 10.7.
-
Test Compounds (dissolved in DMSO).
-
Positive Control: Oseltamivir Carboxylate.
-
96-well black microplates.
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm).
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent interference.
-
Enzyme Reaction Setup:
-
To each well of the 96-well plate, add 20 μL of the diluted test compound, positive control, or Assay Buffer (for no-inhibitor and no-enzyme controls).
-
Add 20 μL of recombinant neuraminidase to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Substrate Addition: Add 10 μL of MUNANA substrate (final concentration ~100 μM) to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The reaction time should be optimized to ensure the signal remains within the linear range of the instrument.
-
Reaction Termination: Stop the reaction by adding 150 μL of Stop Solution to each well. The high pH of the glycine solution is critical as it both terminates the enzymatic reaction and enhances the fluorescence of the 4-methylumbelliferone product.
-
Fluorescence Measurement: Read the fluorescence intensity on a fluorometer.
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control (0% inhibition) and the positive control (approaching 100% inhibition at high concentrations).
-
Plot percent inhibition versus compound concentration on a logarithmic scale and determine the IC₅₀ value using non-linear regression analysis.
-
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Certain cyclopentane and cyclopentene derivatives, particularly those isolated from natural sources, have demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.
Mechanism of Action: Suppression of NO and PGE₂
Inflammation is often characterized by the overproduction of nitric oxide (NO) and prostaglandin E₂ (PGE₂), driven by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, cyclopentenyl esters have been shown to reduce the production of NO and PGE₂ in a dose-dependent manner without affecting cell viability.[5] This suggests an inhibitory effect on the upstream signaling pathways that control the expression of iNOS and COX-2, such as the NF-κB pathway.[5][6]
Visualization: Inflammatory Signaling Pathway
The following diagram illustrates the LPS-induced inflammatory cascade and the putative point of intervention for anti-inflammatory cyclopentenone derivatives.
Caption: LPS-induced inflammatory pathway and inhibition by cyclopentenone derivatives.
Experimental Protocol: Griess Assay for Nitric Oxide Production
This protocol provides a reliable method for quantifying NO production by measuring its stable metabolite, nitrite, in cell culture supernatants.
Objective: To assess the effect of test compounds on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Cell Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test Compounds.
-
Positive Control: Dexamethasone.
-
Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium Nitrite (NaNO₂) standard.
-
96-well clear microplates.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of the test compounds or positive control. Include a "vehicle control" (e.g., DMSO) group.
-
Inflammatory Stimulation: After 1 hour of pre-treatment with the compounds, stimulate the cells by adding LPS to a final concentration of 1 μg/mL to all wells except the "no-LPS" negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Standard Curve: Prepare a standard curve using serial dilutions of NaNO₂ (e.g., from 100 μM to 0 μM) in cell culture medium. This is a critical self-validating step to ensure accurate quantification.
-
Griess Reaction:
-
Transfer 50 μL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 μL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 μL of Griess Reagent Solution B to each well and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the linear regression equation from the NaNO₂ standard curve.
-
Determine the percent inhibition of NO production for each compound relative to the LPS-only control.
-
Trustworthiness Check: It is essential to run a parallel cytotoxicity assay (e.g., MTT) to confirm that the observed reduction in NO is not simply a result of compound-induced cell death.
-
Anticancer Activity: Diverse Mechanisms of Cytotoxicity
The cyclopentane scaffold is present in a variety of natural and synthetic compounds with potent antiproliferative and pro-apoptotic activity against numerous cancer cell lines.
Diverse Mechanisms of Action
The anticancer effects of cyclopentane derivatives are not mediated by a single mechanism but rather a range of cellular insults:
-
DNA Interaction and Topoisomerase Inhibition: Cyclopentane-fused anthracyclines have been developed that act as DNA intercalators and topoisomerase 1 inhibitors, leading to DNA damage and cell death.[7] These modifications can also increase lipophilicity, enhancing cellular uptake and allowing the compounds to circumvent drug resistance mechanisms.[7]
-
Hedgehog Pathway Inhibition: Derivatives of the natural steroidal alkaloid cyclopamine, which features a cyclopentane ring, are known inhibitors of the Hedgehog signaling pathway. This pathway is aberrantly activated in several cancers, and its inhibition can suppress tumor growth.[8]
-
Induction of Apoptosis: Cyclopentenone moieties are electrophilic and can react with cellular nucleophiles, such as glutathione and cysteine residues in proteins. This can lead to oxidative stress, mitochondrial dysfunction, and the activation of caspase-3, ultimately triggering apoptosis.[9] Studies show this is a potent mechanism, particularly in melanoma cells.[9]
-
Cell Cycle Arrest: Some 8-cyclopentyl-dihydropteridinone derivatives have been shown to induce cell cycle arrest at the G2/M phase in a concentration-dependent manner, preventing cancer cells from dividing.[10]
Visualization: Anticancer Compound Screening Workflow
This diagram outlines a standard workflow for the discovery and initial characterization of novel anticancer agents based on a cyclopentane scaffold.
Caption: A streamlined workflow for anticancer drug discovery and development.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a robust and widely accepted method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the IC₅₀ of a test compound on a cancer cell line (e.g., HCT-116, HeLa).
Materials:
-
Cancer cell line of interest.
-
Complete growth medium.
-
Test Compounds.
-
Positive Control: Doxorubicin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well clear microplates.
Methodology:
-
Cell Seeding: Plate cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include wells for "untreated" (medium only) and "vehicle control" (e.g., DMSO) to establish 100% viability baselines. Also, include the positive control, Doxorubicin.
-
Incubation: Incubate the cells with the compounds for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the compound-containing medium and add 100 μL of fresh medium and 10 μL of MTT Reagent to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. This step is the causal basis of the assay: only metabolically active cells can perform this conversion.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 μL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration by normalizing the absorbance values to the untreated or vehicle controls.
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Directions
Derivatives built upon the cyclopentane and cyclopentene scaffolds represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their proven efficacy as antiviral, anti-inflammatory, and anticancer agents underscores the value of this structural motif in drug discovery. The ability of these compounds to interact with a wide range of biological targets—from viral enzymes and host cell synthases to inflammatory signaling proteins and key regulators of cell death and proliferation—highlights their versatility.
Future research should focus on leveraging structure-activity relationship data to design next-generation derivatives with enhanced potency, improved selectivity, and optimized pharmacokinetic profiles. The exploration of novel synthetic methodologies, such as multicomponent reactions, will be crucial for rapidly generating diverse chemical libraries for high-throughput screening.[11][12] As our understanding of the molecular basis of disease deepens, the cyclopentane scaffold will undoubtedly remain a cornerstone for the development of innovative and effective medicines.
References
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- Title: Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae Source: PubMed URL
- Title: The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery Source: BOC Sciences URL
- Title: Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo - PubMed Source: PubMed URL
- Title: Antiviral activity of cyclopentenone prostanoids - PubMed Source: PubMed URL
- Title: Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PubMed Central Source: National Institutes of Health URL
- Title: Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed Source: PubMed URL
- Title: Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed Source: PubMed URL
- Title: Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed Source: PubMed URL
- Title: The Anti-Inflammatory Activity of a Novel Fused-Cyclopentenone Phosphonate and Its Potential in the Local Treatment of Experimental Colitis - PMC - NIH Source: National Institutes of Health URL
- Title: Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)
- Title: Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed Source: PubMed URL
- Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL
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The Cyclopentane Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The five-membered carbocyclic ring of cyclopentane, a fundamental structural motif in a vast array of natural products, has emerged as a privileged scaffold in contemporary drug discovery.[1][2][3] Its inherent conformational flexibility, balanced with the capacity for stereochemically intricate substitution, offers a unique platform for designing novel therapeutics with superior potency, selectivity, and pharmacokinetic profiles.[3][4] This technical guide provides a comprehensive exploration of substituted cyclopentane core structures, detailing advanced synthetic strategies, dissecting their roles in clinically significant molecules across various therapeutic areas, and elucidating the nuanced structure-activity relationships that govern their biological function. Through detailed protocols, quantitative data, and visual workflows, this guide aims to equip researchers and drug development professionals with the critical knowledge to effectively harness the therapeutic potential of this versatile carbocyclic core.
Introduction: The Understated Value of the Cyclopentane Ring
While often perceived as synthetically more challenging than its six-membered cyclohexane counterpart, the cyclopentane ring system is a recurring feature in a multitude of biologically active compounds, including prostaglandins, steroids, terpenoids, and antibiotics.[3][5] Historically, the difficulties in achieving precise stereocontrol in densely functionalized cyclopentane derivatives have presented a barrier to their widespread exploration.[1][6] However, the dawn of modern synthetic methodologies, particularly in asymmetric synthesis and organocatalysis, has ushered in a new era for the efficient and stereoselective construction of complex cyclopentanoid structures.[3] This resurgence of interest is driven by the unique conformational properties of the cyclopentane ring, which can adopt non-planar envelope and half-chair conformations.[4][7][8] This flexibility, when strategically constrained by substituents, allows for the precise spatial arrangement of pharmacophoric elements, enabling optimal interactions with biological targets.[2][4] Consequently, the cyclopentane framework is increasingly recognized not just as a structural component, but as a key determinant of biological activity in a growing number of therapeutic agents.[5][6]
Strategic Synthesis of Substituted Cyclopentane Cores
The stereocontrolled synthesis of highly substituted cyclopentanes is a cornerstone of their application in drug discovery.[1][5][6] Modern organic synthesis offers a diverse toolkit for accessing these valuable scaffolds.
Cycloaddition Reactions: Building the Core with Precision
[3+2] cycloaddition reactions are a powerful and atom-economical strategy for the construction of five-membered rings.[1] Organophotoredox-catalyzed [3+2] cycloadditions, for instance, can afford highly diastereoselective access to complex cyclopentane derivatives.[9]
Conceptual Workflow: [3+2] Cycloaddition
Caption: A generalized workflow for a photocatalytic [3+2] cycloaddition.
Ring-Closing Metathesis: A Versatile Cyclization Strategy
Ring-closing metathesis (RCM) has emerged as a robust method for the synthesis of cyclic compounds, including cyclopentenes. This approach is particularly valuable for creating functionalized cyclopentene precursors that can be further elaborated.[10]
Chemoenzymatic Synthesis: Harnessing Nature's Catalysts
The integration of enzymatic reactions into synthetic sequences offers a powerful approach to achieving high enantioselectivity. A notable example is the chemoenzymatic synthesis of prostaglandins, where an enzymatic resolution step can establish the critical stereochemistry of the cyclopentane core early in the synthesis.[11]
Experimental Protocol: Chemoenzymatic Synthesis of a Chiral Lactone Intermediate for Prostaglandins [11]
-
Step 1: Johnson-Claisen Rearrangement: Commercially available starting materials are subjected to a Johnson-Claisen rearrangement to furnish a racemic ester.
-
Step 2: Enzymatic Oxidative Resolution: The racemic ester is treated with a specific lipase in the presence of an oxidant. The enzyme selectively oxidizes one enantiomer, leaving the desired chiral lactone in high enantiomeric excess.
-
Step 3: Purification: The chiral lactone is separated from the reaction mixture using standard chromatographic techniques.
This enzymatic step is highly scalable and cost-effective, making it attractive for the large-scale production of prostaglandin precursors.[11]
Other Notable Synthetic Approaches
-
Mizoroki-Heck Reactions: Palladium-catalyzed Mizoroki-Heck reactions on aminocyclopentene derivatives provide a route to functionalized cyclopentenes with high stereoselectivity.[12]
-
Nazarov Cyclization: The Nazarov cyclization of divinyl ketones is a direct method for synthesizing cyclopentenones, which are valuable intermediates and possess biological activity in their own right.[13]
-
Radical Cyclizations: Radical-mediated cyclizations offer an alternative disconnection for the formation of the cyclopentane ring.
The Cyclopentane Core in Action: Therapeutic Applications
The versatility of the substituted cyclopentane scaffold is evident in its presence in a wide range of approved drugs and clinical candidates.
Prostaglandins and Their Analogs: Potent Lipid Mediators
Prostaglandins are a class of lipid compounds derived from arachidonic acid that exhibit a broad spectrum of biological activities.[14] Their core structure features a substituted cyclopentane ring.[15] Synthetic prostaglandins and their analogs are used clinically for inducing childbirth, treating glaucoma, and managing pulmonary hypertension.[14] The landmark total synthesis of Prostaglandin F2α by E.J. Corey highlighted the strategic importance of controlling the stereochemistry of the cyclopentane core.[15]
Signaling Pathway: Prostaglandin Action
Caption: Simplified biosynthesis and signaling of prostaglandins.
Carbocyclic Nucleosides: Antiviral and Antitumor Agents
Carbocyclic nucleosides are analogs of natural nucleosides where the ribose sugar is replaced by a cyclopentane or cyclopentene ring.[16] This modification often imparts greater metabolic stability. Several carbocyclic nucleosides have demonstrated significant antiviral and antitumor properties.[17][18]
-
Abacavir: An important anti-HIV drug, Abacavir is a carbocyclic guanosine analog.
-
Cyclopentenylcytosine (CPE-C): This carbocyclic nucleoside has shown potent antitumor activity against various cancer cell lines and antiviral activity against a range of DNA and RNA viruses.[17]
The synthesis of these molecules often involves the construction of a chiral cyclopentylamine or cyclopentenol intermediate, which is then elaborated with the desired nucleobase.[10][16]
Neuraminidase Inhibitors: Combating Influenza
A novel class of cyclopentane derivatives has been developed as potent and selective inhibitors of the influenza virus neuraminidase.[19][20] These compounds, such as RWJ-270201, have shown comparable or superior efficacy to established drugs like oseltamivir and zanamivir in preclinical studies.[20][21][22] Their design features a five-membered ring scaffold that mimics the transition state of the neuraminidase-catalyzed reaction.[19]
Structure-Activity Relationships (SAR) and Data Analysis
The biological activity of substituted cyclopentanes is highly dependent on the nature, number, and stereochemical orientation of the substituents on the core ring.[23][24][25]
Conformational Control and Receptor Binding
The conformational flexibility of the cyclopentane ring can be a double-edged sword. While it allows for adaptation to a binding site, a more rigid analog can offer improved affinity and selectivity by reducing the entropic penalty upon binding.[4] The introduction of substituents can lock the ring into a specific conformation, thereby pre-organizing the molecule for optimal interaction with its biological target.[4]
Quantitative SAR of Cyclopentane Derivatives
The following table summarizes the structure-activity relationships of a series of cyclopentane-based neuraminidase inhibitors.
| Compound ID | R1 Group | R2 Group | Neuraminidase IC50 (nM) | Antiviral EC50 (µM) | Reference |
| RWJ-270201 | Guanidino | Carboxyl | 0.32 | <0.3 | [19] |
| BCX-1827 | Amino | Carboxyl | 0.45 | <0.3 | [19] |
| BCX-1898 | Acetamido | Carboxyl | 1.2 | <0.3 | [19] |
| Oseltamivir Carboxylate | Amino | Carboxyl | 0.9 | <0.3 | [19] |
| Zanamivir | Guanidino | Carboxyl | 0.5 | <0.3 | [19] |
Analysis: The data indicates that a guanidino group at the R1 position (as in RWJ-270201 and Zanamivir) and an amino group (as in BCX-1827 and Oseltamivir Carboxylate) are well-tolerated and contribute to potent neuraminidase inhibition. The cyclopentane core of RWJ-270201 and its analogs serves as an effective scaffold, yielding compounds with potencies comparable to the six-membered ring structures of oseltamivir and zanamivir.[19]
Future Directions and Conclusion
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Methodological & Application
Synthesis of Ethyl 2-cyclopentylacetate
An In-Depth Guide to the Synthesis of Ethyl 2-Cyclopentylacetate: Application Notes and Protocols
Introduction
This compound is a valuable ester in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and as a component in the flavor and fragrance industry. Its structure, featuring a flexible cyclopentyl ring attached to an ethyl acetate moiety, makes it a versatile building block for more complex molecules. This guide provides senior researchers, scientists, and drug development professionals with a comprehensive overview of robust and reliable methods for the synthesis of this compound. We will delve into three distinct and fundamental synthetic strategies: Fischer-Speier Esterification, Acetoacetic Ester Synthesis, and Catalytic Hydrogenation of an unsaturated precursor. The causality behind experimental choices, detailed step-by-step protocols, and the underlying chemical principles for each method are thoroughly discussed to ensure scientific integrity and reproducibility.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several classic organic transformations. The choice of method often depends on the availability of starting materials, desired scale, and the specific purity requirements of the final product. This guide focuses on three primary routes:
-
Fischer-Speier Esterification: A direct, acid-catalyzed reaction between cyclopentylacetic acid and ethanol. This is a thermodynamically controlled process favored for its simplicity and atom economy.[1][2]
-
Acetoacetic Ester Synthesis: A carbon-carbon bond-forming reaction involving the alkylation of ethyl acetoacetate's enolate with a cyclopentyl halide, followed by hydrolysis and decarboxylation.[3][4] This method is ideal for constructing the target molecule from smaller, readily available fragments.
-
Catalytic Hydrogenation: A two-step approach beginning with the synthesis of an unsaturated intermediate, ethyl cyclopentylideneacetate, via the Horner-Wadsworth-Emmons olefination. The subsequent hydrogenation of the carbon-carbon double bond yields the saturated target ester.[5][6][7]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Fischer Esterification
A. Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Cyclopentylacetic acid | 128.17 | 12.82 g | 0.10 | Starting material |
| Absolute Ethanol (EtOH) | 46.07 | 100 mL | ~1.7 | Reagent and solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2 mL | ~0.037 | Catalyst |
| 5% Sodium Bicarbonate (NaHCO₃) soln. | - | 100 mL | - | For neutralization |
| Saturated Sodium Chloride (NaCl) soln. | - | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 5 g | - | Drying agent |
| Diethyl ether | 74.12 | 150 mL | - | Extraction solvent |
B. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentylacetic acid (12.82 g, 0.10 mol) and absolute ethanol (100 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. [8]The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Work-up: Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with 50 mL of deionized water, followed by 50 mL of 5% sodium bicarbonate solution to neutralize the acidic catalyst. (Caution: CO₂ evolution). Wash again with 50 mL of saturated sodium chloride (brine) solution.
-
Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent.
-
Purification: Remove the solvent (diethyl ether) by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.
Method 2: Acetoacetic Ester Synthesis
Principle and Rationale
The acetoacetic ester synthesis is a powerful method for preparing ketones and, with modification, esters. The synthesis utilizes ethyl acetoacetate, whose α-hydrogens are particularly acidic (pKa ≈ 11) due to the electron-withdrawing effect of two adjacent carbonyl groups. [3]Treatment with a suitable base, such as sodium ethoxide, readily generates a nucleophilic enolate. [4]This enolate can then undergo an SN2 reaction with an electrophilic alkyl halide, such as cyclopentyl bromide. [9] Causality of Experimental Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the α-carbon of ethyl acetoacetate. Sodium ethoxide is commonly chosen as it is the conjugate base of the solvent (ethanol), preventing transesterification side reactions.
-
Cyclopentyl Bromide: A primary or secondary alkyl halide is necessary for an effective SN2 reaction. Tertiary halides are unsuitable as they lead to elimination. [4]* Hydrolysis and Decarboxylation: While not performed to get the target molecule (which is the alkylated product itself), it's a key feature of the broader acetoacetic ester synthesis for making ketones. For our target, we stop after the alkylation and purification.
Caption: Workflow for the Acetoacetic Ester Synthesis.
Experimental Protocol: Alkylation of Ethyl Acetoacetate
A. Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Sodium metal (Na) | 22.99 | 2.3 g | 0.10 | For preparing NaOEt |
| Absolute Ethanol (EtOH) | 46.07 | 50 mL | ~0.85 | Solvent |
| Ethyl acetoacetate | 130.14 | 13.0 g | 0.10 | Starting material |
| Cyclopentyl bromide | 149.04 | 14.9 g | 0.10 | Alkylating agent |
| Dilute HCl | - | As needed | - | For neutralization |
| Diethyl ether | 74.12 | 150 mL | - | Extraction solvent |
B. Step-by-Step Procedure
-
Preparation of Sodium Ethoxide: In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, place 50 mL of absolute ethanol. Carefully add sodium metal (2.3 g, 0.10 mol) in small pieces. The reaction is exothermic and generates hydrogen gas; ensure proper ventilation. Allow all the sodium to dissolve completely.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add ethyl acetoacetate (13.0 g, 0.10 mol) dropwise from the dropping funnel with stirring. Stir for 30 minutes at room temperature after the addition is complete to ensure full enolate formation.
-
Alkylation: Add cyclopentyl bromide (14.9 g, 0.10 mol) dropwise to the enolate solution. A precipitate of sodium bromide will form.
-
Reaction Completion: After the addition, heat the mixture to reflux for 2-3 hours to drive the alkylation to completion. [9]5. Work-up: Cool the reaction mixture to room temperature. Remove most of the ethanol via rotary evaporation. Add 100 mL of water to the residue.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, concentrate the solution using a rotary evaporator. The resulting crude product is ethyl 2-acetyl-2-cyclopentylacetate. Note: To obtain the final target, this intermediate must undergo hydrolysis and decarboxylation, which removes the acetyl group. For the direct synthesis of this compound via this general class of reaction, one would start with the dianion of cyclopentylacetic acid or use malonic ester synthesis followed by esterification. The protocol above illustrates the core C-C bond formation step.
Method 3: Catalytic Hydrogenation of Ethyl Cyclopentylideneacetate
Principle and Rationale
This strategy involves two distinct stages: the creation of a C=C double bond, followed by its selective reduction.
Stage 1: Horner-Wadsworth-Emmons (HWE) Reaction The HWE reaction is a superior alternative to the Wittig reaction for synthesizing α,β-unsaturated esters from ketones. [5][10]It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone (in this case, cyclopentanone). The phosphonate carbanion is generated by treating triethyl phosphonoacetate with a strong base like sodium hydride (NaH). The key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate salt, is easily removed during work-up, simplifying purification. [10] Stage 2: Catalytic Hydrogenation Catalytic hydrogenation is the process of adding hydrogen across a double or triple bond using a metal catalyst. [6]For the reduction of an alkene, catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are highly effective under mild conditions (room temperature, moderate H₂ pressure). [11]The reaction is typically clean, high-yielding, and stereospecific (syn-addition).
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is perfect for generating the phosphonate carbanion without competing side reactions. [5]* Palladium on Carbon (Pd/C): This is a widely used, efficient, and relatively inexpensive heterogeneous catalyst for hydrogenating alkenes. It allows for easy separation from the reaction mixture by simple filtration.
-
Hydrogen Atmosphere: A hydrogen environment is essential for the reduction to occur. While atmospheric pressure can be sufficient, slightly elevated pressures can increase the reaction rate.
Caption: Two-stage workflow for the synthesis via hydrogenation.
Experimental Protocol: HWE and Hydrogenation
A. Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Stage 1) | Quantity (Stage 2) | Notes |
| Sodium Hydride (60% in oil) | 24.00 | 4.4 g | - | Base |
| Triethyl phosphonoacetate | 224.16 | 22.4 g | - | HWE reagent |
| Cyclopentanone | 84.12 | 8.4 g | - | Starting ketone |
| Anhydrous THF | - | 150 mL | - | Solvent |
| Ethyl cyclopentylideneacetate | 154.21 | - | 15.4 g (from Stage 1) | Substrate for hydrogenation |
| 10% Palladium on Carbon (Pd/C) | - | - | 0.5 g | Catalyst |
| Ethanol (EtOH) | 46.07 | - | 100 mL | Solvent |
| Hydrogen gas (H₂) | 2.02 | - | 1-4 atm | Reducing agent |
B. Step-by-Step Procedure
Stage 1: Synthesis of Ethyl Cyclopentylideneacetate
-
Setup: To a dry 500 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (4.4 g of 60% dispersion). Wash the mineral oil away with dry hexanes and decant. Add 150 mL of anhydrous THF.
-
Carbanion Formation: Cool the flask in an ice bath. Add triethyl phosphonoacetate (22.4 g) dropwise via a syringe. Stir the mixture at room temperature for 1 hour after addition is complete. [10]3. Reaction with Ketone: Add cyclopentanone (8.4 g) dropwise to the cooled solution. After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 75 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Purify the crude product by vacuum distillation to yield ethyl cyclopentylideneacetate. [10] Stage 2: Hydrogenation
-
Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask), dissolve the ethyl cyclopentylideneacetate (15.4 g) in 100 mL of ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas to the desired pressure (1-4 atm). Stir or shake the mixture vigorously at room temperature.
-
Monitoring: The reaction is complete when hydrogen uptake ceases. This can take from 2 to 12 hours depending on the pressure and catalyst activity.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Isolation: Combine the filtrate and washings, and remove the ethanol by rotary evaporation to yield the final product, this compound. Further purification by distillation is usually not necessary if the starting material was pure.
Purification and Characterization
Regardless of the synthetic route, the final product must be purified and its identity confirmed.
-
Purification:
-
Distillation: Vacuum distillation is the most common method for purifying liquid esters like this compound, effectively removing non-volatile impurities and residual solvents.
-
Column Chromatography: For removing impurities with similar boiling points, column chromatography on silica gel using a non-polar eluent system (e.g., ethyl acetate/hexanes) is effective. [12]
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, showing the characteristic signals for the ethyl group, the cyclopentyl ring, and the acetate moiety.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ confirms the presence of the ester carbonyl (C=O) group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for C₉H₁₆O₂.
-
Conclusion
This guide has detailed three robust and reliable synthetic routes for the preparation of this compound. The Fischer-Speier esterification offers a direct and atom-economical approach from the corresponding carboxylic acid. The acetoacetic ester synthesis exemplifies a classic C-C bond formation strategy, valuable for building the carbon skeleton. Finally, the catalytic hydrogenation route provides a high-yield, clean method that is easily scalable and relies on a two-step sequence involving the well-established Horner-Wadsworth-Emmons reaction. The choice of method will be dictated by factors such as starting material availability, cost, scale, and the specific equipment at the disposal of the research team. Each protocol has been presented with an emphasis on the underlying chemical principles to empower scientists to adapt and troubleshoot these procedures effectively.
References
- Google Patents. (2013). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
- LibreTexts Chemistry. (n.d.). 21.7: Acetoacetic Ester Synthesis.
- Organic Syntheses. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Org. Synth. 2018, 95, 46-59.
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Application Notes & Protocols: A Comprehensive Guide to the Acid-Catalyzed Esterification of Cyclopentylacetic Acid
These application notes provide a detailed technical guide for researchers, scientists, and professionals in drug development on the acid-catalyzed esterification of cyclopentylacetic acid. This document delves into the underlying chemical principles, offers a step-by-step experimental protocol, and outlines methods for the purification and characterization of the resulting ester.
Foundational Principles: The Fischer-Speier Esterification
The acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification or simply Fischer esterification, is a cornerstone of organic synthesis.[1][2] This reversible reaction involves the formation of an ester and water, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4]
The equilibrium nature of the reaction necessitates strategies to drive it towards the desired ester product.[4] According to Le Chatelier's Principle, this can be achieved by either using a large excess of one of the reactants, typically the alcohol which can also serve as the solvent, or by removing water as it is formed.[2] For the esterification of cyclopentylacetic acid, a liquid at room temperature[5], using an excess of a simple alcohol like methanol or ethanol is a practical and efficient approach.
The Reaction Mechanism: A Step-by-Step Look
The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution and proceeds through several key steps, all of which are in equilibrium.[3][4]
-
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack by the Alcohol : The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]
-
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4]
-
Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[3]
Caption: The mechanism of acid-catalyzed Fischer esterification.
Experimental Protocol: Synthesis of Ethyl Cyclopentylacetate
This protocol details the synthesis of ethyl cyclopentylacetate from cyclopentylacetic acid and ethanol.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| Cyclopentylacetic acid | 128.17 | 1.022 | 50 | 6.41 g (6.27 mL) |
| Ethanol (absolute) | 46.07 | 0.789 | 1000 | 58.3 mL |
| Sulfuric acid (concentrated) | 98.08 | 1.84 | ~5 | ~0.25 mL |
| Diethyl ether | 74.12 | 0.713 | - | As needed |
| Saturated sodium bicarbonate solution | - | - | - | As needed |
| Saturated sodium chloride solution (Brine) | - | - | - | As needed |
| Anhydrous sodium sulfate | 142.04 | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentylacetic acid and absolute ethanol.
-
Catalyst Addition : While stirring, carefully add concentrated sulfuric acid dropwise to the mixture. The addition is exothermic.[1]
-
Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Allow the reaction to reflux for 4-6 hours.[6]
-
Cooling : After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Work-up :
-
Drying : Dry the organic layer over anhydrous sodium sulfate.[2]
-
Solvent Removal : Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification : The crude ester can be purified by fractional distillation or column chromatography if necessary.[6][7]
Caption: Experimental workflow for the synthesis of ethyl cyclopentylacetate.
Product Characterization: Spectroscopic Analysis
The successful synthesis of the ester can be confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8] The formation of the ester is indicated by the appearance of characteristic peaks and the disappearance of the broad O-H stretch of the carboxylic acid.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| C=O (Ester) | 1750-1735 | Strong, Sharp |
| C-O (Ester) | 1300-1000 (two bands) | Strong |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Disappears |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure of the product. For ethyl cyclopentylacetate, the following characteristic signals would be expected:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -O-CH₂ -CH₃ | ~4.1 | Quartet | 2H |
| -CH₂-COO- | ~2.3 | Dimer | 2H |
| Cyclopentyl protons | 1.2 - 2.0 | Multiplet | 9H |
| -O-CH₂-CH₃ | ~1.2 | Triplet | 3H |
¹³C NMR spectroscopy can further confirm the structure by identifying the number and types of carbon atoms.[7] The ester carbonyl carbon typically appears in the range of 160-180 ppm.
Troubleshooting and Considerations
-
Low Yield : If the yield is low, ensure the reaction has gone to completion by extending the reflux time. Also, ensure that the work-up procedure is performed carefully to avoid loss of product. The use of a Dean-Stark apparatus to remove water azeotropically can also improve the yield.[9]
-
Incomplete Reaction : The presence of a broad O-H peak in the IR spectrum of the product indicates unreacted carboxylic acid. The product can be further purified by column chromatography or by washing with a dilute base, though the latter risks hydrolysis of the ester.[10]
-
Steric Hindrance : While primary and secondary alcohols are generally effective, tertiary alcohols react much slower due to steric hindrance.[11]
Conclusion
The acid-catalyzed esterification of cyclopentylacetic acid is a robust and reliable method for the synthesis of its corresponding esters. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can achieve high yields of the desired product. The protocols and characterization data provided in these notes serve as a comprehensive guide for the successful execution and validation of this important organic transformation.
References
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- Williamson, K. L., & Masters, K. M. (n.d.). Fischer Esterification. Retrieved from a protocol hosted by the University of Massachusetts.
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- Synthetic Page. (n.d.). Acid to Ester - Common Conditions.
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Application Note: A Streamlined One-Pot Synthesis of Ethyl 2-cyclopentylacetate via Grignard Reaction
Abstract
Ethyl 2-cyclopentylacetate is a valuable ester moiety in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. Traditional multi-step syntheses can be time-consuming and lead to yield loss at each stage. This application note presents a detailed, reliable, and efficient one-pot protocol for the synthesis of this compound. The methodology is centered around the carefully controlled Grignard reaction between cyclopentylmagnesium bromide and ethyl chloroacetate. By leveraging cryogenic conditions to moderate reactivity and prevent over-addition, this protocol provides a high-yield pathway to the target compound. We provide a comprehensive, step-by-step guide, including reaction mechanism, safety protocols, characterization data, and troubleshooting advice to ensure successful replication and adaptation.
Introduction and Scientific Rationale
The synthesis of esters by the addition of organometallic reagents to carbonyl compounds is a cornerstone of modern organic chemistry. The Grignard reaction, in particular, offers a powerful tool for carbon-carbon bond formation.[1] However, the reaction of Grignard reagents with esters is notoriously challenging to control. The initial nucleophilic addition to the ester carbonyl forms a tetrahedral intermediate (a magnesium hemiacetal), which can collapse to form a ketone.[2][3] This resulting ketone is often more reactive than the starting ester, leading to a rapid second addition of the Grignard reagent and the formation of a tertiary alcohol as an undesired byproduct.[4][5]
This protocol circumvents this common side reaction by implementing cryogenic temperature control. By maintaining the reaction at -78 °C, the tetrahedral intermediate is stabilized, and its collapse to the ketone is significantly slowed.[3] This allows for the selective mono-addition of the Grignard reagent. Subsequent controlled quenching with a mild acid protonates the intermediate and yields the desired ester, this compound. This one-pot approach, which proceeds without the isolation of intermediates, enhances efficiency, reduces waste, and improves the overall atom economy of the synthesis.
Reaction Mechanism
The synthesis proceeds in two main stages within a single reaction vessel:
-
Nucleophilic Addition: The cyclopentyl Grignard reagent (Cyclopentylmagnesium Bromide), a potent nucleophile, attacks the electrophilic carbonyl carbon of ethyl chloroacetate. This forms a transient, unstable tetrahedral magnesium hemiacetal intermediate.
-
Controlled Quench: The reaction is quenched at low temperature with a saturated aqueous solution of ammonium chloride. This mild acid protonates the intermediate to yield the final product, this compound, while minimizing potential hydrolysis of the ester.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Purity/Grade | Supplier Example |
| Cyclopentylmagnesium Bromide | 33240-34-5 | C₅H₉BrMg | 2.0 M in Diethyl Ether | TCI, Acros Organics |
| Ethyl Chloroacetate | 105-39-5 | C₄H₇ClO₂ | >98.5% | Merck, Acros Organics |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | C₄H₈O | >99.9%, DriSolv® or similar | Various |
| Saturated Ammonium Chloride (aq.) | 12125-02-9 | NH₄Cl | ACS Reagent Grade | Various |
| Diethyl Ether, Anhydrous | 60-29-7 | C₄H₁₀O | ACS Grade | Various |
| Magnesium Sulfate, Anhydrous | 7487-88-9 | MgSO₄ | ACS Grade | Various |
| Nitrogen or Argon Gas | 7727-37-9 (N₂) | N₂ / Ar | High Purity (99.99%) | Various |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Addition funnel (125 mL)
-
Septa and nitrogen/argon inlet adapter
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
Critical Safety Precautions
-
Cyclopentylmagnesium Bromide: Highly flammable and corrosive. Reacts violently with water and protic solvents.[6] Must be handled under an inert, anhydrous atmosphere at all times.[7] Wear flame-retardant lab coat, safety goggles, and appropriate gloves.
-
Ethyl Chloroacetate: Toxic if swallowed, inhaled, or absorbed through the skin.[8][9] It is a lachrymator and causes severe eye irritation.[8][10] Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[11]
-
Anhydrous Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby. All glassware must be oven- or flame-dried before use to remove any trace moisture.
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck flask with a magnetic stir bar, a low-temperature thermometer, and a rubber septum. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature under a positive pressure of the inert gas.
-
Reagent Preparation: Add 50 mL of anhydrous THF to the reaction flask via cannula or syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Grignard Reagent Addition: Slowly add 25 mL of Cyclopentylmagnesium Bromide (2.0 M in diethyl ether, 50 mmol) to the cold THF solution via syringe while stirring.
-
Substrate Addition: In a separate, dry flask, prepare a solution of 5.5 mL of ethyl chloroacetate (52 mmol) in 20 mL of anhydrous THF. Draw this solution into a syringe and add it dropwise to the stirred Grignard solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Once the addition is complete, allow the cloudy mixture to stir at -78 °C for an additional 2 hours.
-
Quenching: While the reaction mixture is still at -78 °C, slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise. A vigorous reaction may occur initially. Allow the mixture to warm to room temperature with continued stirring.
-
Work-up and Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and shake well. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine all organic extracts and wash them with 50 mL of saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtered solution using a rotary evaporator to remove the solvents.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.
Experimental Workflow Diagram
Characterization and Expected Results
The final product, this compound, should be a colorless liquid. The expected yield for this procedure is typically in the range of 75-85%.
| Property | Value |
| Molecular Formula | C₉H₁₆O₂[12] |
| Molecular Weight | 156.22 g/mol [13] |
| Appearance | Colorless Liquid |
| Boiling Point | ~190-192 °C (at 760 mmHg) |
| CAS Number | 18322-54-8[12] |
Spectroscopic Data: The identity and purity of the product should be confirmed using standard spectroscopic techniques.
| Technique | Expected Data for this compound |
| ¹H NMR (CDCl₃) | δ 4.12 (q, 2H, -OCH₂CH₃), 2.25-2.15 (m, 3H, -CH₂COO- and -CH-), 1.85-1.45 (m, 6H, cyclopentyl CH₂), 1.25 (t, 3H, -OCH₂CH₃), 1.20-1.05 (m, 2H, cyclopentyl CH₂) |
| ¹³C NMR (CDCl₃) | δ 173.5 (C=O), 60.2 (-OCH₂-), 41.5 (-CH₂COO-), 38.0 (-CH-), 32.5 (2C, cyclopentyl), 25.1 (2C, cyclopentyl), 14.2 (-CH₃) |
| IR (Neat) | ~2955 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O ester stretch), ~1180 cm⁻¹ (C-O stretch) |
| Mass Spec (EI) | m/z 156 (M⁺), 111, 88, 69 |
(Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument.)
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Wet glassware or solvents.- Inactive Grignard reagent. | - Ensure all glassware is rigorously dried.- Use freshly opened, high-quality anhydrous solvents.- Titrate the Grignard reagent before use to confirm its concentration. |
| Formation of Tertiary Alcohol Side Product | - Reaction temperature was too high.- Addition of ethyl chloroacetate was too fast. | - Maintain strict temperature control at -78 °C.- Add the ethyl chloroacetate solution slowly and dropwise to dissipate heat. |
| Complex Mixture of Products | - Impure starting materials.- Incomplete reaction or quenching issues. | - Use high-purity starting materials.- Ensure the reaction runs for the specified time before quenching.- Ensure the quench is performed slowly at low temperature. |
Conclusion
This application note provides a robust and reproducible one-pot method for the synthesis of this compound. By employing a controlled Grignard addition at cryogenic temperatures, this protocol effectively minimizes the formation of common byproducts and offers high yields of the desired ester. The detailed procedural steps, safety information, and troubleshooting guide are intended to enable researchers to confidently implement this efficient synthesis in their own laboratories.
References
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Application Notes and Protocols for the Synthesis of Ethyl 2-Cyclopentylacetate
Introduction: The Significance of Ethyl 2-Cyclopentylacetate
This compound is a valuable ester in the field of organic synthesis, serving as a versatile building block and intermediate in the development of more complex molecules, particularly in the pharmaceutical and fragrance industries. Its structure, featuring a cyclopentyl ring attached to an ethyl acetate moiety, imparts unique physicochemical properties that are leveraged in the synthesis of various target compounds. This document provides a comprehensive guide for the synthesis of this compound, offering two robust and well-established protocols. The primary and recommended route is the Fischer-Speier esterification of cyclopentylacetic acid. An alternative, the acetoacetic ester synthesis, is also detailed for its synthetic utility. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth procedural details, mechanistic insights, and critical safety information.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards associated with the target compound and all reagents is paramount for successful and safe synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |
| This compound | C₉H₁₆O₂ | 156.22 | ~190-192 | ~0.96 | Harmful if swallowed, Causes serious eye irritation.[1] |
| Cyclopentylacetic Acid | C₇H₁₂O₂ | 128.17 | 133-134 / 23 mmHg | 1.022 | Causes skin and eye irritation. |
| Ethanol | C₂H₆O | 46.07 | 78.37 | 0.789 | Highly flammable liquid and vapor. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~337 | 1.84 | Causes severe skin burns and eye damage. |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 | 1.055 | Causes serious eye irritation.[2][3][4] |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.868 | Flammable solid, Causes severe skin burns and eye damage.[5][6][7][8][9] |
| Bromocyclopentane | C₅H₉Br | 149.03 | 137-139 | 1.39 | Flammable liquid and vapor.[10][11][12] |
Recommended Synthetic Protocol: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[13][14] This method is favored for its simplicity and the use of readily available reagents.[13] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (ethanol in this case) is typically used.[15]
Reaction Scheme: Fischer-Speier Esterification
Caption: Fischer-Speier esterification of cyclopentylacetic acid.
Step 1: Synthesis of Cyclopentylacetic Acid (Precursor)
The necessary starting material, cyclopentylacetic acid, can be synthesized via a malonic ester synthesis, a robust method for forming carbon-carbon bonds.[16]
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, add 1 L of absolute ethanol. Carefully add 46 g (2 gram atoms) of sodium, cut into small pieces, to the ethanol. The reaction is exothermic. Allow the sodium to dissolve completely.
-
Formation of the Malonate Enolate: To the sodium ethoxide solution, add 320 g (2 moles) of diethyl malonate.[17]
-
Alkylation: Through the addition funnel, add 298 g (2 moles) of bromocyclopentane dropwise to the stirred solution. The addition should take approximately four hours. The reaction is exothermic and may reach the boiling point of the mixture.
-
Reaction Completion and Work-up: After the addition is complete, reflux the mixture for an additional 30 minutes. Neutralize the solution with glacial acetic acid and then cool. Filter the precipitated sodium bromide.
-
Hydrolysis (Saponification): The resulting alkylated malonic ester is then hydrolyzed to the dicarboxylic acid. Add a solution of sodium hydroxide (e.g., 20% aqueous solution) to the ester and heat the mixture under reflux until the ester layer disappears.
-
Decarboxylation: After cooling, acidify the reaction mixture with dilute sulfuric acid. The resulting malonic acid derivative will undergo decarboxylation upon heating. Gently heat the solution until the evolution of carbon dioxide ceases.
-
Isolation: Cool the mixture and extract the cyclopentylacetic acid with a suitable organic solvent (e.g., diethyl ether). Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cyclopentylacetic acid. Purify by vacuum distillation.
Step 2: Fischer Esterification of Cyclopentylacetic Acid
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 12.8 g (0.1 mol) of cyclopentylacetic acid and 46 g (58 mL, 1 mol) of absolute ethanol.
-
Catalyst Addition: While stirring, carefully and slowly add 1 mL of concentrated sulfuric acid to the mixture. The addition is exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and continue for 4-6 hours.[13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with 3 x 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of 5% aqueous sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.[18]
Alternative Synthetic Protocol: Acetoacetic Ester Synthesis
The acetoacetic ester synthesis provides an alternative route to ketones and substituted esters.[19] In this case, ethyl acetoacetate is first alkylated with bromocyclopentane, followed by hydrolysis and decarboxylation to yield a ketone, or selective hydrolysis to yield the target ester.
Reaction Scheme: Acetoacetic Ester Synthesis
Caption: Acetoacetic ester synthesis route.
Experimental Protocol: Alkylation of Ethyl Acetoacetate
-
Preparation of Sodium Ethoxide: In a flask equipped for reflux and stirring, dissolve 2.3 g (0.1 mol) of sodium in 50 mL of absolute ethanol.
-
Enolate Formation: Add 13 g (0.1 mol) of ethyl acetoacetate to the sodium ethoxide solution.
-
Alkylation: Add 14.9 g (0.1 mol) of bromocyclopentane dropwise to the stirred solution and reflux for 2-3 hours until the mixture is neutral to moist litmus paper.[18]
-
Isolation of Alkylated Intermediate: Cool the reaction mixture and filter the sodium bromide precipitate. Remove the excess ethanol by distillation. The crude product is ethyl 2-acetyl-2-cyclopentylacetate.
-
Selective Hydrolysis: For the synthesis of this compound, a selective hydrolysis and decarboxylation is required. This can be challenging to achieve with high yield without affecting the desired ester group. A more common outcome of the acetoacetic ester synthesis is the formation of a ketone after acidic hydrolysis and decarboxylation. For the specific synthesis of the title ester, the Fischer esterification route is more direct and generally higher yielding.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the cyclopentyl protons, and the methylene protons adjacent to the carbonyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a peak for the carbonyl carbon of the ester at approximately 173 ppm, along with signals for the carbons of the ethyl and cyclopentyl groups.
-
IR (Infrared) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1730-1750 cm⁻¹.[1][20]
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling all chemicals.
-
Handling of Reagents:
-
Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood.[5][6]
-
Sodium Ethoxide: Highly flammable and corrosive. Reacts violently with water. Handle under an inert atmosphere.[5][6][7]
-
Bromocyclopentane: Flammable liquid. Handle in a well-ventilated area.[10][11][12]
-
Diethyl Malonate: Causes serious eye irritation. Avoid contact with eyes.[2][3][4]
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Acidic and basic aqueous layers should be neutralized before disposal. Organic waste should be collected in appropriately labeled containers.
References
- Safety Data Sheet: Diethyl malon
- Safety Data Sheet: Diethyl malonate. Sigma-Aldrich. (2024-08-05). (URL not available)
- Safety Data Sheet: Diethyl malon
- Material Safety Data Sheet - Sodium Ethoxide, 96+%. Cole-Parmer. (URL not available)
- SAFETY DATA SHEET - Sodium ethoxide. Fisher Scientific. (2010-10-22). (URL not available)
- SAFETY DATA SHEET - Bromocyclopentane. Fisher Scientific. (URL not available)
- Sodium ethoxide - Safety Data Sheet. ChemicalBook. (2025-04-19). (URL not available)
- SAFETY DATA SHEET - Diethyl malonate. Fisher Scientific. (URL not available)
- Chemical Safety Data Sheet MSDS / SDS - BROMOCYCLOPENTANE-D9. ChemicalBook. (2025-10-04). (URL not available)
- Safety Data Sheet: Bromocyclopentane-d9. Chemdox. (URL not available)
- DIETHYL MALONATE AR. Loba Chemie. (2024-07-29). (URL not available)
- Bromocyclopentane - Safety Data Sheet. ChemicalBook. (URL not available)
- Sodium ethoxide SDS, 141-52-6 Safety D
- Safety Data Sheet: Bromocyclopentane-d9. Chemdox. (URL not available)
- SAFETY DATA SHEET - SODIUM ETHOXIDE. Spectrum Chemical. (2016-10-31). (URL not available)
- Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663. PubChem. (URL: [Link])
- Ethyl cyclopentylacetate | C9H16O2 | CID 247667. PubChem. (URL: [Link])
- Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. (URL not available)
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022-11-16). (URL: [Link])
- Fischer–Speier esterific
- ETHYL n-BUTYLACETOACET
- Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruv
- Malonic acid, ethylidene-, diethyl ester. Organic Syntheses. (URL: [Link])
- Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. (2025-04-01). (URL: [Link])
- Fischer Esterific
- Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness.org. (2025-06-02). (URL: [Link])
- 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. (URL not available)
- Fischer Esterification. Organic Chemistry Portal. (URL: [Link])
- Protocol for Acetoacetic Ester Synthesis Utilizing Sodium Salt. Benchchem. (URL not available)
- Acetoacetic acid, ethyl ester. Organic Syntheses. (URL: [Link])
- Malonic acid, methyl-, diethyl ester. Organic Syntheses. (URL: [Link])
- Application Notes and Protocols: Base-Mediated Intramolecular Alkylation of 2-(2-bromoethyl)cyclopentan-1-one. Benchchem. (URL not available)
- (A) 500 MHz 1 H– 13 C HSQC spectrum of the ethyl acetate extract of...
- Ethyl 2-cyclopentylacet
- Ethyl cyclopentylacetate (C9H16O2). PubChemLite. (URL: [Link])
- Ethyl 2-benzylcyclopent-1-ene-1-carboxylate - Optional[Vapor Phase IR] - Spectrum. SpectraBase. (URL: [Link])
- Synthesis: Diethyl malonate --> Cyclohexylacetic acid. Reddit. (2017-06-14). (URL: [Link])
- Malonates in Cyclocondensation Reactions. PMC - NIH. (URL: [Link])
- Question: 3. Using the malonic ester (diethyl malonate), synthesize cyclopentanecarboxylic acid. Chegg. (2020-10-27). (URL: [Link])
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Application Note: Purification of Ethyl 2-Cyclopentylacetate by Column Chromatography
Abstract: This comprehensive guide provides a detailed protocol for the purification of ethyl 2-cyclopentylacetate using silica gel column chromatography. It is designed for researchers, scientists, and professionals in drug development. This document outlines the principles of the separation, a systematic approach to method development using thin-layer chromatography (TLC), a step-by-step purification protocol, and post-purification analysis. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction
This compound is an ester with applications as a fragrance and flavoring agent and serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.[1] The purity of this compound is critical for its intended application, as impurities can affect its chemical and physical properties, biological activity, and safety profile.
A common route to synthesize this compound is the Fischer-Speier esterification of cyclopentylacetic acid with ethanol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[2][3][4] This equilibrium-driven reaction often results in a crude product containing unreacted starting materials, the acid catalyst, and water as a byproduct.[2][3][5][6] Column chromatography is a robust and widely used technique for the purification of such moderately polar organic compounds.[7][8] This application note provides a detailed methodology for the efficient purification of this compound.
Principle of Separation: Adsorption Chromatography
The purification detailed herein relies on the principles of adsorption chromatography.[9] The stationary phase, silica gel (SiO₂), is a highly porous, polar adsorbent.[7] The crude sample is loaded onto the column, and a liquid mobile phase, the eluent, is passed through it. The separation occurs based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
-
This compound , being a moderately polar ester, will have a moderate affinity for the polar silica gel.
-
Non-polar impurities , such as residual non-polar solvents, will have a low affinity for the silica gel and will elute quickly with a non-polar mobile phase.
-
Polar impurities , such as unreacted cyclopentylacetic acid, will have a strong affinity for the silica gel and will elute much more slowly or require a more polar mobile phase.
By carefully selecting the mobile phase composition, a clean separation of this compound from both less polar and more polar impurities can be achieved.
Method Development with Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[10] TLC is a rapid and inexpensive technique that provides a preview of the separation that will be achieved on the column.[10] The goal is to find a solvent system where the desired compound, this compound, has a retention factor (Rƒ) of approximately 0.25-0.35.[10]
Materials for TLC:
| Material | Specification |
| TLC Plates | Silica gel 60 F₂₅₄ on aluminum or glass backing |
| Eluent | Mixtures of hexane and ethyl acetate |
| Visualization | UV lamp (254 nm) and/or a potassium permanganate stain |
| Spotting Capillaries | Glass |
| Developing Chamber | Glass jar with a lid |
Protocol for TLC Analysis:
-
Prepare the Eluent: Prepare a series of hexane/ethyl acetate mixtures in varying ratios (e.g., 9:1, 8:2, 7:3 v/v).
-
Spot the Plate: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot a small amount of the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[9][10]
-
Visualize and Calculate Rƒ: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a potassium permanganate stain. Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Interpreting TLC Results:
-
An Rƒ value close to 0 indicates the compound is too polar for the solvent system, and it remains adsorbed to the silica gel.
-
An Rƒ value close to 1 indicates the compound is too non-polar, and it travels with the solvent front.
-
The ideal solvent system will provide good separation between the product spot and any impurity spots, with the product having an Rƒ of 0.25-0.35.[10] For esters of this type, a mixture of hexane and ethyl acetate is a good starting point.[11][12]
Column Chromatography Protocol
This protocol details the purification of this compound using a silica gel column.
Materials and Equipment:
| Item | Specification |
| Stationary Phase | Silica gel, 230-400 mesh |
| Column | Glass chromatography column with a stopcock |
| Eluent | Hexane/Ethyl Acetate (ratio determined by TLC) |
| Sand | Washed, sea sand |
| Cotton or Glass Wool | |
| Collection Vessels | Test tubes or flasks |
| Rotary Evaporator |
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol:
1. Column Packing (Wet Slurry Method):
The wet slurry method is generally preferred as it minimizes the chances of air bubbles and cracks forming in the stationary phase, which can lead to poor separation.[7]
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[13][14]
-
Add a thin layer (about 1 cm) of sand over the cotton plug.[13]
-
In a separate beaker, prepare a slurry of silica gel with the least polar eluent system determined from your TLC analysis (e.g., 9:1 hexane/ethyl acetate).[7][13] The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[7][14]
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, continuously add more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the surface of the silica from being disturbed during sample and eluent addition.[13]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now ready for sample loading.
2. Sample Loading:
There are two common methods for loading the sample onto the column: wet loading and dry loading.
-
Wet Loading: This method is suitable for samples that are readily soluble in the eluent.[13]
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the solution to the top of the column using a pipette, allowing it to adsorb onto the sand layer.
-
Open the stopcock and allow the sample to enter the silica gel.
-
Add a small amount of fresh eluent to rinse the sides of the column and allow this to enter the silica gel as well.
-
-
Dry Loading: This is the preferred method for samples that are not very soluble in the initial eluent or to achieve a more uniform loading.[8][13]
-
Dissolve the crude product in a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution (approximately 2-3 times the weight of the crude product).
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
Maintain a constant level of eluent at the top of the column to prevent it from running dry.
-
If the separation between the product and impurities is not sufficient with a single solvent system (isocratic elution), a gradient elution can be employed. This involves gradually increasing the polarity of the eluent (e.g., starting with 9:1 hexane/ethyl acetate and moving to 8:2, then 7:3) to elute the more polar compounds.[13]
4. Monitoring Fractions and Product Isolation:
-
Monitor the collected fractions by TLC to determine which ones contain the purified this compound.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[15]
Post-Purification Analysis
After purification, it is crucial to confirm the identity and assess the purity of the isolated this compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., the ester carbonyl C=O stretch).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column was not packed properly (cracks or channels).- Column was overloaded with sample. | - Re-optimize the eluent using TLC.- Repack the column carefully.- Use a larger column or less sample. |
| Compound Elutes Too Quickly or Too Slowly | - Eluent is too polar or not polar enough. | - Adjust the solvent polarity based on TLC results. |
| Streaking of Bands | - Sample is not soluble in the eluent.- The compound is acidic or basic. | - Try dry loading.- Add a small amount of a modifier to the eluent (e.g., a drop of acetic acid for acidic compounds). |
| Column Runs Dry | - Insufficient eluent was added. | - Keep the column topped up with eluent at all times. If it runs dry, the packing may be compromised. |
References
- CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
- ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?
- Quora. (2021, January 8). How to pack your column in column chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Scribd. (n.d.). Preparing A Silica Gel Chromatography Column.
- Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?
- Operachem. (2024, February 24). TLC-Thin Layer Chromatography.
- PubChem. (n.d.). Ethyl 2-cyano-2-cyclopentylideneacetate.
- PubChem. (n.d.). Ethyl cyclopentylacetate.
- PubChem. (n.d.). 2-Cyclopentylethyl acetate.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Stoltz, B. M., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxyl... Supporting Information.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
- Google Patents. (n.d.). KR20130056247A - Synthesis of alkyl cyclopentadiene compounds.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- University of California, Irvine. (n.d.). Fischer Esterification.
- Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
Sources
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- 15. orgsyn.org [orgsyn.org]
Application Note: High-Throughput Analysis of Ethyl 2-cyclopentylacetate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the qualitative and quantitative analysis of Ethyl 2-cyclopentylacetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound in various industries, and its accurate detection is crucial. This guide provides a comprehensive workflow, from sample preparation to data analysis, designed for researchers, scientists, and professionals in drug development and quality control. The methodologies outlined herein are grounded in established scientific principles to ensure reliable and reproducible results.
Introduction
This compound (CAS No. 18322-54-8) is an ester characterized by its distinct chemical properties.[1][2] With a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol , this compound's volatility makes it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2] GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling the identification and quantification of volatile and semi-volatile compounds.[3][4] This application note will detail a validated method for the analysis of this compound, providing insights into optimal experimental conditions and expected outcomes.
Chemical Structure and Properties
A clear understanding of the analyte's structure is fundamental to developing an effective analytical method.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18322-54-8 | [1][2] |
| Molecular Formula | C9H16O2 | [1][2] |
| Molecular Weight | 156.22 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | White Powder | [1] |
Experimental Protocol
Sample Preparation
The goal of sample preparation is to produce a clean, liquid sample in a volatile solvent suitable for injection into the GC-MS.[3][5] The choice of solvent and preparation method is critical to avoid interference and ensure the analyte is in a form amenable to GC analysis.
Materials:
-
This compound standard
-
Volatile organic solvent (e.g., Dichloromethane, Hexane)[5]
-
Micropipettes
-
Vortex mixer
-
Centrifuge (if sample contains particulates)[6]
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a calibration curve. A typical concentration range might be 1 µg/mL to 100 µg/mL.
-
Sample Preparation (Liquid Matrix):
-
For liquid samples, a liquid-liquid extraction (LLE) may be necessary to isolate the analyte from the matrix.[5]
-
Mix the sample with an immiscible organic solvent.
-
Vortex thoroughly to ensure efficient extraction.
-
Allow the layers to separate and collect the organic layer containing the analyte.
-
The organic extract can be concentrated using a gentle stream of nitrogen gas if necessary.[7]
-
-
Sample Preparation (Solid Matrix):
-
Final Sample: Transfer the final prepared sample into a glass autosampler vial.[6] If the sample volume is low, use a vial insert.[5]
Caption: General workflow for sample preparation for GC-MS analysis.
GC-MS Instrumentation and Conditions
The selection of the GC column and the temperature program are critical for achieving good separation of the analyte from other components in the sample. A non-polar or mid-polar column is generally suitable for the analysis of esters.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[8]
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Port | Split/Splitless | Splitless injection is preferred for trace analysis to maximize analyte transfer to the column.[6] |
| Injection Volume | 1 µL | A standard injection volume to prevent column overloading. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency.[9] |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for capillary columns, providing a balance between analysis time and resolution.[9] |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A common, robust, and versatile non-polar column suitable for a wide range of applications. |
| Oven Program | Initial: 50°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min) | A general-purpose temperature program that allows for the elution of a wide range of volatile and semi-volatile compounds. This can be optimized based on the sample matrix.[8] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates a library-searchable mass spectrum.[9] |
| Ion Source Temp. | 230 °C | A typical temperature to maintain the integrity of the ion source.[8] |
| Quadrupole Temp. | 150 °C | A standard temperature for the mass analyzer. |
| Scan Range | m/z 40-450 | A wide scan range to capture the molecular ion and significant fragment ions of this compound. |
| Solvent Delay | 3 min | Prevents the solvent peak from entering and saturating the mass spectrometer detector. |
Data Analysis and Interpretation
Expected Mass Spectrum
The mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion peak (M+) is expected at m/z 156. The interpretation of the fragmentation pattern is key to confirming the identity of the compound.
Table 3: Expected Fragmentation Pattern of this compound
| m/z | Proposed Fragment |
| 156 | [M]+ (Molecular Ion) |
| 111 | [M - OCH2CH3]+ |
| 88 | [CH2COOCH2CH3]+ (McLafferty rearrangement) |
| 69 | [C5H9]+ (Cyclopentyl cation) |
| 45 | [OCH2CH3]+ |
Note: The presence and relative abundance of these ions should be compared to a reference spectrum from a spectral library such as NIST for confirmation.
Quantification
For quantitative analysis, an internal standard method is recommended for accuracy and precision.[10] A suitable internal standard would be a compound with similar chemical properties to this compound but with a different retention time and mass spectrum.
Quantification Protocol:
-
Internal Standard Selection: Choose an appropriate internal standard (e.g., Ethyl pelargonate as used in a similar study for ethyl esters).[11]
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Analysis: Analyze the calibration standards and samples using the established GC-MS method.
-
Data Processing:
-
Integrate the peak areas of the target analyte and the internal standard.
-
Calculate the response factor (RF) for each calibration standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.
-
Determine the concentration of this compound in the samples by applying the response factor from the calibration curve.
-
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers and scientists can achieve reliable and accurate results. The flexibility of the method allows for adaptation to various sample matrices, making it a valuable tool in diverse research and industrial settings.
References
- American Journal of Enology and Viticulture. (1969).
- SCION Instruments.
- PubMed. (1976).
- Journal of AOAC INTERNATIONAL. (1991).
- ACS Publications. (2013).
- PubMed. (2011).
- Mestrelab. (2024). Common Sample Preparation Techniques for GC-MS Analysis. [Link]
- Colorcom Group.
- PubChem. Ethyl 2-(2-oxocyclopentyl)
- University of Illinois.
- Organomation. Preparing Samples for GC-MS/MS Analysis. [Link]
- PubChem.
- Chemsrc.
- SpectraBase. Ethyl [2-(ethoxycarbonyl)
- NIST WebBook. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. [Link]
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Authored by: Gemini, Senior Application Scientist
An Application Note for the Structural Elucidation of Ethyl 2-cyclopentylacetate using 1H NMR Spectroscopy
Introduction: The Role of ¹H NMR in Modern Chemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry, providing unparalleled insight into the molecular structure of compounds. For researchers and professionals in drug development and chemical synthesis, ¹H NMR is an indispensable tool for verifying chemical structures, assessing purity, and understanding conformational dynamics. This application note provides a comprehensive guide to the acquisition and interpretation of the ¹H NMR spectrum of this compound, a common ester moiety in synthetic chemistry. We will delve into the causality behind experimental choices, present a robust protocol for obtaining high-quality spectra, and offer a detailed analysis of the resulting data, grounded in the fundamental principles of NMR.
Part 1: Structural Analysis and Spectral Prediction
Before acquiring an experimental spectrum, a thorough analysis of the target molecule's structure is essential to predict the expected NMR signals. This predictive process is crucial for accurate data interpretation.
The Structure of this compound:
The molecule consists of three distinct structural components: an ethyl group, an acetate linker, and a cyclopentyl ring.
Based on the structure, we can identify five unique sets of protons that are chemically non-equivalent and will therefore produce distinct signals in the ¹H NMR spectrum.[1]
-
Protons (a): The three protons of the methyl group (-CH₃) on the ethyl ester.
-
Protons (b): The two protons of the methylene group (-CH₂-) on the ethyl ester.
-
Protons (c): The two protons of the methylene group (-CH₂-) adjacent to the carbonyl group.
-
Proton (d): The single methine proton (-CH-) of the cyclopentyl ring, directly attached to the acetate group.
-
Protons (e, f, g): The eight protons of the four methylene groups (-CH₂-) on the cyclopentyl ring. Due to the symmetry and free rotation of the ring, these protons often appear as complex, overlapping multiplets.
Predicted Spectral Characteristics:
The electronic environment of each proton set dictates its chemical shift (δ), while the number of neighboring protons determines its splitting pattern (multiplicity) according to the n+1 rule.[2]
| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Rationale for Prediction |
| H-a | ~1.25 | 3H | Triplet (t) | Located on the ethyl group, adjacent to a -CH₂- group (2 neighbors, n+1=3). Standard alkyl region. |
| H-b | ~4.12 | 2H | Quartet (q) | Part of the ethyl ester (-O-CH₂-), deshielded by the adjacent electronegative oxygen atom. Adjacent to a -CH₃ group (3 neighbors, n+1=4).[3] |
| H-c | ~2.20 | 2H | Doublet (d) | Alpha to the carbonyl group (C=O), which is electron-withdrawing. Adjacent to the -CH- methine proton (1 neighbor, n+1=2).[3][4] |
| H-d | ~2.25 | 1H | Multiplet (m) | The methine proton is coupled to the adjacent -CH₂- protons (H-c) and the -CH₂- protons within the cyclopentyl ring, leading to a complex multiplet. |
| H-e,f,g | ~1.10 - 1.85 | 8H | Multiplet (m) | These are standard aliphatic protons on a cycloalkane ring. They exist in multiple, similar chemical environments and couple with each other and with H-d, resulting in complex, overlapping signals. |
Part 2: Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a detailed, step-by-step methodology for preparing the sample and acquiring a high-resolution ¹H NMR spectrum. Following this protocol ensures data quality and reproducibility.
A. Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper preparation is critical to avoid artifacts and achieve high resolution.
Materials:
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03-0.05% Tetramethylsilane (TMS) as an internal reference.
-
Glass Pasteur pipette and bulb
-
Small plug of Kimwipe or glass wool
-
Vial for initial dissolution
Protocol:
-
Weighing the Sample: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. Gently swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for good shimming and sharp spectral lines.[7]
-
Filtration and Transfer: Place a small, tight plug of Kimwipe or glass wool into a Pasteur pipette. This step is crucial to remove any dust or particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[5][6]
-
Transfer to NMR Tube: Using the filter-pipette, carefully transfer the sample solution into the NMR tube. The final sample height should be between 4-5 cm (approximately 0.6-0.7 mL) to ensure it is correctly positioned within the instrument's detection coil.[7][8]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
B. Instrument Setup and Data Acquisition
The following steps provide a generalized workflow for a modern Fourier Transform NMR spectrometer. Specific commands may vary by manufacturer (e.g., Bruker, JEOL, Varian).
Protocol:
-
Sample Insertion: Gently insert the NMR tube into a spinner turbine, ensuring it is set to the correct depth using the instrument's depth gauge. Place the sample into the magnet.
-
Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent (e.g., CDCl₃) to stabilize the magnetic field against drift. Initiate the lock procedure on the spectrometer software.[9]
-
Shimming: This is the most critical step for achieving high resolution. Shimming homogenizes the magnetic field (B₀) across the sample volume. Use the instrument's automated shimming routine (e.g., topshim on Bruker systems) for fast and effective optimization.[10]
-
Setting Acquisition Parameters: Load a standard ¹H acquisition parameter set. Key parameters to verify include:
-
Number of Scans (NS): 16 scans is typically sufficient for a sample of this concentration.[9]
-
Relaxation Delay (D1): A delay of 1-2 seconds is adequate for routine qualitative spectra.[10]
-
Spectral Width (SW): A standard width of ~12-16 ppm is appropriate to cover the entire range of proton chemical shifts.
-
-
Acquisition: Start the acquisition by issuing the appropriate command (e.g., zg on Bruker systems). The instrument will acquire the raw data, known as the Free Induction Decay (FID).
Part 3: Data Processing and Visualization
A. Data Processing Workflow
The raw FID signal must be mathematically processed to generate the frequency-domain spectrum that is readily interpretable.
-
Fourier Transform (FT): Apply a Fourier Transform to convert the time-domain FID signal into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode with a flat baseline at the base of each peak.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.
-
Referencing: Calibrate the chemical shift axis by setting the peak for the internal standard (TMS) to 0.0 ppm.
-
Integration: Integrate the area under each signal. The relative integral values correspond to the ratio of protons giving rise to each signal. Normalize the integrals to a known number of protons (e.g., the 3H methyl peak) to determine the proton count for all other signals.[11]
B. Visualization of Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to the final, interpreted ¹H NMR spectrum.
Caption: Workflow for ¹H NMR analysis of this compound.
Conclusion
This application note has outlined both the theoretical predictions and the practical steps necessary for the successful acquisition and interpretation of the ¹H NMR spectrum of this compound. By following the detailed protocols for sample preparation and instrument operation, researchers can obtain high-quality, reproducible data. The subsequent analysis, guided by an understanding of chemical shifts, integration, and spin-spin coupling, allows for the unambiguous confirmation of the molecular structure. This systematic approach underscores the power of ¹H NMR spectroscopy as a primary tool for structural elucidation in the modern chemical laboratory.
References
- PubChem. (n.d.). Ethyl cyclopentylacetate. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
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- UCLA. (n.d.). Spectroscopy Tutorial: Esters.
- Chemistry LibreTexts. (2020, November 1). 9.6: Spin-Spin Coupling.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of Georgia. (n.d.). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR.
- Penn State University. (n.d.). Acquiring 1H NMR spectrum (Quick instructions for Topspin).
- Unknown. (n.d.). NMR Sample Preparation.
- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
- Unknown. (n.d.). Spectra of ethyl acetate.
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Application Note: Structural Elucidation of Ethyl 2-Cyclopentylacetate using 13C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the acquisition and interpretation of Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for Ethyl 2-cyclopentylacetate (CAS No: 18322-54-8).[1][2] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines a detailed protocol for 13C NMR analysis, from sample preparation to spectral interpretation. By leveraging established principles of NMR spectroscopy and comparative analysis with related chemical structures, this guide facilitates the unambiguous structural verification and purity assessment of this compound.
Introduction
This compound is a valuable ester in organic synthesis, often utilized as a building block in the creation of more complex molecules. Its structure, comprising a flexible cyclopentyl ring attached to an ethyl acetate moiety, presents a distinct 13C NMR spectral signature. 13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the precise determination of molecular structure.
The conformational flexibility of the cyclopentane ring, which rapidly interconverts between 'envelope' and 'half-chair' forms, can lead to time-averaged NMR signals.[3] A thorough understanding of the factors influencing 13C chemical shifts, such as the electronegativity of substituents and steric effects, is crucial for accurate spectral assignment.[3]
Experimental Protocol
This section details a standardized workflow for the acquisition of a high-quality 13C NMR spectrum of this compound.
Sample Preparation
A properly prepared sample is fundamental to obtaining a high-resolution NMR spectrum.
-
Analyte: this compound (Molecular Formula: C9H16O2, Molecular Weight: 156.22 g/mol ).[2]
-
Solvent: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Other deuterated solvents can also be used depending on sample solubility and experimental requirements.[4]
-
Concentration: Prepare a solution of approximately 10-50 mg of this compound in 0.5-0.7 mL of CDCl3.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.0 ppm.[4] Modern NMR instruments can also reference the spectrum to the residual solvent signal.
-
Procedure:
-
Weigh the desired amount of this compound and dissolve it in the deuterated solvent within a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If using an external standard is preferred, a sealed capillary containing a reference compound can be inserted into the NMR tube.
-
NMR Instrument Parameters
The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz for 13C | Standard for a 400 MHz 1H spectrometer. |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled 13C experiment. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Longer acquisition times improve digital resolution. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for full relaxation of carbon nuclei, ensuring accurate integration (if required). |
| Number of Scans (NS) | 128 - 1024 | The number of scans is adjusted to achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 0 - 220 ppm | Encompasses the full range of expected 13C chemical shifts for organic molecules. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |
Data Processing
Post-acquisition processing is essential for extracting accurate information from the raw NMR data.
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The chemical shift axis is calibrated using the TMS signal (0.0 ppm) or the residual solvent signal (e.g., CDCl3 at 77.16 ppm).[5]
-
Peak Picking: The chemical shifts of all significant peaks are identified and tabulated.
Workflow for 13C NMR Analysis of this compound
Figure 1: A generalized workflow for the 13C NMR analysis of a chemical compound.
Predicted 13C NMR Data and Interpretation
Molecular Structure and Carbon Numbering:
Figure 2: Structure of this compound with carbon numbering for NMR assignment.
Predicted 13C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (C7) | 173 - 175 | The carbonyl carbon of an ester typically appears in this downfield region.[6] |
| -O-CH2- (C8) | 60 - 62 | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom. |
| -CH2- (C6) | 40 - 43 | The alpha-carbon to the carbonyl group. |
| -CH- (C1) | 38 - 41 | The methine carbon of the cyclopentyl ring, deshielded by the acetate substituent. |
| -CH2- (C2, C5) | 32 - 35 | The beta-carbons of the cyclopentyl ring. |
| -CH2- (C3, C4) | 25 - 28 | The gamma-carbons of the cyclopentyl ring, least affected by the substituent. The chemical shift of unsubstituted cyclopentane is around 26.5 ppm.[4] |
| -CH3 (C9) | 14 - 15 | The terminal methyl carbon of the ethyl group, appearing in the typical upfield region for alkyl groups. |
Interpretation Notes:
-
The 13C NMR spectrum is expected to show seven distinct signals, as the pairs of carbons C2/C5 and C3/C4 on the cyclopentyl ring are chemically equivalent due to rapid conformational averaging at room temperature.
-
The chemical shifts are predicted for a CDCl3 solvent. The choice of solvent can slightly influence the observed chemical shifts.[5]
-
For unambiguous assignment, advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) can be employed to differentiate between CH, CH2, and CH3 groups.
Troubleshooting and Best Practices
-
Low Signal-to-Noise: Increase the number of scans or the sample concentration. Ensure proper tuning and matching of the NMR probe.
-
Broad Peaks: This may indicate sample inhomogeneity, the presence of paramagnetic impurities, or chemical exchange phenomena. Ensure the sample is fully dissolved and consider filtering if necessary.
-
Inaccurate Referencing: Always use a consistent referencing method, either to TMS or the residual solvent peak, for data comparability.
Conclusion
This application note provides a robust framework for the 13C NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided predicted chemical shift data and interpretation guidelines, based on well-established NMR principles and data from analogous compounds, serve as a reliable reference for the structural elucidation and purity confirmation of this important synthetic intermediate.
References
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- PubChem. Ethyl cyclopentylideneacetate.
- FlavScents.
- Chem-Impex. Ethyl(2-oxo-cyclopentyl)
- PubChem. Ethyl cyclopentylacetate.
- Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane analysis of chemical shifts.
- BenchChem. Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes.
- University of Calgary. CSD Solution #13.
- ChemicalBook.
- ChemicalBook.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- National Center for Biotechnology Information. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.
- The Journal of Organic Chemistry.
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Application Note: High-Resolution FT-IR Analysis of Ethyl 2-cyclopentylacetate
Abstract: This document provides a comprehensive guide to the analysis of Ethyl 2-cyclopentylacetate using Fourier-Transform Infrared (FT-IR) Spectroscopy. It outlines the fundamental principles, offers a detailed experimental protocol using the Attenuated Total Reflectance (ATR) technique, and provides an in-depth interpretation of the resulting spectrum. This note is intended for researchers, quality control analysts, and drug development professionals requiring a robust method for the structural confirmation and purity assessment of this aliphatic ester.
Foundational Principles: The Vibrational Signature of an Ester
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, its bonds will absorb energy at specific frequencies that correspond to the energy required to induce a vibration, such as a stretch or a bend. The resulting spectrum is a unique molecular fingerprint, revealing the functional groups present within the structure.
For this compound (C₉H₁₆O₂), the key to its IR spectrum lies in the characteristic vibrations of its ester functional group and its saturated aliphatic framework.[1][2] The primary absorptions we anticipate are:
-
Carbonyl (C=O) Stretch: This is typically the most intense and diagnostically significant peak in the spectrum of an ester. The strong dipole moment of the C=O bond leads to a very strong absorption. For a saturated aliphatic ester like this compound, this peak is expected in the 1750-1735 cm⁻¹ region.[2][3][4]
-
C-O Stretches: The ester linkage contains two distinct single C-O bonds: C(=O)-O and O-C₂H₅. These bonds result in two or more strong stretching vibrations that typically appear in the 1300-1000 cm⁻¹ range.[1][3] These peaks, in conjunction with the C=O stretch, are highly characteristic of the ester group, a pattern sometimes referred to as the "Rule of Three".[1]
-
Aliphatic C-H Stretches: The cyclopentyl and ethyl groups contain numerous sp³ hybridized C-H bonds. These give rise to strong, sharp absorption bands just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[2][5]
-
C-H Bending Vibrations: The CH₂ and CH₃ groups also exhibit characteristic bending (scissoring, rocking) vibrations, which appear in the fingerprint region of the spectrum (roughly 1470-1365 cm⁻¹).
Understanding the expected positions and intensities of these vibrations allows for a confident identification of the molecule and an assessment of its chemical integrity.
Experimental Protocol: ATR-FT-IR Analysis of Neat Liquid
Attenuated Total Reflectance (ATR) is the preferred sampling technique for the analysis of liquid samples like this compound.[6][7] Its primary advantage is the elimination of sample preparation steps like creating KBr pellets or using liquid transmission cells, which can be cumbersome.[8][9] The sample is analyzed directly in its neat (undiluted) form.
Instrumentation
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Accessory: A single-bounce diamond ATR accessory. Diamond is chosen for its robustness and broad spectral range.
Protocol Steps
-
Crystal Preparation:
-
Thoroughly clean the surface of the ATR diamond crystal. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol.
-
Allow the solvent to fully evaporate. This step is critical to prevent contamination from previous samples or cleaning agents.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, water vapor) and the instrument's optical bench.
-
The instrument software will automatically subtract this background from the sample spectrum, resulting in a clean spectrum of only the sample. A typical background scan involves 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The software will perform the Fourier transform and ratio the result against the stored background spectrum.
-
-
Post-Measurement Cleanup:
-
Carefully remove the sample from the ATR crystal using a clean, dry, lint-free wipe.
-
Perform a final cleaning with a solvent-dampened wipe as described in Step 1 to prepare the instrument for the next user.
-
Workflow Visualization
The following diagram illustrates the straightforward workflow for acquiring an ATR-FT-IR spectrum.
Caption: ATR-FT-IR Experimental Workflow.
Spectral Interpretation and Data Analysis
The FT-IR spectrum of this compound is dominated by features characteristic of its ester and saturated alkyl components.
Molecular Structure and Key Vibrational Modes
Caption: Structure of this compound with key IR absorptions.
Characteristic Absorption Bands
The following table summarizes the expected prominent peaks in the FT-IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~2955 & ~2870 | Strong, Sharp | Asymmetric & Symmetric C-H Stretch | Cyclopentyl & Ethyl (CH₂, CH₃) |
| ~1735 | Very Strong, Sharp | C=O Stretch | Ester Carbonyl |
| ~1465 | Medium | CH₂ Scissoring (Bending) | Cyclopentyl & Ethyl |
| ~1375 | Medium to Weak | CH₃ Symmetric Bending | Ethyl |
| ~1250 - 1150 | Strong | Asymmetric C-O-C Stretch | Ester (C(=O)-O-C) |
| ~1100 - 1000 | Strong | Symmetric C-O-C Stretch | Ester (C(=O)-O-C) |
Detailed Analysis
-
C-H Region (3000-2800 cm⁻¹): The spectrum will show strong, sharp peaks just below 3000 cm⁻¹, characteristic of saturated C-H bonds. The presence of both cyclopentyl (CH₂, CH) and ethyl (CH₂, CH₃) groups contributes to a complex but well-defined set of absorptions in this region.[4] The absence of any peaks above 3000 cm⁻¹ confirms the lack of alkene or aromatic C-H bonds.
-
Carbonyl Region (1800-1700 cm⁻¹): A very strong and sharp absorption peak around 1735 cm⁻¹ is the most definitive feature of the molecule.[3][4] This peak is unequivocally assigned to the C=O stretching vibration of the saturated ester. Its high intensity is due to the large change in dipole moment during this vibration. The exact position can be sensitive to the molecular environment but for a simple aliphatic ester, this is the expected location.[11]
-
Fingerprint Region (1500-600 cm⁻¹): This region contains a wealth of structural information. The most significant peaks for this compound here are the two strong C-O stretching bands between 1300 cm⁻¹ and 1000 cm⁻¹.[1][3] These absorptions arise from the coupled stretching of the C-C-O and O-C-C moieties of the ester group. In addition to these, various C-H bending and rocking vibrations from the alkyl framework create a unique pattern that can be used to confirm the identity of the specific compound by matching it to a reference spectrum.[4]
Conclusion
FT-IR spectroscopy, particularly using the ATR sampling technique, is a rapid, reliable, and highly effective method for the structural characterization of this compound. The spectrum is clearly defined by the very strong carbonyl (C=O) absorption around 1735 cm⁻¹, strong C-H stretching bands below 3000 cm⁻¹, and two distinct, strong C-O stretching bands in the fingerprint region. These key features provide a definitive spectral signature for verifying the identity and purity of the compound in research and industrial applications.
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Chemistry Demo Lab. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. YouTube.
- Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
- University of Michigan. (n.d.). IR in the Liquid Phase and Neat Samples.
- National Center for Biotechnology Information. (n.d.). Ethyl cyclopentylacetate. PubChem Compound Database.
- Zimmerman, J. I., & Jha, A. (2019). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 123(48), 10435–10443. [Link]
- Grech, E., et al. (2018). Quantifying conformations of ester vibrational probes with hydrogen-bond-induced Fermi resonances. The Journal of Chemical Physics, 149(18), 184502. [Link]
- National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-oxocyclopentyl)acetate. PubChem Compound Database.
- epistemeo. (2012, October 10). An Introduction to IR Spectroscopy - Esters. YouTube.
- NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook.
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook.
- NIST. (n.d.). Welcome to the NIST Chemistry WebBook.
- Schuttlefield, J. D., & Grassian, V. H. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- NIST. (n.d.). NIST Chemistry WebBook.
- LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Li, H., et al. (2020). An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils. Analytical Methods, 12(24), 3122-3128. [Link]
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- PubChemLite. (n.d.). Ethyl cyclopentylacetate (C9H16O2).
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- 11. pubs.acs.org [pubs.acs.org]
Ethyl 2-Cyclopentylacetate: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols
Prepared by: Senior Application Scientist, Organic Chemistry Division
Abstract
This technical guide provides an in-depth exploration of ethyl 2-cyclopentylacetate, a valuable ester that serves as a versatile building block in modern organic synthesis. Its unique combination of a reactive ester functional group and an adjacent acidic proton, coupled with the lipophilic cyclopentyl moiety, makes it a strategic starting material for constructing more complex molecular architectures. This document details the physicochemical properties, spectroscopic signature, and core reactivity of this compound. We provide field-proven, step-by-step protocols for its key transformations, including hydrolysis, reduction, and α-alkylation, explaining the causality behind experimental choices. These applications are foundational for researchers, scientists, and drug development professionals aiming to leverage this building block in the synthesis of fine chemicals, pharmaceutical intermediates, and fragrance compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and spectral properties is critical for its effective use in synthesis, including monitoring reaction progress and confirming product identity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 18322-54-8 | PubChem[1] |
| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |
| Molecular Weight | 156.22 g/mol | PubChem[1] |
| Boiling Point | 196.6 °C at 760 mmHg | Crysdot LLC |
| Appearance | Colorless Liquid | N/A |
| SMILES | CCOC(=O)CC1CCCC1 | PubChem[1] |
Table 2: Spectroscopic Data Summary for this compound
The following data is essential for the structural elucidation and purity assessment of the compound.[2][3][4]
| Spectroscopy | Characteristic Peaks / Shifts | Assignment |
| ¹H NMR (CDCl₃) | δ ~4.1 ppm (q, 2H) | -OCH₂ CH₃ |
| δ ~2.3 ppm (m, 1H) | -CH (CH₂)₂ | |
| δ ~2.2 ppm (d, 2H) | -CH₂ COO- | |
| δ ~1.8-1.5 ppm (m, 8H) | Cyclopentyl -CH₂- | |
| δ ~1.2 ppm (t, 3H) | -OCH₂CH₃ | |
| ¹³C NMR (CDCl₃) | δ ~173 ppm | C =O (Ester) |
| δ ~60 ppm | -OCH₂ CH₃ | |
| δ ~41 ppm | -CH₂ COO- | |
| δ ~38 ppm | -CH (CH₂)₂ | |
| δ ~32 ppm | Cyclopentyl C H₂ | |
| δ ~25 ppm | Cyclopentyl C H₂ | |
| δ ~14 ppm | -OCH₂CH₃ | |
| IR (Neat) | ~1735 cm⁻¹ (strong) | C=O Stretch (Ester) |
| ~1180 cm⁻¹ (strong) | C-O Stretch (Ester) | |
| ~2950, 2870 cm⁻¹ (medium) | C-H Stretch (Alkyl) | |
| Mass Spec (EI) | m/z 156 (M⁺) | Molecular Ion |
| m/z 111 | [M-OC₂H₅]⁺ | |
| m/z 88 | McLafferty Rearrangement | |
| m/z 69 | [C₅H₉]⁺ |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from two key features: the electrophilic carbonyl carbon of the ester and the nucleophilic α-carbon, which can be accessed via enolate formation. This dual reactivity allows it to serve as a precursor to a range of important derivatives.
Figure 1: Key Synthetic Transformations of this compound.
Application 1: Hydrolysis to Cyclopentylacetic Acid
Scientific Rationale: The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. Base-catalyzed hydrolysis, or saponification, is often preferred due to its irreversible nature. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic ester carbonyl, leading to the formation of a carboxylate salt. A subsequent acidic workup protonates the salt to yield the final carboxylic acid.[5] This acid is a valuable intermediate for forming amides, acid chlorides, or other derivatives.
Protocol 1: Synthesis of Cyclopentylacetic Acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10.0 g, 64.0 mmol) in ethanol (50 mL).
-
Saponification: Add a solution of sodium hydroxide (3.84 g, 96.0 mmol) in deionized water (25 mL) to the flask.
-
Heating: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Cooling and Concentration: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the solution reaches pH ~2. A white precipitate of cyclopentylacetic acid may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The use of ethyl acetate as an extraction solvent is common in pharmaceutical processes due to its favorable solvency and safety profile.[6][7][8]
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield cyclopentylacetic acid as a solid or oil. The product can be further purified by recrystallization or distillation if necessary.
Application 2: Reduction to 2-Cyclopentylethanol
Scientific Rationale: The reduction of esters to primary alcohols is a powerful method for introducing a hydroxymethyl group. Strong, nucleophilic hydride reagents like lithium aluminum hydride (LiAlH₄) are required for this transformation as they can effectively reduce the relatively unreactive ester carbonyl. The reaction involves the delivery of two hydride equivalents: the first forms an aldehyde intermediate which is immediately reduced further to the alcoholate. An aqueous workup then protonates the alkoxide to furnish the primary alcohol.
Protocol 2: Synthesis of 2-Cyclopentylethanol
-
Reaction Setup: To a dry 500 mL three-necked flask under a nitrogen atmosphere, equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add a suspension of lithium aluminum hydride (LAH) (1.46 g, 38.4 mmol) in anhydrous tetrahydrofuran (THF) (100 mL). Cool the flask to 0 °C in an ice bath.
-
Addition of Ester: Dissolve this compound (5.0 g, 32.0 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Quenching (Fieser Workup): Cautiously quench the reaction by cooling the flask back to 0 °C and adding, sequentially and dropwise:
-
1.5 mL of deionized water
-
1.5 mL of 15% aqueous NaOH
-
4.5 mL of deionized water Stir the resulting granular white precipitate vigorously for 30 minutes.
-
-
Filtration: Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with THF (3 x 30 mL).
-
Drying and Concentration: Combine the filtrate and washings, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solution under reduced pressure to yield 2-cyclopentylethanol. The crude product can be purified by vacuum distillation.
Application 3: α-Alkylation via Enolate Formation
Scientific Rationale: The α-alkylation of esters is a cornerstone of C-C bond formation in organic synthesis.[9][10][11] The protons on the carbon adjacent to the ester carbonyl are weakly acidic (pKa ~25) and can be removed by a strong, non-nucleophilic base to form an enolate. Lithium diisopropylamide (LDA) is the base of choice for this purpose as it is exceptionally strong and sterically hindered, which prevents it from acting as a nucleophile and attacking the ester carbonyl.[12][13] The resulting nucleophilic enolate can then react with an electrophile, such as a primary alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position.
Figure 2: Experimental Workflow for the α-Alkylation of this compound.
Protocol 3: Synthesis of Ethyl 2-Cyclopentylpropanoate
-
Reaction Setup: Assemble a dry 250 mL three-necked flask under a nitrogen atmosphere with a magnetic stirrer, a low-temperature thermometer, and a rubber septum.
-
LDA Preparation/Addition: Add anhydrous THF (80 mL) to the flask and cool to -78 °C using a dry ice/acetone bath. To this, slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes). Then, add diisopropylamine (1.1 eq) dropwise and stir for 30 minutes at -78 °C. Alternatively, use a commercially available solution of LDA.
-
Enolate Formation: In a separate dry flask, dissolve this compound (5.0 g, 32.0 mmol) in anhydrous THF (20 mL). Using a syringe, add this solution dropwise to the stirred LDA solution at -78 °C over 20 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.
-
Alkylation: Add iodomethane (4.98 g, 35.2 mmol, 1.1 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2-cyclopentylpropanoate.
Significance in Target-Oriented Synthesis
While a simple molecule, this compound is a valuable precursor in industries where the cyclopentane motif is desired.
-
Pharmaceuticals: The cyclopentane ring is a common feature in many biologically active molecules. The ability to functionalize the side chain of this compound makes it an attractive starting point for building more complex drug intermediates. For instance, the related compound ethyl (2-oxo-cyclopentyl)acetate is a key intermediate in the synthesis of certain DP receptor antagonists.[14][15] The use of ethyl acetate as a "green" solvent is also becoming increasingly important for pharmaceutical compliance.[16]
-
Fragrances and Flavors: Esters containing cyclic moieties often possess unique and desirable organoleptic properties. Related compounds like ethyl 2-(cyclopent-2-en-1-yl)acetate are used as fragrance components.[17][18][19] The transformations described herein allow for the synthesis of a library of novel cyclopentyl-containing alcohols, acids, and esters for sensory evaluation.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. According to the Globally Harmonized System (GHS) classifications, it is harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its readily accessible reactive handles—the ester and the α-protons—provide straightforward entry into a variety of important chemical transformations. The protocols detailed in this guide offer reliable methods for converting this starting material into valuable carboxylic acids, primary alcohols, and α-alkylated derivatives, demonstrating its broad utility for researchers in both academic and industrial settings.
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Application Notes & Protocols: The Strategic Use of Ethyl 2-Cyclopentylacetate in Modern Pharmaceutical Synthesis
Abstract: This guide provides an in-depth analysis of Ethyl 2-Cyclopentylacetate as a versatile and strategic building block in pharmaceutical synthesis. Moving beyond a simple recitation of facts, we explore the chemical logic and field-proven insights that enable researchers to effectively leverage this molecule. Detailed, self-validating protocols for key synthetic transformations are provided, alongside a discussion of its role in constructing complex molecular architectures, particularly those centered on the pharmaceutically relevant cyclopentane core.
Introduction: The Cyclopentane Motif and the Utility of this compound
The cyclopentane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, most notably the prostaglandin family of lipid compounds.[1][2][3][4] Prostaglandin analogues, such as Latanoprost and Bimatoprost, are critical therapies for glaucoma. The synthetic challenge in these molecules often lies in the stereocontrolled installation of side chains onto the five-membered ring.[5]
This compound (ECA) emerges as a valuable starting material and intermediate in this context. Its structure combines a stable cyclopentyl group with a reactive "handle"—the ethyl acetate moiety. This handle provides a predictable site for carbon-carbon bond formation and functional group interconversion, allowing for the methodical construction of more complex pharmaceutical targets. Its utility is underscored by the use of structurally similar compounds, such as Ethyl(2-oxo-cyclopentyl)acetate, as key intermediates in the development of various pharmaceuticals.[6]
This document serves as a practical guide for researchers, outlining the fundamental reactivity of ECA and providing robust protocols for its application in a synthetic workflow.
Physicochemical Properties
A clear understanding of a reagent's properties is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 18322-54-8 | |
| Molecular Formula | C₉H₁₆O₂ | [7] |
| Molecular Weight | 156.22 g/mol | |
| Boiling Point | ~196.6°C at 760 mmHg | |
| Appearance | Colorless Liquid | N/A |
| MDL Number | MFCD00001387 |
Core Reactivity and Synthetic Strategy
The primary value of this compound in synthesis stems from two key reactive sites: the α-carbon and the ester carbonyl. A successful synthetic strategy will leverage these sites to build molecular complexity.
-
α-Carbon Functionalization: The methylene (CH₂) group adjacent to the ester carbonyl is acidic (pKa ≈ 25 in DMSO). Treatment with a strong, non-nucleophilic base generates a resonance-stabilized enolate. This enolate is a potent carbon nucleophile, capable of reacting with a wide range of electrophiles (e.g., alkyl halides) to form a new carbon-carbon bond. This α-alkylation is arguably the most powerful and common transformation for this building block.[8][9]
-
Ester Reduction: The ethyl ester can be reduced to a primary alcohol (2-cyclopentylethanol).[10][11][12] This converts the acetate handle into a hydroxyl group, which can be used for subsequent reactions such as etherification, oxidation to an aldehyde, or conversion to a leaving group for nucleophilic substitution.
Below is a diagram illustrating these principal synthetic pathways.
Caption: Principal synthetic pathways for this compound.
Experimental Protocols
The following protocols are designed to be self-validating and include explanations for critical steps. They should be adapted by the researcher based on the specific substrate and scale.
Protocol 1: α-Alkylation of this compound via LDA
This protocol describes the formation of a new C-C bond at the α-position using Lithium Diisopropylamide (LDA) as the base and an alkyl halide as the electrophile.
Causality and Experimental Choices:
-
Base (LDA): A strong, non-nucleophilic, sterically hindered base like LDA is crucial.[8][9] It rapidly and completely deprotonates the α-carbon to form the enolate without competing side reactions, such as nucleophilic attack on the ester carbonyl. Using a weaker base like an alkoxide could lead to incomplete enolate formation and potential Claisen self-condensation.
-
Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an ideal aprotic polar solvent that dissolves the reagents and stabilizes the lithium cation of LDA. It must be anhydrous, as any water will quench the LDA and the enolate.
-
Temperature (-78 °C): The reaction is performed at low temperature (typically a dry ice/acetone bath) to control the reaction rate, prevent side reactions (like elimination of the alkyl halide), and ensure the stability of the LDA and the resulting enolate.
Materials and Reagents:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the α-alkylation reaction.
Step-by-Step Procedure:
-
Preparation: Assemble a flame-dried, two-neck round-bottom flask with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
LDA Solution Preparation: To the flask, add anhydrous THF (approx. 5 mL per mmol of substrate). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add diisopropylamine (1.1 equivalents) via syringe. To this solution, add n-butyllithium (1.05 equivalents) dropwise. Stir the resulting solution at -78 °C for 30 minutes to form the LDA solution.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the prepared LDA solution to the ester solution via cannula or syringe while maintaining the temperature at -78 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add the alkyl halide (1.2 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours (monitor by TLC).
-
Work-up and Isolation: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure α-alkylated product.[13]
Protocol 2: Reduction of this compound to 2-Cyclopentylethanol
This protocol describes the conversion of the ester functional group to a primary alcohol using a powerful hydride-donating reagent.
Causality and Experimental Choices:
-
Reducing Agent (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a strong, unselective reducing agent capable of reducing esters to primary alcohols.[10][11][12] Weaker reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters under standard conditions.[12]
-
Work-up: The work-up procedure (e.g., Fieser work-up) is critical for safely quenching the excess LiAlH₄ and hydrolyzing the aluminum alkoxide intermediate to liberate the alcohol product, resulting in a granular precipitate of aluminum salts that is easy to filter.
Materials and Reagents:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or THF
-
Water (H₂O)
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.0-1.5 equivalents) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC).
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise (X mL, where X = grams of LiAlH₄ used). Follow this with the dropwise addition of 15% aqueous NaOH (X mL). Finally, add more water dropwise (3X mL). A white, granular precipitate should form.
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the precipitate thoroughly with diethyl ether.
-
Purification: Dry the combined organic filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-cyclopentylethanol, which can be further purified by distillation if necessary.
Conclusion
This compound is a highly effective and versatile building block for pharmaceutical synthesis. Its true potential is unlocked through a firm understanding of its core reactivity, particularly the generation and subsequent alkylation of its enolate. The protocols provided herein offer robust and adaptable methods for incorporating this scaffold into complex synthetic routes. By mastering these fundamental transformations, researchers in drug development can efficiently construct novel molecules centered on the valuable cyclopentane core, accelerating the discovery of new therapeutic agents.
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Application Notes and Protocols for the Evaluation of Ethyl 2-Cyclopentylacetate in Agrochemical Development
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and evaluation methodologies for Ethyl 2-cyclopentylacetate in the field of agrochemical development. Recognizing the limited publicly available data on the specific biological activities of this compound, this guide establishes a scientifically grounded framework for its systematic screening as a potential plant growth regulator, insecticide, and fungicide. The protocols detailed herein are based on established, standardized bioassays and are designed to be self-validating, enabling researchers to generate robust and reproducible data. This guide emphasizes the causal relationships behind experimental choices, providing the necessary context for adapting these protocols to specific research needs.
Introduction: Unveiling the Potential of this compound
This compound (CAS No. 18322-54-8) is an ester characterized by a saturated cyclopentane ring attached to an ethyl acetate group.[1] While its structural analogs, such as Ethyl 2-oxocyclopentylacetate, have been noted as intermediates in the synthesis of pharmaceuticals and agrochemicals, specific bioactivity data for this compound in an agricultural context is not extensively documented in peer-reviewed literature.[2][3]
However, the chemical structure of this compound suggests several plausible avenues for agrochemical activity. Esters are a well-represented class of compounds in agrochemical formulations, often valued for their volatility, lipophilicity, and, in some cases, direct biological activity.[4][5] Furthermore, cyclic hydrocarbon moieties are present in a variety of bioactive molecules, including some pesticides.[6]
Given this structural context, this compound presents itself as a candidate molecule for discovery and development in the following areas:
-
Plant Growth Regulation: Many small organic molecules can influence plant hormone pathways, affecting processes like seed germination, root development, and overall plant stature.[7][8][9][10][11]
-
Insecticidal Activity: The lipophilic nature of esters can facilitate penetration of the insect cuticle, and the molecule could potentially interact with various physiological targets.[1][12][13][14][15][16][17][18]
-
Fungicidal Activity: Certain esters have demonstrated the ability to inhibit fungal growth, making this a viable hypothesis for testing.[19][20][21]
This guide provides the foundational protocols to systematically investigate these potential activities. The following sections detail the necessary steps for formulation, bioassay execution, and analytical quantification, empowering researchers to unlock the potential of this compound.
Synthesis and Formulation for Bioassays
Synthesis of this compound
While commercially available, this compound can be synthesized in the laboratory. A common method is the acid-catalyzed esterification of 2-cyclopentylacetic acid with ethanol.[2] Another approach involves the "one-pot" synthesis starting from diethyl adipate, which is suitable for larger-scale production.[22]
Formulation for Agrochemical Screening
For initial screening, this compound, which is a relatively non-polar liquid, must be formulated to ensure its uniform dispersion in aqueous media for consistent application in bioassays. An emulsifiable concentrate (EC) is a suitable starting formulation.[23][]
Table 1: Example of an Emulsifiable Concentrate (EC) Formulation for Screening
| Component | Role | Example Concentration (% w/w) |
| This compound | Active Ingredient | 10 - 50 |
| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent | 40 - 80 |
| Emulsifier Blend (e.g., Calcium Dodecylbenzenesulfonate and a non-ionic surfactant like an alcohol ethoxylate) | Emulsifying Agent | 5 - 15 |
Protocol 1: Preparation of a 20% EC Formulation
-
In a well-ventilated chemical fume hood, weigh 20g of this compound into a glass beaker.
-
Add 70g of an aromatic solvent and mix with a magnetic stirrer until the solution is homogeneous.
-
Add 10g of a suitable emulsifier blend to the mixture.
-
Continue stirring until the emulsifier is completely dissolved and the solution is clear and homogeneous.
-
Store the resulting EC formulation in a tightly sealed container at room temperature, protected from light.
This stock solution can then be diluted in water to create spray solutions of the desired concentration for the bioassays. The formation of a stable, milky emulsion upon dilution is indicative of a successful formulation.
Bioassay Protocols for Activity Screening
The following protocols are designed as robust, initial screens to identify and quantify the potential agrochemical activities of this compound.
Plant Growth Regulator Activity
3.1.1. Seed Germination and Seedling Vigor Assay
This assay evaluates the effect of the compound on the early stages of plant development.[7][9][10][11][25]
Protocol 2: Seed Germination Assay
-
Preparation: Prepare a series of dilutions of the this compound EC formulation in distilled water to achieve final active ingredient concentrations of 1, 10, 100, and 1000 ppm. Include a negative control (water with the same concentration of the EC blank formulation without the active ingredient) and a positive control (e.g., a known auxin or gibberellin solution).
-
Plating: Place 25 seeds of a model plant species (e.g., Lactuca sativa (lettuce) or Arabidopsis thaliana) evenly spaced on a filter paper in a sterile petri dish (9 cm).
-
Treatment: Add 5 mL of the respective test solution to each petri dish. Each treatment should have at least four replicates.
-
Incubation: Seal the petri dishes with parafilm and incubate in a growth chamber at 25°C with a 16:8 hour light:dark cycle.
-
Data Collection: Record the number of germinated seeds daily for 7 days. At the end of the 7-day period, measure the root length and shoot length of each seedling.
-
Analysis: Calculate the germination percentage, mean germination time, and seedling vigor index for each treatment. Statistically compare the results to the controls.
3.1.2. Visualization of Plant Growth Regulator Screening Workflow
Caption: Workflow for Plant Growth Regulator Bioassay.
Insecticidal Activity
3.2.1. Aphid Contact Toxicity Bioassay
This assay determines the direct contact toxicity of the compound to a common sap-sucking insect pest, such as the pea aphid (Acyrthosiphon pisum).[13][14][15]
Protocol 3: Aphid Leaf-Dip Bioassay
-
Preparation: Prepare a range of concentrations of the this compound EC formulation (e.g., 10, 50, 100, 500, 1000 ppm) in water containing a non-ionic surfactant (e.g., 0.01% Triton X-100). Include a negative control (water + surfactant + blank EC) and a positive control (a commercial insecticide).
-
Leaf Treatment: Excise leaves from young, untreated host plants (e.g., fava bean for pea aphids). Dip each leaf into a test solution for 10 seconds with gentle agitation.[15]
-
Drying: Place the dipped leaves on a paper towel to air dry.
-
Assay Setup: Place a small amount of 1% agar in the bottom of a petri dish to maintain leaf turgor. Once dry, place a treated leaf onto the agar.
-
Infestation: Carefully transfer 10-20 adult apterous (wingless) aphids onto each leaf disc using a fine paintbrush. Each concentration should have 3-5 replicates.
-
Incubation: Seal the petri dishes with ventilated lids and maintain them at 22-24°C.
-
Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded are considered dead.[14]
-
Analysis: Correct for control mortality using Abbott's formula. Calculate LC50 and LC90 values using probit analysis.
3.2.2. Visualization of Insecticidal Screening Workflow
Caption: Workflow for Aphid Contact Toxicity Bioassay.
Fungicidal Activity
3.3.1. Mycelial Growth Inhibition Assay
This assay evaluates the compound's ability to inhibit the growth of a pathogenic fungus on a solid medium.[19]
Protocol 4: Poisoned Food Technique
-
Preparation: Prepare a stock solution of the this compound EC formulation.
-
Medium Preparation: Autoclave a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and cool it to approximately 45-50°C in a water bath.
-
Poisoning the Medium: Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 ppm). Also, prepare control plates with the blank EC formulation and a positive control with a known fungicide.
-
Plating: Pour the treated and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of a test fungus (e.g., Botrytis cinerea or Fusarium spp.), in the center of each plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 (Effective Concentration to inhibit 50% growth).
Analytical Methods for Quantification
Accurate quantification of this compound is crucial for quality control of formulations and for potential residue studies in environmental samples. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective method for this purpose.[26][27]
Table 2: Key Parameters for LC-MS/MS Analysis
| Parameter | Recommended Setting |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ or [M+Na]⁺ |
| Product Ions | To be determined by infusion of a pure standard |
Protocol 5: Sample Preparation for Residue Analysis in Plant Tissue
-
Homogenization: Homogenize a known weight of the plant sample (e.g., 5g) with a suitable solvent like acetonitrile.
-
Extraction: Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction to partition the analyte into the organic phase and remove interfering matrix components.
-
Clean-up: Use dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA, C18) to further clean the extract.
-
Analysis: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[26]
Conclusion and Future Directions
This document provides a foundational framework for the systematic evaluation of this compound as a potential agrochemical. The detailed protocols for formulation, bioassays, and analytical chemistry are designed to enable researchers to generate high-quality, reproducible data. While the specific biological activities of this compound remain to be elucidated, the proposed screening cascade offers a logical and efficient pathway for its investigation. Positive results in any of these primary screens would warrant further investigation, including mode of action studies, evaluation against a broader spectrum of pests or plant species, and crop safety assessments.
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Application Notes and Protocols: A Comprehensive Guide to the Reactions of Ethyl 2-Cyclopentylacetate
Introduction
Ethyl 2-cyclopentylacetate is a versatile organic ester that serves as a valuable intermediate in the synthesis of more complex molecules. Its structure, comprising a cyclopentane ring attached to an ethyl acetate moiety, offers two primary sites for chemical modification: the ester functional group and the acidic α-carbon. This dual reactivity makes it a key building block in the development of pharmaceuticals and fragrances.[1][2] For instance, the hydrolysis of this compound yields cyclopentylacetic acid, a known reagent in the synthesis of Cyclopentamine, a vasoconstrictor.[3][4]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core reactions of this compound. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes. Each protocol is designed as a self-validating system, complete with mechanistic explanations, expected results, and key considerations for success.
Chemical Structure and Properties
This compound is a colorless liquid characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₂ | [5] |
| Molecular Weight | 156.22 g/mol | [5] |
| CAS Number | 18322-54-8 | [5] |
| Boiling Point | 195-196 °C | [5] |
| Density | ~0.96 g/mL | [5] |
| Appearance | Colorless Liquid | [3] |
| Solubility | Soluble in organic solvents, insoluble in water. | [6] |
Spectroscopically, the molecule exhibits characteristic signals including C=O stretching in the IR spectrum (~1735 cm⁻¹) and distinct proton and carbon signals in NMR corresponding to the ethyl ester and cyclopentyl groups.[5]
Core Reactions and Protocols
The reactivity of this compound can be logically divided into two main categories: reactions occurring at the ester carbonyl group and those involving the enolizable α-carbon.
Reactions at the Ester Carbonyl Group
The ester functionality is susceptible to nucleophilic acyl substitution, enabling its conversion into other functional groups such as carboxylic acids, different esters, and alcohols.
1.1. Hydrolysis to Cyclopentylacetic Acid
Hydrolysis of the ethyl ester to its corresponding carboxylic acid is a fundamental transformation. This can be achieved under either basic (saponification) or acidic conditions.
Causality & Experimental Choice: Base-catalyzed hydrolysis is often preferred as it is effectively irreversible. The final step forms a carboxylate salt, which is unreactive towards the alcohol byproduct, driving the reaction to completion. Acid-catalyzed hydrolysis is an equilibrium-controlled process, requiring either a large excess of water or the removal of the ethanol byproduct to achieve high yields.[7]
Protocol: Base-Catalyzed Hydrolysis (Saponification)
This protocol outlines the conversion of this compound to Cyclopentylacetic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol (3-5 mL per gram of ester).
-
Reagent Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (NaOH, 1.5 eq., dissolved in a minimal amount of water). A 10-20% NaOH solution is typically effective.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot disappears.
-
Workup - Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly acidify the mixture by adding cold 6M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is ~1-2. A white precipitate of cyclopentylacetic acid may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude cyclopentylacetic acid. Further purification can be achieved by vacuum distillation.[3]
Workflow: Base-Catalyzed Hydrolysis
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Application Notes and Protocols for the Stereoselective Synthesis of Substituted Cyclopentanes
Introduction: The Enduring Significance of the Cyclopentane Scaffold
The cyclopentane ring, a five-membered carbocycle, is a privileged structural motif woven into the fabric of a vast array of biologically active natural products and pharmaceuticals.[1][2] Its prevalence in molecules of therapeutic importance, ranging from prostaglandins and steroids to antiviral agents like aristeromycin and the anti-glaucoma drug travoprost, underscores the critical need for efficient and stereocontrolled synthetic methodologies for its construction.[1][3] The inherent challenge in assembling these often highly substituted and stereochemically complex frameworks has spurred the development of a diverse arsenal of synthetic strategies. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of key modern approaches to the stereoselective synthesis of substituted cyclopentanes, complete with detailed protocols and mechanistic insights to facilitate their practical application.
Strategic Approaches to Stereocontrolled Cyclopentane Synthesis
The contemporary synthetic chemist has access to a powerful toolkit for the asymmetric construction of cyclopentane rings. The choice of strategy is often dictated by the desired substitution pattern, the required level of stereochemical control, and the available starting materials. This guide will focus on four major pillars of modern cyclopentane synthesis: Domino/Cascade Reactions, [3+2] Cycloaddition Reactions, Organocatalysis, and Transition-Metal Catalysis.
Domino and Cascade Reactions: A Paradigm of Efficiency
Domino and cascade reactions represent a highly efficient and atom-economical approach to the synthesis of complex molecules, as they orchestrate the formation of multiple bonds and stereocenters in a single, uninterrupted sequence.[4] This strategy has been elegantly applied to the construction of densely functionalized cyclopentanes with exceptional stereocontrol.
One powerful example is the N-heterocyclic carbene (NHC)-catalyzed domino reaction. This methodology allows for the asymmetric synthesis of tetrasubstituted cyclopentanes bearing four contiguous stereocenters through a Michael/Michael/esterification sequence.[1] The reaction proceeds via homoenolate/enolate intermediates, and a variety of α,β-unsaturated aldehydes and 2-nitroallylic acetates can be employed, affording the desired products with good yields and high stereoselectivities.[1]
Another notable domino approach involves a rhodium carbene-initiated sequence. The reaction of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols, catalyzed by a chiral rhodium complex, generates cyclopentanes with four new stereogenic centers with outstanding levels of stereoselectivity (up to 99% ee and >97:3 dr).[5] This intricate cascade involves five distinct steps: rhodium–bound oxonium ylide formation,[5][6]-sigmatropic rearrangement, oxy-Cope rearrangement, enol–keto tautomerization, and an intramolecular carbonyl ene reaction.[5]
Key Advantages of Domino Reactions:
-
High Efficiency: Multiple bond formations in a single operation.
-
Stereochemical Control: The generation of multiple stereocenters can be controlled with high precision.
-
Molecular Complexity: Rapid access to complex molecular architectures from simple starting materials.[4]
Diagram: Generalized Workflow for Domino Cyclopentane Synthesis
Caption: A simplified workflow for a domino reaction leading to a substituted cyclopentane.
[3+2] Cycloaddition Reactions: Convergent Ring Construction
Formal [3+2] cycloaddition reactions are a cornerstone of five-membered ring synthesis, providing a convergent and often highly stereoselective route to cyclopentanes. In this approach, a three-atom component reacts with a two-atom component to form the carbocyclic ring.
A prominent modern example is the palladium-catalyzed dynamic kinetic asymmetric formal [3+2] cycloaddition of vinyl cyclopropanes with alkylidene azlactones.[7] In the presence of a palladium(0) catalyst, vinyl cyclopropanes can open to form 1,3-dipoles, which then react with Michael acceptors to furnish substituted cyclopentanes.[7] This method allows for the construction of multiple stereocenters in a single step with high enantioselectivity.
Organophotoredox catalysis has also emerged as a powerful tool for [3+2] cycloadditions. For instance, the highly diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives can be achieved through the [3+2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides.[6][8] This reaction utilizes a dual catalyst system comprising Eosin Y as a photosensitizer and a BINOL-derived phosphoric acid.[6][8]
Key Features of [3+2] Cycloadditions:
-
Convergence: Efficiently brings together two fragments to form the ring.
-
Stereospecificity/Stereoselectivity: The stereochemistry of the starting materials can often be transferred to the product, or new stereocenters can be set with high selectivity.
-
Versatility: A wide range of three-atom and two-atom components can be employed.
Diagram: Catalytic Cycle of a Formal [3+2] Cycloaddition
Sources
- 1. Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steroid - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-Cyclopentylacetate
Welcome to the technical support center for the synthesis of Ethyl 2-cyclopentylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis. As Senior Application Scientists, we have synthesized the information from established literature and our field experience to create this comprehensive resource.
Introduction to this compound Synthesis
This compound is a valuable ester in organic synthesis, often utilized as a building block in the development of more complex molecules. The most common and direct route to its synthesis is the Fischer esterification of cyclopentylacetic acid with ethanol, catalyzed by a strong acid.[1] This is a reversible reaction, and therefore, optimizing the yield requires a thorough understanding of the reaction equilibrium and kinetics.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the primary cause of low yields in the Fischer esterification of cyclopentylacetic acid?
The primary reason for low yields is the reversible nature of the Fischer esterification reaction.[1] The reaction between cyclopentylacetic acid and ethanol produces this compound and water. If water is not effectively removed from the reaction mixture, it can hydrolyze the ester back to the starting materials, thus shifting the equilibrium to the left and reducing the overall yield.
Q2: How can I drive the reaction equilibrium towards the formation of this compound?
There are two main strategies to shift the equilibrium to favor the product, in accordance with Le Châtelier's principle:
-
Use of an Excess of One Reactant: Typically, the less expensive or more easily removable reactant is used in excess. In this synthesis, using a large excess of ethanol is a common and effective approach.[2] This increases the probability of the forward reaction occurring.
-
Removal of Water: The continuous removal of water as it is formed will drive the reaction forward. This can be achieved using a Dean-Stark apparatus during the reaction or by using a drying agent.[3]
Q3: What are the most suitable acid catalysts for this synthesis, and what is the optimal concentration?
Strong Brønsted acids are the most common catalysts for Fischer esterification. These include:
-
Sulfuric Acid (H₂SO₄): A highly effective and widely used catalyst.
-
p-Toluenesulfonic Acid (TsOH): A solid catalyst that is often easier to handle than sulfuric acid.
-
Hydrochloric Acid (HCl): Can also be used, often generated in situ from acetyl chloride.[4]
The optimal catalyst concentration is typically in the range of 1-5 mol% relative to the carboxylic acid. Using too much catalyst can lead to side reactions, such as dehydration of the alcohol or polymerization, particularly at higher temperatures.
Q4: What are the potential side reactions I should be aware of?
While the main side reaction is the reverse hydrolysis of the ester, other side reactions can occur, especially under harsh conditions:
-
Ether Formation: At high temperatures and strong acid concentrations, ethanol can undergo self-condensation to form diethyl ether.
-
Dehydration of Cyclopentylacetic Acid Derivatives: Depending on the structure and reaction conditions, elimination reactions could potentially occur.
-
Polymerization: Under very harsh acidic conditions, some starting materials or products might be prone to polymerization, leading to the formation of tar-like substances.
Q5: How can I effectively purify the final product?
Purification of this compound typically involves a multi-step work-up and distillation process:
-
Neutralization: The acidic catalyst is neutralized by washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.[5]
-
Washing: The organic layer is then washed with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities.[6]
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[7]
-
Distillation: The final purification is achieved by fractional distillation to separate the this compound from any remaining starting materials, byproducts, and the solvent.[8][9]
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction due to equilibrium. 2. Insufficient reaction time or temperature. 3. Presence of water in reactants or glassware. 4. Ineffective catalyst. | 1. Use a 5-10 fold excess of ethanol. 2. Increase reflux time and monitor reaction progress by TLC or GC. Ensure the reaction reaches the boiling point of the alcohol. 3. Use anhydrous ethanol and oven-dried glassware. 4. Use a fresh bottle of concentrated sulfuric acid or p-toluenesulfonic acid. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high. 2. Catalyst concentration is too high. | 1. Ensure controlled heating and maintain a gentle reflux. Do not overheat the reaction mixture. 2. Reduce the amount of acid catalyst to the recommended 1-5 mol%. |
| Product Contaminated with Starting Material (Cyclopentylacetic Acid) | 1. Incomplete reaction. 2. Inefficient neutralization during work-up. | 1. Increase reaction time or use a more effective method to remove water (e.g., Dean-Stark trap). 2. Ensure complete neutralization by washing with saturated sodium bicarbonate solution until CO₂ evolution ceases. Test the aqueous layer with pH paper to ensure it is basic. |
| Product Contaminated with Ethanol | 1. Inefficient removal of excess ethanol after reaction. | 1. After the reaction, remove the bulk of the ethanol using a rotary evaporator before the aqueous work-up. 2. During purification, perform a careful fractional distillation to separate the lower-boiling ethanol from the product. |
Experimental Protocols
The following is a detailed, step-by-step methodology for the synthesis of this compound via Fischer Esterification.
Optimized Fischer Esterification Protocol
This protocol is adapted from standard Fischer esterification procedures for similar esters.[6][10]
Materials:
-
Cyclopentylacetic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Diethyl ether (for extraction)
-
TLC plates (silica gel) and developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentylacetic acid (1.0 eq), anhydrous ethanol (10.0 eq), and slowly add concentrated sulfuric acid (0.05 eq).
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC until the cyclopentylacetic acid spot is no longer visible.
-
Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up:
-
Dilute the residue with diethyl ether.
-
Carefully transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until no more gas evolves.
-
Wash the organic layer with brine.
-
-
Drying and Filtration: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction at the appropriate boiling point.
Characterization Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet) and the cyclopentyl group protons.[10] |
| ¹³C NMR | A peak for the carbonyl carbon (~173 ppm), peaks for the ethyl group carbons, and peaks for the cyclopentyl ring carbons.[10] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester at ~1735 cm⁻¹. |
| Mass Spectrometry (GC-MS) | The molecular ion peak (M⁺) at m/z = 156, along with characteristic fragmentation patterns.[10] |
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams are provided.
Fischer Esterification Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low yields in the synthesis.
References
- National Center for Biotechnology Information. (n.d.). Ethyl cyclopentylacetate. PubChem.
- Ahmed Zeki, N. S., Al-Hassani, M. H., & Al-Jendeel, H. A. (2010). Kinetic Study of Esterification Reaction. Al-Khwarizmi Engineering Journal, 6(2), 68-76.
- University of Massachusetts Boston. (n.d.). Fischer Esterification.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity?
- University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry.
- ResearchGate. (n.d.). Effect of reaction temperature on % yield of ethyl ester.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- ResearchGate. (n.d.). (A) Effect of reaction temperature on ethyl acetate yield.
- ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- ResearchGate. (n.d.). Influence of various factors on the yield of ethyl acetate.
- Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching.
- Master Organic Chemistry. (2022, November 16). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- University of Birmingham. (n.d.). Spectra of ethyl acetate.
- Semantic Scholar. (n.d.). Kinetic Study of Esterification Reaction.
- National Center for Biotechnology Information. (n.d.). Cyclopentylacetic acid. PubChem.
- ResearchGate. (n.d.). Ethyl acetate production by Fischer esterification: use of excess of acetic acid and complete separation sequence.
- ResearchGate. (n.d.). Kinetic of Esterification of Ethyl Alcohol by Acetic Acid on A Catalytic Resin.
- ResearchGate. (2024, September 6). Synthesis of Esters with Different Flavors using Fisher Esterification.
- CORE. (2006, September 30). Reactive Distillation for Esterification of Bio-based Organic Acids.
- Journal of Materials and Environmental Science. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.
- ResearchGate. (2025, August 8). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil.
- SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua.
- YouTube. (2020, April 6). Carboxylic Acid to Ester in Acid: Intramolecular Esterification.
Sources
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- 3. Antioxidants Profiling of By-Products from Eucalyptus Greenboards Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alkej.uobaghdad.edu.iq [alkej.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization-Engineering Advances-Hill Publishing Group [hillpublisher.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Fischer Esterification of Cyclopentylacetic Acid
Welcome to the technical support center for the Fischer esterification of cyclopentylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific esterification, troubleshoot common issues, and optimize reaction outcomes. The information provided herein is grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the Fischer esterification of cyclopentylacetic acid. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yield in the Fischer esterification is a common issue stemming from the reversible nature of the reaction and potential side reactions.[1][2] Here’s a breakdown of the primary causes and solutions:
A. Incomplete Reaction (Equilibrium not Shifted)
-
Causality: The Fischer esterification is an equilibrium process.[1] Without intervention, the reaction will reach a point where the rate of ester formation equals the rate of hydrolysis back to the carboxylic acid and alcohol, limiting the final yield.[1][3]
-
Solution: To drive the equilibrium towards the product (the ester), you can apply Le Chatelier's principle in two main ways:
-
Use an Excess of a Reactant: Employing a large excess of the alcohol is a common and effective strategy.[1][2] This increases the concentration of one of the reactants, pushing the reaction forward. A 10-fold excess of alcohol can significantly increase the yield.[1]
-
Remove Water as it Forms: Water is a product of the reaction, and its removal will shift the equilibrium to the right.[1][4] This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene or hexane that forms an azeotrope with water is a highly effective method.[5]
-
Drying Agents: Adding molecular sieves or anhydrous salts to the reaction mixture can absorb the water as it is produced.[5][6]
-
Dehydrating Catalyst: While sulfuric acid acts as a catalyst, it also serves as a dehydrating agent, helping to remove water.[4]
-
-
B. Suboptimal Reaction Conditions
-
Causality: Reaction temperature and time are critical parameters. Insufficient heat may lead to a slow reaction rate, while excessive heat can promote side reactions.[4] Reaction times can vary and may require several hours to reach completion.[4]
-
Solution:
-
Temperature: Most Fischer esterifications are conducted at reflux temperatures (60–110 °C) to ensure a sufficient reaction rate.[5] The optimal temperature will depend on the specific alcohol and solvent used.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[7]
-
Question 2: I've identified an unexpected byproduct in my final product mixture. What could it be?
Answer:
The presence of byproducts is often due to competing side reactions that can occur under the acidic and heated conditions of the Fischer esterification. For cyclopentylacetic acid, the most probable side reactions are dehydration and ether formation.
A. Dehydration of the Alcohol
-
Causality: If you are using a secondary or tertiary alcohol, acid-catalyzed dehydration to form an alkene is a significant competing reaction, especially at higher temperatures.[2][8] Tertiary alcohols are particularly prone to elimination.[5]
-
Identification: The presence of an alkene can be confirmed by spectroscopic methods such as ¹H NMR (alkenyl protons typically appear between 4.5-6.5 ppm) and bromine tests.
-
Mitigation:
B. Ether Formation from the Alcohol
-
Causality: Under acidic conditions, two molecules of the alcohol can undergo dehydration to form a symmetric ether.[9] This is more prevalent with primary and secondary alcohols, particularly at elevated temperatures.[9][10] The mechanism involves the protonation of one alcohol molecule, which is then attacked by a second alcohol molecule in an SN2 or SN1 fashion.[9][10]
-
Identification: Ethers will have characteristic C-O stretches in the IR spectrum and distinct signals in the ¹H and ¹³C NMR spectra.
-
Mitigation:
-
Lower Reaction Temperature: Ether formation is generally favored at higher temperatures than esterification.[9]
-
Use Excess Carboxylic Acid: While less common, using an excess of cyclopentylacetic acid relative to the alcohol can reduce the likelihood of alcohol-alcohol coupling.
-
Question 3: My reaction seems to have stalled, and TLC analysis shows both starting material and product without further change. What's happening?
Answer:
This scenario strongly suggests that the reaction has reached equilibrium.
-
Causality: As explained in Question 1, the Fischer esterification is a reversible process.[1] The concentrations of reactants and products have reached a point where the forward and reverse reaction rates are equal, resulting in no net change.
-
Solution: To push the reaction to completion, you must disrupt this equilibrium. Refer to the solutions in Question 1A:
-
Add a significant excess of the alcohol.
-
Actively remove water from the reaction mixture using a Dean-Stark trap or by adding a drying agent.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the Fischer esterification of cyclopentylacetic acid, focusing on the underlying chemical principles.
What is the mechanism of the Fischer esterification?
The Fischer esterification proceeds through a series of reversible steps known as a nucleophilic acyl substitution.[8] The mechanism can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the cyclopentylacetic acid, making the carbonyl carbon more electrophilic.[1][4]
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups.[1]
-
Elimination of Water: The protonated hydroxyl group is a good leaving group (water) and is eliminated, reforming the carbonyl group.[1]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[1]
Why is an acid catalyst necessary?
An acid catalyst is crucial for several reasons:
-
Activation of the Carboxylic Acid: It protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[4][5] This makes it more susceptible to attack by the relatively weak nucleophile (the alcohol).
-
Facilitating the Leaving Group: It allows for the protonation of a hydroxyl group in the tetrahedral intermediate, converting it into water, which is a much better leaving group than the hydroxide ion (OH⁻).[1]
Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[1][5]
Are there any specific challenges related to the structure of cyclopentylacetic acid in this reaction?
The structure of cyclopentylacetic acid itself does not present significant steric hindrance to the carboxylic acid group, so it should undergo Fischer esterification readily with primary and secondary alcohols.[2] However, the cyclopentyl ring can be involved in side reactions under strongly acidic conditions, although this is less common than alcohol-derived side reactions.
-
Carbocation Rearrangements: While less likely to originate from the carboxylic acid itself, if reaction conditions are harsh enough to promote decarboxylation (unlikely) or other carbocation-forming events involving the cyclopentyl ring, rearrangements could occur.[11][12] For instance, a cyclopentylcarbinyl-type cation could potentially rearrange. It's important to note that carbocation rearrangements are more commonly associated with reactions involving alcohols or alkenes as starting materials.[13]
Visualizing the Main and Side Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired esterification pathway and a common side reaction, ether formation.
Fischer Esterification of Cyclopentylacetic Acid
Caption: The main pathway for Fischer esterification.
Side Reaction: Symmetric Ether Formation from Alcohol
Caption: Acid-catalyzed dehydration of an alcohol to form an ether.
Optimizing Reaction Conditions: A Summary
The following table summarizes key parameters and their impact on the Fischer esterification of cyclopentylacetic acid.
| Parameter | Condition for High Ester Yield | Condition Favoring Side Reactions | Rationale |
| Alcohol Conc. | Large excess (e.g., >5 equivalents) | Stoichiometric or excess acid | Shifts equilibrium towards products.[1] |
| Water | Continuous removal (Dean-Stark) | Presence of water | Shifts equilibrium towards products.[1][4] |
| Temperature | Moderate (Reflux, 60-110 °C) | High (>140 °C) | Balances reaction rate with minimizing dehydration/etherification.[5][9] |
| Catalyst | Catalytic H₂SO₄ or p-TsOH | High concentration of strong acid | Efficiently protonates the carbonyl without excessive side reactions.[5] |
References
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- Chemistry Stack Exchange. (2015, July 27). Cyclopentyl to cyclohexyl carbocation rearrangement.
- Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis.
- National Institutes of Health. (n.d.). PubChem Compound Summary for CID 71606, Cyclopentylacetic acid.
- National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
- Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? r/Chempros.
- American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences.
- Lumen Learning. (n.d.). 8.4. Carbocation rearrangements. Organic Chemistry 1: An open textbook.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [moodle.tau.ac.il]
- 3. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Improving the Purity of Ethyl 2-Cyclopentylacetate
As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the purification of Ethyl 2-cyclopentylacetate. The methodologies described are grounded in established chemical principles to ensure you can confidently achieve high purity in your research and development endeavors.
Part A: Troubleshooting Guide
This section addresses specific issues that may arise during the purification workflow, providing insights into their causes and offering robust, field-tested solutions.
Question 1: My final product is acidic. How do I remove residual acid catalyst and unreacted cyclopentylacetic acid?
Probable Cause: The most common source of acidity in the final product is residual acid catalyst (e.g., sulfuric acid) and unreacted cyclopentylacetic acid from the Fischer esterification reaction.[1][2][3] This occurs when the post-reaction neutralization and washing steps are incomplete. The equilibrium nature of the Fischer esterification often leaves unreacted starting materials in the crude product mixture.[4][5][6]
Recommended Solution: Liquid-Liquid Extraction with a Weak Base A standard and effective method to remove acidic impurities is a liquid-liquid extraction using a mild aqueous base, such as sodium bicarbonate (NaHCO₃).[7][8] The base deprotonates the carboxylic acid and the mineral acid catalyst, converting them into their respective salts. These salts are highly soluble in the aqueous phase and can be easily separated from the less polar organic phase containing your ester.[9]
-
Transfer the crude ester product to a separatory funnel of appropriate size.[9]
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Stopper the funnel and invert it, ensuring your hand is securing the stopper. Vent the funnel frequently by opening the stopcock (pointing it away from yourself and others into a fume hood) to release the pressure from the carbon dioxide gas that evolves during neutralization.[10]
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.[8]
-
Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain and discard the lower aqueous layer, which now contains the acidic impurities as salts.[1]
-
Repeat the wash (steps 2-6) one more time with the sodium bicarbonate solution.
-
Finally, wash the organic layer with an equal volume of saturated sodium chloride solution (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[11]
-
Drain the organic layer (your ester) into a clean, dry Erlenmeyer flask for the next step (drying).
Caption: Workflow for removing acidic impurities via liquid-liquid extraction.
Question 2: GC-MS analysis shows a significant amount of ethanol and water in my product. How can these be removed?
Probable Cause: Ethanol is often used in large excess to drive the Fischer esterification equilibrium towards the product side.[4] Both ethanol and the water formed during the reaction can be carried through the initial workup if not removed effectively. Ethanol has a much lower boiling point than this compound, while water can form azeotropes, complicating separation.
Recommended Solution: Drying Followed by Fractional Distillation First, ensure the product is thoroughly dried using an anhydrous drying agent. Then, fractional distillation is the preferred method for separating liquids with different boiling points.[12][13] The greater number of "theoretical plates" in a fractionating column allows for multiple vaporization-condensation cycles, leading to a much better separation of components with close boiling points than simple distillation.[12]
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) |
| Ethanol | 46.07 | 78.4 |
| Water | 18.02 | 100.0 |
| This compound | 156.22 | 196.6 |
| Cyclopentylacetic Acid | 128.17 | ~230 (decomposes) |
-
Drying: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the washed ester from the previous step.[14] Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Let it sit for 15-20 minutes.
-
Filtration: Decant or filter the dried ester into a round-bottom flask suitable for distillation, ensuring no solid drying agent is transferred. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.[15]
-
Setup: Assemble a fractional distillation apparatus, ensuring the fractionating column is well-insulated.[13]
-
Distillation: Heat the flask gently using a heating mantle.
-
Slowly increase the temperature and collect the initial fraction (forerun), which will primarily be residual ethanol, at a temperature around its boiling point (~78 °C).
-
The temperature at the still head should then rise. Discard any intermediate fraction where the temperature is not stable.
-
Collect the main fraction of pure this compound when the temperature at the still head stabilizes near its boiling point (196-197 °C). If using vacuum distillation, the boiling point will be significantly lower.
-
-
Completion: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and charring of high-boiling residues.
Question 3: My fractional distillation is inefficient, yielding impure fractions with a broad boiling range. What can I do to improve it?
Probable Cause: Poor separation during fractional distillation can stem from several factors:
-
Rapid Heating: Heating the distillation flask too quickly does not allow for proper equilibrium to be established in the column, effectively turning your fractional distillation into a simple one.[12]
-
Inefficient Column: The column may be too short or have inefficient packing, providing an insufficient number of theoretical plates for the separation.[12][13]
-
Poor Insulation: Heat loss from the column prevents the multiple condensation-vaporization cycles necessary for good separation.
Recommended Solution: Optimize Distillation Parameters Improving the efficiency of your distillation requires careful control over the process. For high-boiling, thermally sensitive compounds, vacuum distillation is highly recommended as it lowers the boiling points, reducing the risk of decomposition. An alternative for very high-boiling point compounds is short-path distillation.[16][17]
Caption: Decision tree for troubleshooting poor fractional distillation performance.
Part B: Frequently Asked Questions (FAQs)
Question 1: What is the best overall purification strategy for this compound after synthesis?
A robust, multi-step purification strategy is recommended to systematically remove different classes of impurities.
Caption: Recommended multi-step purification strategy for this compound.
-
Aqueous Workup: Neutralize and remove acidic components and water-soluble materials using liquid-liquid extraction as described previously.[8][9]
-
Drying: Remove all traces of water from the organic phase with an anhydrous drying agent.[10][14]
-
Final Purification: Choose the final high-purity technique based on the remaining impurities. Fractional distillation is typically sufficient and cost-effective for removing unreacted alcohol.[1][12] If non-volatile impurities are present or distillation proves ineffective, column chromatography is an excellent alternative.[18][19]
Question 2: When should I choose column chromatography over distillation?
The choice between distillation and chromatography depends on the physical properties of the ester and its impurities.
| Feature | Fractional Distillation | Column Chromatography |
| Principle | Separation by boiling point differences.[12] | Separation by differential adsorption to a stationary phase (e.g., silica gel) based on polarity.[7][18] |
| Best For | Separating thermally stable liquids with significantly different boiling points (e.g., ester from alcohol).[13] | Removing non-volatile impurities, separating compounds with very similar boiling points, or purifying thermally sensitive compounds.[18][19] |
| Pros | Scalable, relatively fast for large quantities, good for volatile impurity removal. | High resolution, works at room temperature, effective for a wide range of impurities.[20] |
| Cons | Requires thermal stability of the compound, can be ineffective for azeotropes or compounds with very close boiling points. | Can be slow, requires solvents (cost and disposal), may have lower recovery on a very large scale.[7] |
Expert Recommendation: For this compound (BP 196.6 °C), fractional distillation under atmospheric or reduced pressure is usually the most practical method for removing lower-boiling impurities like ethanol. If GC-MS analysis reveals impurities with boiling points very close to your product, or high molecular weight, non-volatile contaminants, then silica gel column chromatography is the superior choice.[7][18]
Question 3: How can I use NMR and GC-MS to confirm the purity and identity of my product?
Analytical techniques are crucial for validating the success of your purification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal technique for assessing purity.[21] A pure sample of this compound will show a single, sharp peak in the gas chromatogram at a specific retention time. The mass spectrometer will provide a fragmentation pattern corresponding to its molecular weight of 156.22 g/mol , confirming its identity.[22] The absence of peaks for ethanol, cyclopentylacetic acid, or other byproducts indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm identity and detect impurities.[18][19]
-
¹H NMR: Look for the characteristic signals of the ethyl group: a triplet around 1.2 ppm (3H, -OCH₂CH ₃) and a quartet around 4.1 ppm (2H, -OCH ₂CH₃). The protons of the cyclopentyl ring and the adjacent CH₂ group will appear in the 1.5-2.5 ppm region.[23] Crucially, the absence of a broad singlet above 10 ppm indicates the removal of carboxylic acid, and the absence of characteristic ethanol signals confirms its removal.
-
¹³C NMR: The spectrum should show the correct number of carbon signals, including the distinctive ester carbonyl peak around 173 ppm.[19][22]
-
References
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- (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate.
- 03-Fractional Distillation Esters. Scribd.
- Liquid-liquid extraction method for the production of acrylic esters. Google Patents.
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- Ethyl cyclopentylacetate | C9H16O2. PubChem - NIH.
- How to separate ester from carboxylic acid by using chromatography? ResearchGate.
- Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. PubMed.
- US4082788A - Esterification and extraction process. Google Patents.
- Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready.
- This compound. Crysdot LLC.
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- What are the modifications to improve the purity of ester? Quora.
- Esters 4. Organic Preparation & Purification of an Ester. YouTube.
- Column chromatography of carboxylic acids? Reddit.
- CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate. Google Patents.
- Esterification not Working (Separation). Reddit.
- Spectra of ethyl acetate. University of Calgary.
- Fischer–Speier esterification. Wikipedia.
- 'The Gc Ms Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Muntingiacalabura'. CABI Digital Library.
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- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.
- CAS NO : 16098-80-9 | Product Name : Ethyl 2-cyclopentyl-2-hydroxy-2-phenylacetate. Pharmaffiliates.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. ResearchGate.
- ethyl cyclohexylideneacetate. Organic Syntheses Procedure.
- Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace.
- Fischer Esterification. Organic Chemistry Portal.
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- Fischer Esterification. Chemistry Steps.
- NMR spectrum of ethyl acetate. YouTube.
- analysis of organic acetates in e-vapor products by gc-ms/ms. CORESTA.
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Technical Support Center: Synthesis of Ethyl 2-cyclopentylacetate
Welcome to the technical support center for the synthesis of Ethyl 2-cyclopentylacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable compound. Our focus is on identifying, understanding, and mitigating the formation of byproducts to ensure the desired product's purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and what are their respective potential byproducts?
There are several common synthetic pathways to this compound, each with a unique profile of potential impurities. The choice of route often depends on the available starting materials and the desired scale of the reaction.
-
Route 1: Fischer Esterification of Cyclopentylacetic Acid. This is a direct and straightforward method involving the acid-catalyzed reaction of cyclopentylacetic acid with ethanol.[1][2][3]
-
Route 2: Alkylation of Cyclopentanone. This route typically involves the formation of a cyclopentanone enolate followed by alkylation with an ethyl haloacetate, such as ethyl bromoacetate.[4][5]
-
Route 3: From Diethyl Adipate. This multi-step synthesis involves the Dieckmann condensation of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate, followed by hydrolysis, decarboxylation to cyclopentanone, and subsequent conversion to the final product. A variation involves the direct reduction of an intermediate like ethyl 2-oxocyclopentylacetate.
The potential byproducts for each route are summarized in the table below:
| Synthetic Route | Common Byproducts |
| Fischer Esterification | Unreacted Cyclopentylacetic Acid, Unreacted Ethanol, Water, Dicyclopentyl ether |
| Alkylation of Cyclopentanone | O-alkylation product (Ethyl 2-cyclopentyloxyacrylate), Dialkylated products, Self-condensation products of cyclopentanone |
| From Diethyl Adipate | Incomplete cyclization products, Incomplete hydrolysis/decarboxylation products, Byproducts from the reduction step (e.g., Ethyl 2-hydroxycyclopentylacetate) |
Q2: I have an unexpected peak in my 1H NMR spectrum after performing a Fischer Esterification. How can I identify the impurity?
Unexpected peaks in your 1H NMR spectrum after a Fischer esterification of cyclopentylacetic acid are typically due to unreacted starting materials or a common side-product, dicyclopentyl ether. Here’s how you can distinguish them:
-
Unreacted Cyclopentylacetic Acid: Look for a broad singlet, typically downfield (>10 ppm), corresponding to the carboxylic acid proton. The α-protons to the carbonyl group will also have a characteristic chemical shift.
-
Unreacted Ethanol: A triplet around 1.2 ppm (CH3) and a quartet around 3.6 ppm (CH2) are indicative of ethanol. The hydroxyl proton may appear as a broad singlet.
-
Dicyclopentyl ether: This byproduct can form from the acid-catalyzed dehydration of cyclopentanol, which might be present as an impurity in the cyclopentylacetic acid or be formed under harsh reaction conditions. Look for a multiplet around 3.5-4.0 ppm corresponding to the protons on the carbons attached to the ether oxygen.
Troubleshooting Guides
Issue 1: Low Yield in Fischer Esterification
Symptoms:
-
Low recovery of this compound after workup.
-
Significant amounts of starting materials are observed in the crude product analysis.
Root Causes & Solutions:
The Fischer esterification is an equilibrium-controlled reaction.[3] To drive the reaction towards the product, Le Chatelier's principle must be applied.
-
Incomplete Reaction:
-
Solution: Use a large excess of one of the reactants, typically the less expensive one (ethanol).[3] Also, ensure your acid catalyst (e.g., sulfuric acid) is active and used in the correct amount.
-
Solution: Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during the reaction.[3]
-
-
Product Hydrolysis during Workup:
Issue 2: Presence of an Unsaturated Byproduct
Symptom:
-
You observe peaks in the vinyl region of your 1H NMR spectrum (around 5-6 ppm) and a C=C stretch in your IR spectrum (around 1650 cm-1).
Root Cause & Identification:
This is likely due to the formation of Ethyl cyclopentylideneacetate . This can occur as a byproduct in the alkylation of cyclopentanone route or from dehydration of a hydroxy-intermediate in other routes.
Spectroscopic Data for Ethyl cyclopentylideneacetate:
-
1H NMR: Expect a signal for the vinylic proton.[8]
-
MS: The molecular ion peak will be at m/z = 154.[8]
Prevention:
-
In the alkylation of cyclopentanone, careful control of reaction temperature and the choice of base can minimize elimination reactions.
-
If a reduction of a keto-ester is performed, ensure the reducing agent and conditions are selective and do not promote dehydration.
Issue 3: Competing C- vs. O-Alkylation in the Cyclopentanone Route
Symptom:
-
Isolation of a byproduct with a different connectivity, identified as an enol ether.
Root Cause & Explanation:
Enolates are ambident nucleophiles, meaning they can react at either the carbon (C-alkylation, desired) or the oxygen (O-alkylation, undesired).[4][10][11] The outcome is influenced by several factors.
Factors Favoring Undesired O-Alkylation:
-
Hard Electrophiles: "Harder" alkylating agents are more likely to react at the "harder" oxygen atom.[4][11]
-
Polar Aprotic Solvents: Solvents like DMSO and DMF can favor O-alkylation.[12]
-
Counter-ion: Larger, less coordinating cations (like K+) can increase the amount of O-alkylation compared to smaller, more coordinating cations (like Li+).[12]
Troubleshooting & Prevention:
-
Choice of Alkylating Agent: Use a "softer" electrophile like ethyl bromoacetate or ethyl iodoacetate.[11]
-
Solvent: Employ less polar, weakly coordinating solvents like THF or toluene.[12][13]
-
Base/Counter-ion: Use a lithium-based base like Lithium Diisopropylamide (LDA) to favor C-alkylation.[13]
Caption: Factors influencing C- vs. O-alkylation of cyclopentanone enolate.
Analytical Protocols
Protocol 1: Identification of Byproducts by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile byproducts.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
GC Separation: Inject the sample onto a GC equipped with a non-polar column (e.g., DB-5ms). Use a temperature program that effectively separates components with different boiling points.
-
MS Analysis: The separated components are introduced into the mass spectrometer. The resulting fragmentation patterns can be compared to library spectra for identification.
Expected Molecular Ion Peaks (m/z):
-
This compound: 156[14]
-
Cyclopentylacetic acid: 128
-
Ethanol: 46
-
Dicyclopentyl ether: 154
-
Ethyl cyclopentylideneacetate: 154[8]
-
Ethyl 2-oxocyclopentylacetate: 170[15]
Protocol 2: NMR Spectroscopy for Structural Elucidation
1H and 13C NMR are indispensable for confirming the structure of the desired product and identifying impurities.
1H NMR Signatures (in CDCl3):
-
This compound:
-
Triplet (~1.25 ppm, 3H) and Quartet (~4.1 ppm, 2H) for the ethyl group.
-
Multiplets for the cyclopentyl ring protons.
-
A doublet (~2.2 ppm, 2H) for the CH2 group adjacent to the ester.[14]
-
-
Ethyl 2-oxocyclopentylacetate:
-
The presence of signals corresponding to protons alpha to a ketone will be observed.[16]
-
Caption: General workflow for NMR analysis of reaction mixtures.
References
- Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready.
- Ethyl 2-oxocyclopentylacetate, CAS No. 20826-94-2. iChemical.
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- Purification of high boiling esters. Google Patents.
- During the Fischer esterification, when is the unreacted methanol removed?. Brainly.
- esterification - alcohols and carboxylic acids. Chemguide.
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- Ethyl 2-(2-oxocyclopentyl)acetate. PubChem.
- Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate. PubChem.
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- Alkylation of enolates. Organic Chemistry II Class Notes - Fiveable.
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- Ethyl (Z)-(3-propylcyclopentylidene)acetate. SpectraBase.
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- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Human Metabolome Database.
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- Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. NIST WebBook.
- E-Ethyl (4-phenylcyclohexylidene)acetate. SpectraBase.
- 2-Oxocyclopentanegloxylic acid, ethyl ester. SpectraBase.
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- Chemistry of Enolates – C vs O Alkylation. PharmaXChange.info.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
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- What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Reddit.
- Organic Synthesis Lecture 3. Imperial College London.
- Spectra of ethyl acetate. University of Birmingham.
- C- or O-Alkylation?. ChemistryViews.
- Cyclopentanone, 2-tert-pentyl. Organic Syntheses.
- IR Spectroscopy Tutorial: Esters. University of Colorado Boulder.
- For Q1(a) Why wouldn't the ethyl bromoacetate form the product?. Reddit.
- Does anybody know a mechanism for the tribromination of cyclopentanone ethylene ketal in the cubane synthesis?. Reddit.
- Organic Chemistry 2 Midterm Exam Prep Part 4 of 4. Pearson+.
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Technical Support Center: Scaling Up Ethyl 2-cyclopentylacetate Production
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Ethyl 2-cyclopentylacetate. As you transition from bench-scale experiments to pilot or industrial-scale production, you will encounter a unique set of challenges not always apparent in the laboratory. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to navigate the complexities of scaling up this important esterification process.
Section 1: Synthesis Routes & Core Scale-Up Challenges
This compound is a valuable intermediate in the pharmaceutical and fragrance industries.[1] Its synthesis is most commonly achieved via Fischer esterification of cyclopentylacetic acid with ethanol, or through a multi-step "one-pot" method starting from diethyl adipate.[2][3] While straightforward in the lab, scaling these processes introduces significant hurdles related to reaction equilibrium, heat management, purification, and safety.
The primary method, Fischer esterification, is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]
Cyclopentylacetic Acid + Ethanol ⇌ this compound + Water
The core challenge in scaling this reaction is managing the equilibrium. To achieve high yields, the equilibrium must be shifted to the product side.[5] This is typically accomplished by using an excess of one reactant (usually the less expensive one, ethanol) or by removing water as it is formed.[6][7] What is a simple Dean-Stark trap in the lab becomes a complex engineering problem at the industrial scale, often requiring reactive distillation columns.[8]
Furthermore, the exothermic nature of the reaction, while manageable in a small flask, can lead to dangerous thermal runaways in large reactors if not properly controlled.[9][10] This is due to the decrease in the surface-area-to-volume ratio as the reactor size increases, which severely limits heat dissipation.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most viable synthesis routes for industrial-scale production of this compound?
There are two primary, industrially relevant methods:
-
Acid-Catalyzed Fischer Esterification: This is the most direct route, reacting cyclopentylacetic acid with ethanol using a strong acid catalyst like sulfuric acid.[2] Its simplicity is advantageous, but it's an equilibrium-limited reaction, requiring strategies like using a large excess of ethanol or continuous water removal to maximize yield.[6][7] For large-scale operations, continuous flow reactors are often employed to better control temperature and pressure, thus improving yield and purity.[2]
-
Multi-Step "One-Pot" Synthesis: This method starts with more readily available materials like diethyl adipate.[3] It involves a sequence of reactions: cyclization with metallic sodium, substitution with ethyl chloroacetate, followed by hydrolysis, decarboxylation, and final esterification.[2][3] While more complex, this route can be highly efficient, offer stable product quality, and be more environmentally friendly with less waste, making it suitable for large-scale production.[2][3]
Q2: Why is the choice of catalyst so critical when moving from a 1L flask to a 1000L reactor?
Catalyst choice impacts reaction rate, selectivity, and downstream processing.
-
Homogeneous Catalysts (e.g., H₂SO₄, TsOH): These are effective and inexpensive, increasing the reaction rate by lowering the activation energy.[4] However, on a large scale, they present significant challenges. They are highly corrosive, requiring specialized reactor materials.[11] Neutralization and removal from the final product are energy-intensive and generate large volumes of wastewater, posing environmental and cost issues.[11][12] Using too much catalyst can also lead to the formation of a dark, sludge-like byproduct due to side reactions.[13]
-
Heterogeneous Catalysts (e.g., Ion-Exchange Resins, Zeolites): These solid-phase catalysts are often preferred for industrial processes.[11][12] They are easily separated from the reaction mixture by filtration, simplifying the workup and allowing for catalyst recycling. This minimizes corrosion and waste generation.[12] However, they can be more expensive initially and may suffer from deactivation over time due to coke deposition or leaching of active sites.[12]
Q3: How does reaction kinetics influence the choice of reactor type for scale-up?
Esterification generally follows second-order kinetics, where the rate is dependent on the concentrations of both the carboxylic acid and the alcohol.[11]
-
Batch Reactors: Suitable for smaller-scale production or when manufacturing multiple products in the same equipment. However, maintaining consistent temperature and mixing in large batch reactors can be difficult, leading to variable product quality and potential safety hazards from localized "hot spots."[9]
-
Continuous Flow/Packed Bed Reactors: For large-scale, dedicated production, continuous reactors (like CSTRs or PFRs), often packed with a heterogeneous catalyst, are superior. They offer precise control over temperature, pressure, and residence time, leading to higher consistency and yield.[2] They also operate at a steady state, which is inherently safer for managing exothermic reactions.[9]
Q4: What are the primary safety hazards to consider during the scale-up process?
-
Thermal Runaway: The esterification reaction is exothermic.[4][10] Poor heat removal in a large reactor can cause the temperature to rise uncontrollably, increasing the reaction rate and generating even more heat, potentially leading to an explosion.[9]
-
Flammability: Ethanol is highly flammable.[14] Large quantities pose a significant fire risk, requiring explosion-proof equipment and robust fire suppression systems.[15]
-
Corrosion: Strong acid catalysts like sulfuric acid are highly corrosive.[11][14] Material selection for the reactor, pipes, and valves is critical to prevent equipment failure and hazardous leaks.
-
Chemical Handling: Concentrated acids and flammable solvents require strict handling protocols, personal protective equipment (PPE), and engineered controls (e.g., fume hoods, closed transfer systems) to ensure worker safety.[14][15]
Section 3: Troubleshooting Guide
This section addresses specific issues encountered during the scale-up of this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Final Yield (<70%) | 1. Equilibrium Limitation: The reverse reaction (hydrolysis) is consuming the product.[5][6]2. Incomplete Reaction: Insufficient reaction time or temperature.3. Product Loss During Workup: Ester is being lost during aqueous washes or distillation. | 1. Shift the Equilibrium: Increase the molar ratio of ethanol to cyclopentylacetic acid (e.g., from 3:1 to 5:1).[16] Alternatively, implement continuous removal of water using a Dean-Stark trap (pilot scale) or reactive distillation (industrial scale).[7]2. Optimize Reaction Conditions: Increase reflux time and monitor reaction completion via GC or TLC. Ensure the internal reaction temperature is meeting the target; esterification rates increase with temperature.[10][17]3. Refine Purification: Minimize aqueous washes. Use brine to reduce the solubility of the ester in the aqueous phase. Optimize distillation parameters (vacuum pressure, temperature) to prevent product decomposition. |
| Product is Dark or Contains Impurities | 1. Catalyst Overload: Excessive amounts of strong acid catalyst (e.g., H₂SO₄) can cause charring and side reactions.[13]2. Side Reactions: High temperatures can promote dehydration of the alcohol or other degradation pathways.3. By-product Formation: Aldehydes or ketones may form as by-products, which are difficult to separate due to similar boiling points.[18] | 1. Reduce Catalyst Concentration: Use a truly catalytic amount (e.g., 0.5-1% w/w).[13] Consider switching to a milder organic acid catalyst (e.g., p-TsOH) or a solid acid catalyst to improve selectivity.[12][13]2. Control Temperature: Maintain the lowest effective reaction temperature. Use a well-controlled heating mantle or reactor jacket. Avoid direct, intense heating.3. Purification Strategy: If by-products are present, consider a chemical wash (e.g., with sodium bisulfite for aldehydes) or fractional distillation under vacuum for improved separation.[19] |
| Slow or Stalled Reaction | 1. Insufficient Catalyst Activity: The catalyst may be low-grade, poisoned, or deactivated (in the case of heterogeneous catalysts).2. Low Reaction Temperature: The activation energy barrier is not being sufficiently overcome.[4]3. Presence of Water in Reactants: Starting with "wet" ethanol or carboxylic acid can inhibit the forward reaction. | 1. Verify Catalyst Quality: Use a fresh, high-purity catalyst. For solid catalysts, consider a regeneration cycle. Ensure proper catalyst loading.2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side reactions. The reaction rate is highly dependent on temperature.[20]3. Use Anhydrous Reactants: Use anhydrous grade ethanol and ensure the carboxylic acid is dry. The presence of water at the start will immediately shift the equilibrium away from the product. |
| Difficulties in Phase Separation During Workup | 1. Emulsion Formation: Unreacted carboxylic acid acting as a surfactant, or vigorous mixing.2. High Solubility of Ester: If excess ethanol is still present, it can increase the solubility of the ester in the aqueous layer. | 1. Break the Emulsion: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, forcing the organic layer to separate. Allow the mixture to stand for a longer period without agitation.2. Remove Excess Alcohol: Before workup, remove the bulk of the excess ethanol via distillation. This will significantly improve phase separation. |
Section 4: Key Experimental Protocols
Protocol 1: Lab-Scale Fischer Esterification (Baseline for Scale-Up)
This protocol provides a validated baseline for producing this compound at the lab scale. All parameters should be carefully recorded to inform scale-up calculations.
-
Reactor Setup: Equip a 1-L round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle with temperature control.
-
Charge Reactants: To the flask, add cyclopentylacetic acid (e.g., 1 mol), absolute ethanol (e.g., 3 mol, 3 equivalents), and boiling chips.
-
Catalyst Addition: Slowly and with stirring, add concentrated sulfuric acid (e.g., 0.02 mol, 2 mol%). Caution: The addition is exothermic.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C) and maintain for 4-6 hours.[2]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.
-
Cooling: Once complete, remove the heating mantle and allow the mixture to cool to room temperature.
Protocol 2: Standardized Work-up and Purification
This procedure is designed to neutralize the acid catalyst and isolate the crude ester.
-
Solvent Removal: Distill off the excess ethanol under reduced pressure using a rotary evaporator.
-
Dilution: Transfer the concentrated residue to a separatory funnel and dilute with an organic solvent like ethyl acetate (e.g., 200 mL).
-
Neutralization Wash: Wash the organic layer sequentially with:
-
Deionized water (2 x 100 mL).
-
Saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL). Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.[4]
-
Saturated sodium chloride (brine) solution (1 x 100 mL).
-
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[2]
-
Solvent Evaporation: Remove the extraction solvent using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound (Boiling Point: ~196.6°C at 760 mmHg, adjust for vacuum).[2]
Section 5: Process & Logic Visualization
Diagram 1: Fischer Esterification Mechanism
This diagram illustrates the key steps in the acid-catalyzed formation of the ester, highlighting the role of the proton catalyst and the generation of water.
Caption: Key mechanistic steps of the Fischer Esterification reaction.
Diagram 2: Scale-Up Troubleshooting Logic
This workflow provides a systematic approach to diagnosing and resolving common issues during the scale-up process.
Caption: A logical workflow for troubleshooting common scale-up problems.
References
- Esterification - SmartLabs. Source: SmartLabs, URL: [Link]
- CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Source: Master Organic Chemistry, URL: [Link]
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Source: MDPI, URL: [Link]
- Fischer Esterification Issue : r/chemistry - Reddit. Source: Reddit, URL: [Link]
- How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. Source: Reddit, URL: [Link]
- (PDF) Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - ResearchGate.
- US8680317B2 - Processes for making ethyl acetate from acetic acid - Google Patents.
- Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka.
- Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. Source: Science Ready, URL: [Link]
- Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications.
- Kinetic Study of Esterification Reaction. Source: Al-Khwarizmi Engineering Journal, URL: [Link]
- Fischer Esterification - Chemistry Steps. Source: Chemistry Steps, URL: [Link]
- CN102731298A - Method for purifying ethyl acetate - Google Patents.
- US20120178962A1 - Ethyl Acetate Production - Google Patents.
- This compound - Aliphatic Hydrocarbon - Crysdot LLC. Source: Crysdot, URL: [Link]
- CN104177257A - Purification method of ethyl acetate - Google Patents.
- Experimental Studies of Industrial-Scale Reactive Distillation Finishing Column Producing Ethyl Acetate | Request PDF - ResearchGate.
- (PDF) Kinetic Study of Esterification Reaction - ResearchGate.
- Revista Mexicana de Ingeniería Química - Repositorio CIATEQ.
- Ethyl cyclopentylacetate | C9H16O2 | CID 247667 - PubChem - NIH. Source: PubChem, URL: [Link]
- ethyl cyclohexylideneacetate - Organic Syntheses Procedure. Source: Organic Syntheses, URL: [Link]
- Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. Source: LinkedIn, URL: [Link]
- Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin - MDPI. Source: MDPI, URL: [Link]
- Pilot-plant testing of a catalyst for the synthesis of ethyl acetate from ethanol - ResearchGate.
- Kinetics of the Esterification Reaction of Acetic acid with 1-Pentanol over Ion Exchange Resin - ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
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- 13. reddit.com [reddit.com]
- 14. smartlabs.co.za [smartlabs.co.za]
- 15. Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes [eureka.patsnap.com]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. US20120178962A1 - Ethyl Acetate Production - Google Patents [patents.google.com]
- 19. CN102731298A - Method for purifying ethyl acetate - Google Patents [patents.google.com]
- 20. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin [mdpi.com]
Technical Support Center: Purification of Crude Ethyl 2-cyclopentylacetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of crude Ethyl 2-cyclopentylacetate. This document is designed for researchers, scientists, and drug development professionals who encounter challenges during the isolation and purification of this valuable ester intermediate. We will move beyond simple procedural steps to explore the underlying principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities
A successful purification begins with a thorough understanding of what you are trying to remove. The following FAQs address the most common impurities encountered after a typical synthesis.
Q1: What are the most common impurities in crude this compound after synthesis?
The impurity profile of your crude product is directly linked to the synthetic route and work-up procedure. Generally, you can expect the following contaminants:
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction completion, residual cyclopentylacetic acid and ethanol are common.
-
Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid, if used for esterification, will be present[1].
-
Solvents: Any solvents used during the reaction (e.g., toluene) or the initial extractive work-up (e.g., ethyl acetate, dichloromethane) may remain[1].
-
Water: Water is a direct byproduct of Fischer esterification and can also be introduced during the aqueous work-up[2]. Its presence is particularly problematic as it can form azeotropes, complicating purification by distillation[3][4].
-
Side-Reaction Byproducts: These are highly dependent on reaction conditions. For instance, harsh acidic conditions or high temperatures can lead to dehydration or self-condensation products, analogous to impurities seen in similar ester syntheses[5].
Q2: My crude product is a brown or dark yellow oil. What causes this discoloration?
The ideal product is a colorless to pale yellow liquid[1][6]. Darker colors typically indicate the presence of high-molecular-weight byproducts or decomposition products formed at elevated temperatures. Residual acid catalysts can also promote charring or degradation of organic materials, contributing to the color.
Q3: How can I perform a quick purity assessment of my crude material before committing to a large-scale purification?
Before proceeding with purification, a rapid assessment can save significant time and resources.
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method. Spot your crude material on a silica plate and elute with a solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The number of spots will give you a qualitative idea of the number of components.
-
¹H NMR Spectroscopy: A crude ¹H NMR spectrum can quickly identify the presence of starting materials, solvents, and the desired product by comparing characteristic peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more quantitative view of the different volatile components and their relative abundance.
Section 2: Troubleshooting Guide for Purification Workflows
This section addresses specific problems you may encounter during the most common purification steps.
A. Aqueous Work-up and Liquid-Liquid Extraction
Q: I'm getting a persistent emulsion during the aqueous wash. How can I resolve this?
An emulsion is a stable mixture of two immiscible liquids, often stabilized by surfactants or particulate matter.
-
Causality: Emulsions in synthetic chemistry are often caused by finely dispersed solids or amphiphilic molecules created as byproducts. In extractions from biological sources like fermentation broths, lysed cells and proteins are common culprits[7].
-
Solutions:
-
Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which helps to break the emulsion[8].
-
Centrifugation: For stubborn emulsions, centrifuging the mixture can provide the physical force needed to separate the layers[7].
-
Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite®. This can remove the particulate matter that is stabilizing the emulsion.
-
Q: My yield is low, and I suspect the product is partially soluble in the aqueous layer. How can I improve recovery?
While this compound has low water solubility, some loss during extraction is possible, especially if residual ethanol is present, which increases mutual solubility.
-
Causality: The distribution coefficient of your product between the organic and aqueous phases dictates extraction efficiency.
-
Solutions:
-
Salting Out: As with breaking emulsions, washing with brine instead of deionized water will decrease the solubility of your organic product in the aqueous layer[8].
-
Multiple Extractions: It is more effective to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume. For example, extracting 3 times with 50 mL of ethyl acetate is superior to extracting once with 150 mL[8].
-
pH Adjustment: Ensure the aqueous phase is neutral or slightly basic before extraction. If it's acidic, any unreacted cyclopentylacetic acid will be protonated and more soluble in the organic layer. Conversely, if your product is basic, you would want to avoid acidic washes.
-
B. Purification by Distillation
Reduced pressure (vacuum) distillation is the most effective method for purifying this compound on a larger scale, as it allows the compound to boil at a lower temperature, preventing thermal decomposition[1].
Q: The distillation temperature is fluctuating, and I'm not getting a clean separation. What's wrong?
Stable temperature control is key to a good separation. Fluctuations often point to a few common issues.
-
Causality: A stable boiling point during distillation requires a stable pressure and a vapor composition in equilibrium with the liquid.
-
Solutions:
-
Check for Vacuum Leaks: Ensure all glass joints are properly sealed and greased. Even a small leak will cause the pressure to fluctuate, changing the boiling point.
-
Insulate the Column: Wrap the distillation column (from the pot to the condenser) with glass wool or aluminum foil to prevent heat loss. This ensures a proper temperature gradient and prevents premature condensation and re-boiling (refluxing) at incorrect positions.
-
Identify Azeotropes: The presence of residual water or ethanol can lead to the formation of azeotropes, which are mixtures that boil at a constant temperature different from the individual components[3]. This can cause a plateau at a temperature lower than the product's boiling point. You may need to distill off the azeotrope first before the pure product distills.
-
Q: My product is "bumping" violently in the distillation flask. How can I stop this?
Bumping occurs when the liquid becomes superheated and boils in a sudden, violent burst instead of smoothly.
-
Causality: This happens when there are no nucleation sites for bubbles to form.
-
Solutions:
-
Stirring: The most effective solution is to add a magnetic stir bar to the distillation flask and stir vigorously. The vortex and movement provide nucleation sites and ensure even heat distribution.
-
Boiling Chips: For non-stirred distillations, add fresh, porous boiling chips before heating. Never add them to a hot liquid.
-
Ebulliator/Capillary: A fine capillary tube inserted into the flask that introduces a slow stream of air or nitrogen can also promote smooth boiling, though this is more common in advanced setups.
-
C. Purification by Column Chromatography
For high-purity applications or for separating isomers with close boiling points, silica gel column chromatography is the method of choice.
Q: How do I select the right solvent system (eluent) for my column?
The goal is to find a solvent system where your desired product has a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate.
-
Causality: Separation on silica gel (a polar stationary phase) is based on polarity. Non-polar compounds travel faster up the plate (higher Rf), while polar compounds are retained and move slower (lower Rf).
-
Methodology:
-
Start with TLC: Use TLC plates to test various solvent systems. A good starting point for an ester like this compound is a mixture of a non-polar solvent (like Hexanes or Heptane) and a slightly more polar solvent (like Ethyl Acetate)[9][10].
-
Iterate: Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate). If the spot for your product doesn't move from the baseline, increase the polarity (e.g., 90:10, 80:20) until you achieve the desired Rf.
-
Run the Column: The solvent system that gives a good separation and the target Rf on TLC will be the eluent for your column.
-
Q: My compound is streaking on the TLC plate and I'm getting poor separation on the column. Why?
Streaking is a common issue that indicates a problem with the interaction between your sample and the stationary phase.
-
Causality: Streaking can be caused by overloading the sample, strong interactions with the silica, or sample insolubility in the eluent.
-
Solutions:
-
Sample Overload: The most common cause. Try spotting a much more dilute sample on the TLC plate. For the column, ensure you do not load more than 1g of crude material per 100g of silica gel (a 1:100 ratio is a conservative starting point).
-
Acidic Compound: If your compound has acidic protons (like residual cyclopentylacetic acid), it can interact strongly with the slightly acidic silica gel, causing tailing. Adding a small amount (0.1-1%) of acetic acid to your eluent can sometimes resolve this by keeping the compound protonated.
-
Insolubility: Ensure your crude product is fully dissolved before loading it onto the column. If it precipitates at the top of the column, it will continuously leach down, causing streaking.
-
Section 3: Data Tables and Visual Workflows
Data Tables
Table 1: Summary of Common Impurities and Recommended Removal Strategies
| Impurity Type | Example | Primary Removal Method | Secondary Method |
| Acidic | Cyclopentylacetic Acid, H₂SO₄ | Aqueous wash with NaHCO₃ or Na₂CO₃ solution | Column Chromatography |
| Basic | Amine-based catalysts (if used) | Aqueous wash with dilute HCl or NH₄Cl solution | Column Chromatography |
| Neutral (Volatile) | Ethanol, Toluene | Fractional Distillation | Rotovap (if high vacuum) |
| Water | Byproduct/Work-up | Drying with anhydrous MgSO₄ or Na₂SO₄ | Distillation (as azeotrope) |
| Neutral (Non-Volatile) | High MW byproducts, char | Distillation (impurities remain in pot) | Column Chromatography |
Table 2: Estimated Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Pressure (mbar) | Boiling Point (°C) |
| 760 | 1013 | 196.6 |
| 100 | 133 | ~135 |
| 50 | 67 | ~120 |
| 20 | 27 | ~105 |
| 10 | 13 | 115-120 (experimental range)[1] |
| 1 | 1.3 | ~70 |
| Note: Values not directly cited are estimated based on standard vapor pressure nomographs and should be used as a guideline. |
Visual Workflows (Graphviz)
Caption: General experimental workflow for purification.
Section 4: Standard Operating Protocols (SOPs)
SOP-01: Extractive Work-up of Crude Product
-
Dilution: Dilute the crude reaction mixture in a separatory funnel with an appropriate organic solvent (e.g., Ethyl Acetate or Diethyl Ether) at 3-5 times the volume of the crude product.
-
Acid Removal: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently at first, then stopper and invert, venting frequently to release CO₂ gas. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer.
-
Water Removal: Add an equal volume of saturated sodium chloride (brine) solution. Shake and separate the layers as before. This wash helps remove bulk water and break any minor emulsions.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate (enough so that some powder remains free-flowing). Swirl and let it sit for 15-20 minutes.
-
Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining oil is your dried, crude this compound, ready for final purification.
SOP-02: Purification by Vacuum Distillation
-
Setup: Assemble a clean, dry vacuum distillation apparatus. Place a magnetic stir bar in the round-bottom flask. Use well-greased joints to ensure a good seal.
-
Loading: Transfer the crude product from SOP-01 into the distillation flask. Do not fill the flask more than two-thirds full.
-
Vacuum: Turn on the vacuum pump and allow the pressure in the system to stabilize. A cold trap between the apparatus and the pump is essential.
-
Heating & Stirring: Begin stirring and gently heat the flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling fractions (solvents, water azeotrope) in the first receiving flask. As the temperature rises and stabilizes at the boiling point of your product at that pressure (see Table 2), switch to a new receiving flask to collect the pure this compound.[1]
-
Shutdown: Once the product has been collected and the distillation rate slows, remove the heating mantle first. Allow the system to cool before slowly venting the apparatus to atmospheric pressure.
Section 5: Safety First
-
This compound: Harmful if swallowed and causes serious eye irritation.[11] It is a combustible liquid.[12]
-
Solvents: Organic solvents like hexanes and ethyl acetate are flammable and should be handled in a well-ventilated fume hood, away from ignition sources.[13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Vacuum Operations: Vacuum distillation poses an implosion risk. Ensure your glassware has no cracks or star fractures. It is good practice to use a blast shield.
References
- Crysdot LLC.
- Google Patents.
- PubChem, National Institutes of Health.
- Organic Syntheses.
- Processes. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. [Link]
- Organic Syntheses.
- YouTube.
- ResearchGate.
- ResearchGate.
- TU Delft.
Sources
- 1. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Ethyl cyclopentylacetate | C9H16O2 | CID 247667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. uwm.edu [uwm.edu]
Technical Support Center: Preventing Decomposition of Ethyl 2-Cyclopentylacetate During Distillation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for preventing the decomposition of Ethyl 2-cyclopentylacetate during distillation. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can significantly improve the yield and purity of your final product.
Introduction: The Challenge of Distilling this compound
This compound is a valuable intermediate in organic synthesis. However, its purification by distillation is often complicated by its susceptibility to thermal degradation. With a boiling point of approximately 196.6°C at atmospheric pressure, prolonged exposure to high temperatures can initiate several decomposition pathways, leading to reduced yields and the formation of impurities that are difficult to separate. This guide will explore the primary causes of decomposition and provide actionable strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during distillation?
A1: The primary decomposition pathways for esters like this compound at elevated temperatures include:
-
Thermal Decomposition (Pyrolysis): This is a common issue for esters at high temperatures. The process can lead to the formation of a carboxylic acid (cyclopentylacetic acid) and an alkene (ethylene) through a six-centered transition state.[1] Further degradation of the carboxylic acid can produce smaller molecules and potentially solid byproducts.[1]
-
Hydrolysis: The presence of water, even in trace amounts, can lead to the hydrolysis of the ester back to cyclopentylacetic acid and ethanol. This reaction is often catalyzed by acidic or basic impurities.[2][3]
-
Transesterification: If other alcohols are present as impurities (e.g., from a previous reaction step), transesterification can occur, resulting in the formation of different esters that will contaminate the final product.[4][5][6][7]
Q2: I'm observing a white solid forming in my distillation flask. What is it and how can I prevent it?
A2: The formation of a white solid is likely due to the thermal decomposition of the ester into a carboxylic acid, which may be a solid at room temperature or can undergo further reactions to form solid byproducts.[1] To prevent this, the key is to lower the distillation temperature. This is most effectively achieved by performing the distillation under reduced pressure (vacuum distillation).[8][9]
Q3: My final product is contaminated with the starting alcohol (ethanol) and carboxylic acid. How can I improve its purity before distillation?
A3: Thoroughly washing the crude ester before distillation is crucial. A typical workup involves:
-
Washing with a dilute aqueous acid (e.g., 0.2N H₂SO₄) to remove any basic impurities.
-
Washing with water.
-
Washing with a weak base solution (e.g., saturated sodium bicarbonate) to neutralize and remove any unreacted carboxylic acid.[2] Be cautious of CO₂ evolution.
-
Washing with brine (saturated NaCl solution) to remove residual water.[2]
-
Drying the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][4]
Q4: Can the material of my distillation apparatus affect the decomposition?
A4: Yes, certain metals can catalyze the thermal decomposition of esters.[10][11] It is highly recommended to use an all-glass distillation setup to minimize this risk. If using a packed column, inert packing materials like glass beads, Raschig rings, or porcelain saddles should be used.[12][13][14]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the distillation of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Thermal Decomposition.[1][10] 2. Incomplete reaction or hydrolysis during workup.[2] 3. Leaks in the vacuum system. | 1. Switch to vacuum distillation to lower the boiling point.[9] 2. Optimize the pre-distillation workup to remove water and acidic/basic impurities.[2][4] 3. Check all joints and seals in the vacuum apparatus for leaks.[15] |
| Product Discoloration (Yellowing/Browning) | 1. Thermal decomposition leading to complex byproducts.[1] 2. Presence of impurities that are unstable at high temperatures. | 1. Utilize vacuum distillation.[8] 2. Ensure the crude product is thoroughly purified before distillation. 3. Consider using an antioxidant, though this is less common for simple distillations and more for long-term storage.[3] |
| Foaming or Bumping | 1. Presence of residual volatile solvents or water. 2. Superheating of the liquid. 3. Contamination from vacuum grease.[16] | 1. Ensure all solvents are removed prior to distillation (e.g., using a rotary evaporator). 2. Use boiling chips or a magnetic stirrer to ensure smooth boiling. 3. Apply a minimal amount of high-quality vacuum grease only to the outer part of the joints. |
| Inconsistent Distillation Temperature | 1. Fluctuations in the vacuum pressure. 2. Inefficient heating or insulation. 3. Impure starting material with multiple components. | 1. Use a high-quality vacuum pump and a manometer to monitor the pressure.[15] 2. Use a heating mantle with a stirrer and insulate the distillation column.[15][17] 3. Perform a thorough pre-distillation purification. |
Experimental Protocols
Protocol 1: Pre-Distillation Workup of Crude this compound
This protocol is designed to remove common impurities before the final distillation step.
-
Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel. If the reaction was run in a solvent, dilute with a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Acid Wash: Add an equal volume of cold 5% aqueous HCl solution to the separatory funnel. Shake gently and vent frequently. Allow the layers to separate and discard the aqueous layer.
-
Bicarbonate Wash: Add an equal volume of cold saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2] Swirl the unstoppered funnel initially to control CO₂ evolution before stoppering and shaking. Vent frequently. Continue washing with fresh portions of NaHCO₃ solution until gas evolution ceases. Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of cold saturated aqueous NaCl (brine).[2] This helps to remove residual water. Discard the aqueous layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄).[2] Swirl the flask and let it stand for 15-20 minutes. The drying agent should be free-flowing.
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
Protocol 2: Vacuum Distillation of this compound
This protocol minimizes thermal decomposition by lowering the boiling point of the ester.
-
Apparatus Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. A typical setup includes a round-bottom flask, a Claisen adapter (optional, to prevent bumping), a distillation head with a thermometer, a condenser, and a receiving flask (a "cow" type receiver is useful for collecting fractions).[15]
-
Sample Preparation: Place the crude, dried this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
System Sealing: Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.[16]
-
Initiate Vacuum: Connect the apparatus to a vacuum source (a water aspirator or a vacuum pump).[15] Slowly and carefully apply the vacuum. A cold trap between the apparatus and the pump is recommended to protect the pump.
-
Heating: Once a stable, low pressure is achieved, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate fractions based on the boiling point at the recorded pressure. The main fraction of this compound should distill over at a constant temperature.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Visualization of Key Processes
Logical Workflow for Troubleshooting Distillation Issues
Caption: Troubleshooting workflow for distillation issues.
Decomposition Pathways Overview
Caption: Primary decomposition pathways for the ester.
Analytical Methods for Detecting Decomposition
To ensure the purity of your distilled this compound, it is essential to use appropriate analytical techniques to detect potential decomposition products.
| Analytical Technique | What It Detects | Key Indicators |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components. | Appearance of peaks corresponding to ethanol, cyclopentylacetic acid, or other transesterified esters.[18] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups. | A broad peak in the 2500-3300 cm⁻¹ region indicating the O-H stretch of a carboxylic acid. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information. | Appearance of a broad singlet around 10-12 ppm (¹H NMR) for the carboxylic acid proton. |
| Titration | Quantification of acidic impurities. | Titration of a sample with a standardized base (e.g., NaOH) can quantify the amount of carboxylic acid present.[19] |
By implementing the preventative measures, troubleshooting strategies, and analytical checks detailed in this guide, you can consistently achieve high-purity this compound from your distillations, minimizing decomposition and maximizing your yield.
References
- Crysdot LLC.
- Chemistry Stack Exchange. Thermal decomposition of ester. (2019-04-15). [Link]
- Forbes, W. G., & Pope, A. L. (1970). Thermal Characteristics of Some Organic Esters. Lubrication Engineering, 26(10), 364-369. [Link]
- Jewett, J. E. (1943). U.S. Patent No. 2,324,088. Washington, DC: U.S.
- ResearchGate. Thermal decomposition of esters. (2021-02-02). [Link]
- ProQuest.
- Harrison, J. M., & Hayes, T. K. (2009). U.S.
- Oregon State University.
- California State University, Bakersfield. Lab 12: Synthesis of an Ester. [Link]
- Sciencemadness Discussion Board. Distilling esters with very high boiling points?. (2020-08-13). [Link]
- LookChem.
- The Lab Depot.
- Chemglass Life Sciences.
- Wikipedia.
- Distilmate.
- ResearchGate. Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. (2025-08-06). [Link]
- YouTube.
- da Silva, F. M., et al. (2013). Synthesis of bio-additives: transesterification of ethyl acetate with glycerol using homogeneous or heterogeneous acid catalysts. Journal of the Brazilian Chemical Society, 24(2), 239-246. [Link]
- Shafiei, A., et al. (2018). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Biofuel Research Journal, 5(1), 776-781. [Link]
- Columbia University.
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- 11. The thermal decomposition of esters, polyesters and related substances - ProQuest [proquest.com]
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- 16. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. csub.edu [csub.edu]
- 18. researchgate.net [researchgate.net]
- 19. columbia.edu [columbia.edu]
Technical Support Center: Catalyst Selection for Efficient Ethyl 2-Cyclopentylacetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-cyclopentylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and troubleshoot common experimental hurdles. Our goal is to provide you with the expertise and practical insights needed to achieve high-yield, high-purity synthesis of this valuable compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers and foundational knowledge.
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most prevalent and direct method is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 2-cyclopentylacetic acid with ethanol.[1][2] The reaction is driven by refluxing the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst.
Q2: Why is an excess of ethanol typically used in the synthesis?
A2: Fischer esterification is a reversible reaction, meaning it exists in equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water).[2] According to Le Châtelier's principle, using a large excess of one of the reactants, in this case, ethanol, shifts the equilibrium towards the formation of the product, this compound, thereby increasing the overall yield.[2]
Q3: What are the primary types of catalysts used for this synthesis?
A3: The catalysts can be broadly categorized into three main types:
-
Homogeneous Acid Catalysts: These are acids that are soluble in the reaction mixture, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[2]
-
Heterogeneous Acid Catalysts: These are solid acid catalysts that are insoluble in the reaction medium, with Amberlyst-15 being a prominent example.[3][4]
-
Enzymatic Catalysts (Lipases): These are biological catalysts that can perform esterification under milder conditions.[5][6]
Q4: How do I choose between a homogeneous and a heterogeneous catalyst?
A4: The choice depends on several factors, including the scale of your reaction, desired purity, and environmental considerations. Homogeneous catalysts often exhibit higher reaction rates but can be difficult to remove from the product, requiring neutralization and extraction steps.[7] Heterogeneous catalysts, while sometimes slower, are easily separated by filtration, allowing for simpler work-up and potential for catalyst recycling.[3][4][8]
Q5: Are there any significant side reactions to be aware of during the synthesis of this compound?
A5: While the primary reaction is the desired esterification, strong acid catalysts, particularly at high temperatures, can potentially lead to side reactions. For substrates with unsaturation or other functional groups, these can be more pronounced. With 2-cyclopentylacetic acid, the cyclopentyl ring is relatively stable. However, very harsh conditions could theoretically lead to dehydration or rearrangement, though this is less common for this specific substrate. The primary concern is often the formation of ethers from the alcohol (diethyl ether from ethanol) if temperatures are too high in the presence of a strong acid like sulfuric acid.
II. Catalyst Selection and Performance
The selection of an appropriate catalyst is a critical step in optimizing the synthesis of this compound. The following table summarizes the performance of different catalyst types.
| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Reflux with excess ethanol | High catalytic activity, low cost.[1] | Difficult to remove, corrosive, potential for side reactions, generates acidic waste. |
| Heterogeneous Acid | Amberlyst-15 | 60-100°C with excess ethanol | Easily separated by filtration, reusable, milder reaction conditions, less corrosive.[3][4][8] | Can have lower reaction rates compared to homogeneous catalysts, potential for pore blockage. |
| Enzymatic | Immobilized Lipase (e.g., Candida antarctica Lipase B) | 30-60°C, often in a solvent | High selectivity, mild reaction conditions, environmentally friendly.[5][6][9] | Higher cost, can be slower, may require specific solvents and pH control.[5] |
III. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
-
Potential Cause A: Equilibrium Not Shifted Towards Products
-
Explanation: Fischer esterification is an equilibrium-limited reaction.[2] The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the starting materials.[10]
-
Solution:
-
Increase Ethanol Excess: Use a larger excess of ethanol (e.g., 5-10 equivalents or as the solvent) to push the equilibrium towards the product side.[2]
-
Water Removal: Employ a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.[1]
-
-
-
Potential Cause B: Insufficient Catalyst Activity or Loading
-
Explanation: The catalyst concentration might be too low to effectively promote the reaction within the given timeframe. For heterogeneous catalysts, the activity might be diminished from previous use.
-
Solution:
-
Optimize Catalyst Loading: For homogeneous catalysts like H₂SO₄, a catalytic amount (typically 1-5 mol%) is sufficient. For heterogeneous catalysts like Amberlyst-15, a higher loading (e.g., 10-20 wt% of the limiting reagent) may be necessary.
-
Catalyst Activation/Regeneration: Ensure your catalyst is active. For Amberlyst-15, if it has been used previously, it may need to be regenerated by washing with an acid (e.g., HCl) followed by a solvent like methanol and then dried.[11]
-
-
-
Potential Cause C: Sub-optimal Reaction Temperature or Time
-
Explanation: The reaction may not have reached equilibrium or the temperature may be too low for the chosen catalyst.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.
-
Adjust Temperature: While higher temperatures increase the reaction rate, they can also lead to side products. For sulfuric acid, refluxing in ethanol (around 78°C) is typical. For Amberlyst-15, you might need to heat to a slightly higher temperature if using a higher boiling co-solvent, but generally, 70-90°C is effective.[12]
-
-
Problem 2: Presence of Impurities in the Final Product
-
Potential Cause A: Residual Carboxylic Acid
-
Explanation: Incomplete reaction or inefficient work-up can leave unreacted 2-cyclopentylacetic acid in the final product.
-
Solution:
-
-
Potential Cause B: Residual Homogeneous Catalyst
-
Explanation: Traces of the acid catalyst (e.g., H₂SO₄) can remain in the organic phase after extraction.
-
Solution:
-
Thorough Washing: Ensure multiple washes with a basic solution (e.g., NaHCO₃) followed by a brine (saturated NaCl solution) wash to remove any residual acid and salts.[14]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.[7]
-
-
-
Potential Cause C: Formation of Byproducts
-
Explanation: High reaction temperatures, especially with sulfuric acid, can lead to the formation of diethyl ether from the dehydration of ethanol.
-
Solution:
-
Temperature Control: Carefully control the reaction temperature to avoid excessive heating.
-
Purification: Purify the final product by distillation to separate the desired ester from lower-boiling impurities like diethyl ether and higher-boiling starting materials.
-
-
Problem 3: Difficulty in Catalyst Separation (Heterogeneous Catalysts)
-
Potential Cause A: Fine Catalyst Particles
-
Explanation: Some batches of resin catalysts like Amberlyst-15 may contain fine particles that can pass through standard filter paper.
-
Solution:
-
Use a Finer Filter: Employ a sintered glass funnel or a filter aid like Celite to ensure complete removal of the catalyst.
-
Allow to Settle: Before filtration, allow the reaction mixture to cool and the catalyst to settle at the bottom of the flask, then decant the supernatant before filtering the remainder.
-
-
IV. Experimental Protocols and Workflows
General Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Catalyst Selection Decision Tree
Caption: Decision tree for selecting a catalyst.
V. References
-
Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. (2018). Chemistry Stack Exchange. [Link]
-
Time-yield reusability profile of Amberlyst 15 dry after being reused... (n.d.). ResearchGate. [Link]
-
(PDF) Amberlyst-15 in Organic Synthesis. (2012). ResearchGate. [Link]
-
Acid Catalyst Comparison in Fischer Esterification Reactions. (2023). ScholarSphere. [Link]
-
Solvent Free Lipase Catalysed Synthesis of Ethyl Laurate: Optimization and Kinetic Studies. (n.d.). PubMed. [Link]
-
Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. (n.d.). Technoarete. [Link]
-
The Effect of Co-solvent on Esterification of Oleic Acid Using Amberlyst 15 as Solid Acid Catalyst in Biodiesel Production. (2019). ResearchGate. [Link]
-
What can I do to reuse Amberlyst-15 in transesterification process? (2015). ResearchGate. [Link]
-
Esterification of oleic acid with ethanol in the presence of Amberlyst 15. (2012). ResearchGate. [Link]
-
Optimization of reaction conditions a. (n.d.). ResearchGate. [Link]
-
Optimization of reaction conditions a. (n.d.). ResearchGate. [Link]
-
Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. (2017). SpringerLink. [Link]
-
Esterification and extraction process. (1978). Google Patents.
-
Sulfuric acid and Amberlyst-H+ catalyzed condensation reactions of renewable keto acids with paraformaldehyde: synthesis of a ne. (2017). IBN. [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
-
Optimization of the reaction conditions for the. (n.d.). ResearchGate. [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. (2019). MDPI. [Link]
-
Esterification by solid acid catalysts - A comparison. (2001). ResearchGate. [Link]
-
Lipase catalyzed ester synthesis for food processing industries. (2004). SciELO. [Link]
-
Comparison of acid capacity and catalytic activity between Amberlyst-15 and other catalysts. (n.d.). ResearchGate. [Link]
-
Amberlyst 15®: An Efficient Green Catalyst for the Synthesis of Heterocyclic Compounds. (2022). MDPI. [Link]
-
The Fischer Esterification. (n.d.). University of Colorado Boulder. [Link]
-
Acid strength measurements of Amberlyst 15 resin, p‐xylene‐2‐sulfonic acid and chlorosulfonic and sulfuric. (2019). SpringerLink. [Link]
-
Examples of cyclic esters synthesized in the presence of CALB. (n.d.). ResearchGate. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
(PDF) Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15): A Kinetic Study. (2012). ResearchGate. [Link]
-
Esterification and Esters. (n.d.). Sciencemadness.org. [Link]
-
Optimization of Synthesis of Ethyl Acetate by Response Surface Method and Investigation of Reactive Sorption Effect of Hydrogel. (2022). DergiPark. [Link]
-
Application of GC-MS in Determinating the Trace Impurities of Benazolin. (n.d.). AIDIC. [Link]
-
Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MedCrave online. [Link]
-
2.10: Reactions of Esters. (2021). Chemistry LibreTexts. [Link]
-
GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. (n.d.). Scholars Research Library. [Link]
-
Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024). Journal of Materials and Environmental Science. [Link]
-
GC-MS analysis of ethyl acetate fraction obtained from ethanol extract. (n.d.). ResearchGate. [Link]
-
'The Gc Ms Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Crotalaria Pallida'. (2021). CABI Digital Library. [Link]
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- 5. Solvent Free Lipase Catalysed Synthesis of Ethyl Laurate: Optimization and Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Solvent Effects on Ethyl 2-cyclopentylacetate Reaction Rates
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers encountering issues related to solvent effects on reactions involving Ethyl 2-cyclopentylacetate. It is designed to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges faced during experiments with this compound.
Question: My hydrolysis of this compound is significantly slower in acetone than in ethanol. Why is this happening?
Answer: This is a classic example of how solvent choice dictates reaction mechanism and rate. The hydrolysis of an ester can proceed through different pathways, most commonly SN1 or SN2-like mechanisms.
-
In Ethanol (a polar protic solvent): Ethanol can act as both a solvent and a nucleophile (in solvolysis). More importantly, its ability to form hydrogen bonds stabilizes the transition state of the reaction.[1][2] For a reaction that proceeds through a carbocation-like intermediate (SN1-type), the polar protic nature of ethanol is crucial for stabilizing this charged species, thereby increasing the reaction rate.[3][4][5]
-
In Acetone (a polar aprotic solvent): Acetone is polar but lacks the acidic proton necessary for effective hydrogen bonding.[1][2] While it can dissolve the reactants, it is less effective at stabilizing charged intermediates or the transition state compared to protic solvents. For SN2 reactions, polar aprotic solvents can be advantageous as they do not solvate the nucleophile as strongly, leaving it more "naked" and reactive.[1][2] However, in the case of hydrolysis where water is the nucleophile, the overall polarity and protic nature of the solvent mixture play a more dominant role. The decrease in rate in acetone suggests that the transition state for the hydrolysis of this compound is more stabilized by the protic environment of ethanol.
Question: How do I select an appropriate solvent for the aminolysis of this compound?
Answer: The aminolysis of esters, the reaction with an amine to form an amide, is also highly sensitive to the solvent environment.[6][7][8] The choice depends on the specific amine and the desired reaction conditions.
-
Non-polar, aprotic solvents (e.g., Hexane, Toluene): These are often a good starting point. They are less likely to interact with the amine nucleophile, preserving its reactivity.[9] However, solubility of the starting materials and reagents can be a limitation.
-
Polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO): These solvents are generally good choices for aminolysis.[6] They can dissolve a wider range of reactants and, as they do not form strong hydrogen bonds with the amine, the nucleophile remains highly reactive.[1] Some studies have shown that the rate of aminolysis is significantly increased in solvents like acetonitrile compared to less polar options like ether.[6]
-
Polar protic solvents (e.g., Ethanol, Water): These should generally be avoided. The amine nucleophile can be heavily solvated through hydrogen bonding, which significantly reduces its nucleophilicity and slows down the reaction.[1][2] Additionally, if water is present, competitive hydrolysis of the ester can occur.[7]
Question: I am observing inconsistent reaction rates in my transesterification of this compound. What could be the cause?
Answer: Inconsistent rates in transesterification often point to issues with mass transfer or catalyst activity, both of which are influenced by the solvent.[10][11]
-
Immiscibility of Reactants: Transesterification often involves an alcohol and an ester which may not be fully miscible, especially with triglycerides in biodiesel production.[10] This creates a two-phase system where the reaction is limited to the interface, leading to diffusion-controlled and inconsistent rates.[10] The use of a co-solvent that dissolves both phases can create a single-phase system and significantly increase the reaction rate and consistency.[10]
-
Solvent Effects on Catalysts: If you are using a catalyst (acid, base, or enzyme), the solvent can affect its activity. For instance, in enzyme-catalyzed transesterification, the choice of solvent can impact the enzyme's conformation and stability, with non-polar solvents often being preferred.[12] For base-catalyzed reactions, polar aprotic solvents are generally favored as they do not excessively solvate the alkoxide nucleophile.[13]
-
Presence of Water: Trace amounts of water can have a detrimental effect on base-catalyzed transesterification by hydrolyzing the ester and consuming the catalyst.[11] Ensure your solvents and reactants are anhydrous.
Section 2: Troubleshooting Guides
This section provides systematic approaches to resolving common experimental problems.
Guide 1: Troubleshooting Slow or Stalled Reactions
If your reaction with this compound is proceeding slower than expected or has stopped entirely, follow these steps to diagnose the issue.
Step 1: Re-evaluate Your Solvent Choice Based on the Reaction Mechanism.
The fundamental principle governing solvent effects on reaction rates is the differential stabilization of the reactants and the transition state.[3][14] The Hughes-Ingold rules provide a framework for predicting these effects based on the change in charge during the formation of the activated complex.[14]
-
Reactions where charge is developed in the activated complex: An increase in solvent polarity will accelerate the rate.[14]
-
Reactions where charge is dispersed in the activated complex: An increase in solvent polarity will decrease the rate.[14]
-
Reactions with little change in charge: Solvent polarity will have a minimal effect.[14]
Consider the likely mechanism of your reaction (e.g., SN1, SN2, addition-elimination for aminolysis/hydrolysis) and consult the following table to see if your solvent choice is appropriate.
Table 1: Solvent Polarity Parameters and Their Expected Effect on Reaction Rates
| Solvent | Dielectric Constant (ε) at 20°C | Polarity Index (P') | Solvent Type | Expected Effect on SN1/E1 Rates | Expected Effect on SN2/E2 Rates |
| n-Hexane | 1.88 | 0.1 | Non-polar | Very Slow | Very Slow (poor solubility) |
| Toluene | 2.38 | 2.4 | Non-polar | Very Slow | Slow |
| Diethyl Ether | 4.34 | 2.8 | Polar Aprotic | Slow | Moderate |
| Tetrahydrofuran (THF) | 7.58 | 4.0 | Polar Aprotic | Slow | Favored |
| Acetone | 20.7 | 5.1 | Polar Aprotic | Slow | Favored |
| Ethanol | 24.55 | 4.3 | Polar Protic | Favored | Slow |
| Methanol | 32.7 | 5.1 | Polar Protic | Favored | Very Slow |
| Acetonitrile | 37.5 | 5.8 | Polar Aprotic | Moderate | Favored |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Polar Aprotic | Moderate | Highly Favored |
| Water | 80.1 | 10.2 | Polar Protic | Highly Favored | Very Slow |
Data sourced from various online chemical property databases.[15][16]
Step 2: Verify Solvent Purity and Water Content.
Impurities in your solvent can act as catalysts or inhibitors. The most common and problematic impurity is water.
-
For Base-Catalyzed Reactions: Water will react with strong bases, neutralizing them and halting the reaction. It can also lead to undesired hydrolysis side reactions.[11]
-
For Reactions with Water-Sensitive Reagents: Reagents like Grignards or organolithiums will be quenched by water.
Protocol for Solvent Purification (Drying):
-
Selection of Drying Agent: Choose a drying agent that is compatible with your solvent and does not react with it. Common choices include anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or calcium chloride (CaCl₂). For more rigorous drying, molecular sieves are excellent.
-
Procedure:
-
Add a small amount of the drying agent to the solvent in a clean, dry flask.
-
Swirl the flask and observe the drying agent. If it clumps together, add more until some of it remains free-flowing.
-
Allow the solvent to stand over the drying agent for at least an hour (or overnight for very wet solvents).
-
Decant or filter the solvent into a fresh, dry storage bottle. For highly sensitive reactions, distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers) is recommended.
-
Step 3: Control Reaction Temperature.
Reaction rates are highly dependent on temperature. A general rule of thumb is that the rate of many organic reactions doubles for every 10°C increase in temperature.[17]
-
Ensure Consistent Heating/Cooling: Use a temperature-controlled oil bath, heating mantle with a thermocouple, or a cryostat for sub-ambient temperatures.
-
Monitor Internal Temperature: For larger scale reactions, the internal temperature may differ from the bath temperature. Use an internal thermometer for accurate monitoring.
Step 4: Consider the Possibility of an Equilibrium Reaction.
Reactions like esterification and transesterification are often reversible.[11][13][18] If the reaction appears to have stopped, it may have reached equilibrium.
-
Le Châtelier's Principle: To drive the reaction forward, you can either add an excess of one of the reactants or remove one of the products as it is formed. For example, in a transesterification reaction, using the alcohol as the solvent can push the equilibrium towards the products.[13]
Guide 2: Investigating Inconsistent Kinetic Data
Reproducibility is key in kinetic studies. If you are getting variable rate constants, this guide will help you identify the source of the inconsistency.
Experimental Workflow for a Kinetic Run:
Caption: Workflow for a typical chemical kinetics experiment.
Troubleshooting Steps:
-
Inconsistent Temperature Control: Small fluctuations in temperature can lead to significant variations in reaction rates. Ensure your thermostatic bath is stable and the reaction vessel is properly insulated.
-
Inaccurate Timing of Sampling: Precise timing is crucial. Use a calibrated timer and be consistent with the time it takes to withdraw and quench each sample.
-
Ineffective Quenching: The quenching step must completely and instantaneously stop the reaction. If it is slow or incomplete, the reaction will continue in the aliquot, leading to inaccurate concentration measurements. Test your quenching method independently to ensure its effectiveness.
-
Volatility of Reactants or Solvent: If any components are volatile, their concentration can change over time due to evaporation, especially in an open or poorly sealed vessel. This will affect the reaction rate.
-
Analytical Method Variability: Ensure your analytical method (e.g., GC, HPLC, titration) is calibrated and validated. Run standards with each set of samples to check for instrument drift.
Section 3: The Role of Solvent Polarity in Reaction Mechanisms
The effect of a solvent on a reaction is a complex phenomenon that goes beyond its bulk dielectric constant.[19][20][21] It involves specific solute-solvent interactions like hydrogen bonding and dipole-dipole interactions.[3][14]
Polar Protic vs. Polar Aprotic Solvents
The distinction between these two solvent classes is critical for understanding reaction mechanisms, particularly for nucleophilic substitution reactions (SN1 and SN2).[1][2][22]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have a hydrogen atom bonded to an electronegative atom (O or N) and can form hydrogen bonds.[1][2]
-
Effect on SN1 Reactions: They excel at stabilizing both the carbocation intermediate and the leaving group anion through solvation, thus accelerating SN1 reactions.[3][4][22][23]
-
Effect on SN2 Reactions: They hinder SN2 reactions by forming a "cage" of solvent molecules around the nucleophile through hydrogen bonding, which reduces its reactivity.[1][2]
-
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[1][2]
-
Effect on SN1 Reactions: They are less effective at stabilizing carbocations and are therefore poor choices for SN1 reactions.[23]
-
Effect on SN2 Reactions: They are ideal for SN2 reactions. They can dissolve ionic nucleophiles but do not strongly solvate the anion, leaving it free and highly reactive.[1][2]
-
Sources
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Technical Support Center: Monitoring Ethyl 2-cyclopentylacetate Synthesis by TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of the Ethyl 2-cyclopentylacetate synthesis reaction. The information presented herein is curated from extensive field experience and authoritative chemical literature to ensure scientific integrity and practical applicability.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the TLC analysis of the Fischer esterification of cyclopentylacetic acid and ethanol.
Q1: What is the fundamental principle behind using TLC to monitor this esterification?
A1: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). In the synthesis of this compound, the starting material, cyclopentylacetic acid, is significantly more polar than the ester product. This difference in polarity allows for their separation on a TLC plate, enabling visual tracking of the reactant's consumption and the product's formation over time.[1][2]
Q2: What is a suitable TLC solvent system for separating cyclopentylacetic acid and this compound?
A2: A common starting point for developing a solvent system is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[3][4] A recommended starting ratio is 4:1 Hexane:Ethyl Acetate. This ratio can be adjusted to achieve optimal separation, where the Rf values are ideally between 0.2 and 0.8.[5]
Q3: How can I visualize the spots on the TLC plate? My compounds are colorless.
A3: Since neither the reactant acid nor the product ester is colored, a visualization technique is required. The most common methods include:
-
UV Light (254 nm): If the TLC plate contains a fluorescent indicator, compounds that absorb UV light will appear as dark spots.[5][6] However, simple aliphatic esters and carboxylic acids may not be strongly UV-active.
-
Staining: Staining is a more reliable method for these compounds. A potassium permanganate (KMnO4) stain is a good general-purpose choice as it reacts with most organic compounds.[6][7] Anisaldehyde or vanillin stains can also be effective and may produce different colors for the acid and ester, aiding in identification.[8]
Q4: What are the expected Rf values for the starting material and product?
A4: The Rf (retention factor) value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Due to its higher polarity, cyclopentylacetic acid will have a lower Rf value (it will travel a shorter distance up the plate) compared to the less polar this compound product. The exact Rf values will depend on the specific solvent system used.
| Compound | Polarity | Expected Rf (in 4:1 Hexane:EtOAc) |
| Cyclopentylacetic Acid | High | Lower Rf (e.g., 0.2 - 0.4) |
| This compound | Low | Higher Rf (e.g., 0.6 - 0.8) |
II. Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the TLC analysis of the this compound reaction.
Problem 1: My spots are streaking on the TLC plate.
-
Cause: Streaking is often caused by the sample being too concentrated or the presence of highly polar compounds, like the starting carboxylic acid.[9][10][11]
-
Solution:
-
Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.[9]
-
Modify the Mobile Phase: For acidic compounds that tend to streak, adding a small amount of a polar, acidic solvent like acetic acid (around 1%) to the mobile phase can help to produce more compact spots.[2][9][11]
-
Problem 2: I can't see any spots on my TLC plate after visualization.
-
Cause: This could be due to several factors, including the sample being too dilute, the chosen visualization method being ineffective, or the compounds being volatile.[9][10]
-
Solution:
-
Concentrate the Spot: Apply the sample to the same spot on the TLC plate multiple times, allowing the solvent to dry completely between applications.[9][10]
-
Try a Different Stain: If UV light is not showing any spots, use a more universal and destructive staining method. A potassium permanganate (KMnO4) stain is highly effective for most organic compounds.[6][7] Phosphomolybdic acid (PMA) is another excellent universal stain.[7]
-
Ensure Proper Staining Technique: After dipping the plate in the stain, gently heat it with a heat gun until the spots appear. Overheating can char the entire plate, obscuring the results.[6]
-
Problem 3: My spots are all clustered at the bottom (low Rf) or top (high Rf) of the plate.
-
Cause: This indicates that the polarity of your mobile phase is not suitable for the separation.[9][12]
-
Solution:
-
Spots at the Bottom (Low Rf): The mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in your hexane/ethyl acetate mixture).[9]
-
Spots at the Top (High Rf): The mobile phase is too polar, causing all compounds to travel with the solvent front. Decrease the proportion of the more polar solvent (e.g., increase the amount of hexane).[9] A good starting point is to aim for an Rf value of around 0.3-0.5 for the product.[4]
-
Problem 4: The Rf values are inconsistent between different TLC runs.
-
Cause: Inconsistent Rf values can result from variations in experimental conditions.[13]
-
Solution:
-
Maintain a Saturated Chamber: Ensure the TLC chamber is saturated with the solvent vapor by placing a piece of filter paper inside and allowing it to equilibrate for a few minutes before running the plate.[4]
-
Use Fresh Solvent: Do not reuse the mobile phase for multiple TLC runs, as its composition can change due to evaporation.[10][13]
-
Consistent Spotting: Apply the same amount of sample for each spot and ensure the starting line is above the solvent level in the chamber.[13]
-
III. Experimental Protocols
Protocol 1: Preparing and Running a TLC Plate
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting: Using a capillary tube, spot a small amount of the starting material (cyclopentylacetic acid), the reaction mixture, and a "co-spot" (both starting material and reaction mixture spotted on the same lane) on the starting line.[1][14]
-
Developing the Plate: Place the TLC plate in a chamber containing the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate), ensuring the solvent level is below the starting line.[13][14] Cover the chamber and allow the solvent to ascend the plate.
-
Marking the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[4]
-
Visualization: Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate staining solution as described in the FAQs.[14]
-
Rf Calculation: Measure the distance from the starting line to the center of each spot and the distance from the starting line to the solvent front. Calculate the Rf value for each spot.[13]
Caption: Workflow for Monitoring Reaction Progress by TLC.
IV. Understanding the Fischer Esterification Reaction
The synthesis of this compound from cyclopentylacetic acid and ethanol is a classic example of a Fischer esterification. This is an acid-catalyzed equilibrium reaction.[15][16][17] The mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[18][19] Water is formed as a byproduct, and its removal or the use of excess alcohol can shift the equilibrium towards the formation of the ester product.[15][17][18]
Caption: Simplified Mechanism of Fischer Esterification.
V. References
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
ChemTalk. What is Fischer Esterification?[Link]
-
BYJU'S. Fischer esterification reaction. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Studylib. TLC Lab: Monitoring Esterification Reaction. [Link]
-
University of California, Los Angeles. TLC stains. [Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
-
Scribd. esterification reaction. [Link]
-
organic-chemistry.org. TLC Stains. [Link]
-
Dr. Aman YouTube Channel. 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time![Link]
-
Google Patents. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
-
Reddit. Visualisation of saturated ester on tlc. [Link]
-
ResearchGate. Thin layer chromatogram (TLC) of esterified product and its standards.... [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
-
ResearchGate. Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?[Link]
-
University of Rochester. Chromatography: Solvent Systems for TLC. [Link]
-
University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
OperaChem YouTube Channel. TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
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- 17. byjus.com [byjus.com]
- 18. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 19. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
Technical Support Center: Synthesis of Ethyl 2-cyclopentylacetate
Welcome to the technical support hub for the synthesis of Ethyl 2-cyclopentylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up and purification stages of this procedure. Rather than a simple checklist, this document provides a deep dive into the causality behind each step, offering robust, field-proven protocols and troubleshooting solutions to ensure the integrity and purity of your final product.
Section 1: The Foundational Work-up Protocol: Rationale and Execution
The synthesis of this compound, typically achieved via a Fischer esterification of cyclopentylacetic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄), is a reversible reaction.[1][2][3] The work-up is not merely a purification step; it is an integral part of driving the reaction equilibrium towards the desired product and ensuring its stability. A successful work-up must efficiently remove the acid catalyst, unreacted starting materials, and byproducts without compromising the yield or purity of the target ester.
Standard Experimental Work-up Protocol
This protocol assumes the reaction has been run to completion and cooled to room temperature.
-
Quenching and Dilution:
-
Carefully transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether. This facilitates efficient partitioning during the subsequent aqueous washes.
-
-
Neutralization of Acid Catalyst:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions.[4][5]
-
CAUTION: Vigorous carbon dioxide evolution will occur. Swirl the funnel gently before stoppering, and vent frequently by inverting the funnel and opening the stopcock.[6]
-
Continue adding NaHCO₃ solution until gas evolution ceases. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8). This step is critical to remove the strong acid catalyst (e.g., H₂SO₄) and any unreacted cyclopentylacetic acid.[7][8]
-
-
Aqueous Washes:
-
Separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Deionized Water (1x): To remove residual bicarbonate and any water-soluble impurities.
-
Saturated Sodium Chloride (Brine) Solution (1x): To break up any minor emulsions and, more importantly, to reduce the solubility of the organic product in the aqueous phase, thus increasing the yield.[9] The brine wash also helps to pre-dry the organic layer by drawing out dissolved water.[10]
-
-
-
Drying the Organic Layer:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9][11]
-
Swirl the flask. If the drying agent clumps together, it indicates the presence of water. Continue adding small portions of the drying agent until some of it remains free-flowing as a fine powder.[11] Allow the mixture to stand for 15-30 minutes to ensure complete drying.[10]
-
-
Solvent Removal and Isolation:
-
Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.
-
Rinse the flask and the drying agent with a small amount of fresh organic solvent to recover any adsorbed product.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
-
Final Purification (Optional but Recommended):
-
For high-purity this compound, purify the crude oil by vacuum distillation. This separates the desired ester from any non-volatile impurities or side products with different boiling points.[12]
-
Work-up Procedure Workflow
Caption: Standard work-up and purification workflow for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the work-up procedure in a direct question-and-answer format.
Q1: I've added the organic and aqueous solutions, but a thick, stable emulsion has formed between the layers. How do I resolve this?
A1: Root Cause & Solution
Emulsions are colloidal suspensions of one liquid in another and are a frequent challenge in extractions.[6] They are often stabilized by soaps formed in-situ if you have a high concentration of carboxylic acid reacting with the basic wash, or by other high molecular weight impurities.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Brine Addition: Add a significant volume of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
Filtration: For stubborn emulsions, passing the entire mixture through a pad of Celite or glass wool can sometimes break the suspension.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.
Q2: My final yield is significantly lower than expected. Where could my product have gone?
A2: Root Cause & Solution
Low yield is a multifaceted problem that can originate from the reaction itself or errors during the work-up.[13]
Troubleshooting Logic:
Caption: Troubleshooting logic tree for diagnosing low product yield.
Key Considerations:
-
Incomplete Reaction: Fischer esterification is an equilibrium process.[14] If the reaction did not reach completion, you will isolate unreacted starting material. Consider using an excess of one reagent or removing water as it forms (e.g., with a Dean-Stark trap) to drive the equilibrium.[4][14]
-
Ester Hydrolysis: The ester bond can be cleaved under strongly acidic or basic conditions, especially with prolonged exposure or heat.[7][13] Ensure your neutralization step is performed promptly and without excessive heat.
-
Aqueous Solubility: While this compound has limited water solubility, some loss to the aqueous layer is inevitable. Minimizing the volume and number of aqueous washes and always using brine can mitigate this.[9] Your product may be more soluble in the aqueous layer than you think, especially if excess ethanol is present, which increases miscibility.[15]
Q3: My final product appears cloudy or NMR analysis shows the presence of water. What went wrong with the drying step?
A3: Root Cause & Solution
This indicates incomplete removal of water from the organic layer. Ethyl acetate, a common extraction solvent, can dissolve a significant amount of water (up to 3.3% by weight), which must be removed.[11]
Best Practices for Drying:
-
Pre-dry with Brine: The final wash with saturated NaCl is crucial as it removes the bulk of dissolved water from the organic phase before the drying agent is even added.[10]
-
Use Enough Drying Agent: Add the agent until it no longer clumps. The formation of clumps indicates the agent is forming hydrates as it absorbs water.[11] You know you've added enough when a fine powder remains suspended.
-
Allow Sufficient Time: Give the drying agent adequate time to work. For ethyl acetate solutions, allow at least 15-30 minutes of contact time with occasional swirling.[10]
-
Choose the Right Agent: Both MgSO₄ and Na₂SO₄ are suitable. MgSO₄ is faster and has a higher capacity, but can be slightly acidic. Na₂SO₄ is neutral and easier to filter but is slower and has a lower capacity.
| Drying Agent | Capacity (g H₂O / g agent) | Speed | Acidity | Comments |
| Anhydrous MgSO₄ | High | Fast | Slightly Acidic | Can be messy to filter, but very effective.[10][11] |
| Anhydrous Na₂SO₄ | Moderate | Slow | Neutral | Easy to filter, good for routine use. Best for pre-dried solutions.[10][11] |
| Anhydrous K₂CO₃ | Moderate | Moderate | Basic | Useful for drying basic compounds; can form an aqueous layer if the solution is very wet.[9] |
| Anhydrous CaCl₂ | High | Fast | Lewis Acid | Not suitable for esters, alcohols, or amines as it can form complexes.[9] |
Q4: How do I confirm I have successfully removed all the unreacted cyclopentylacetic acid?
A4: Root Cause & Solution
Residual carboxylic acid is a common impurity if the neutralization step is incomplete.
Verification Methods:
-
pH Check: During the work-up, ensure the aqueous layer from the final NaHCO₃ wash is pH 7-8. If it is still acidic, perform another basic wash.
-
Thin-Layer Chromatography (TLC): Spot the crude product against a standard of the starting cyclopentylacetic acid. The carboxylic acid will typically have a much lower Rf value and will appear as a "streaky" spot on the baseline of a silica plate.
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch from ~2500-3300 cm⁻¹ in the final product's IR spectrum is a tell-tale sign of carboxylic acid contamination. The desired ester will have a sharp C=O stretch around 1735 cm⁻¹.
-
NMR Spectroscopy: A broad singlet far downfield (>10 ppm) in the ¹H NMR spectrum corresponds to the acidic proton of the carboxylic acid.
References
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods.
- Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.
- ResearchGate. (2018, September 30). My organic molecule is in the ethyl acetate, how to dry it before precipitating?
- Google Patents. (n.d.). Method for removing water from ethyl acetate and butanone mixed solvent.
- ResearchGate. (2021, January 19). Work up of ester?
- Phelps, I. K., & Eddy, W. (1908). Purification of Esters. Journal of the American Chemical Society, 30(2), 253-256.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- ResearchGate. (2025, August 9). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines.
- Google Patents. (n.d.). Preparation method of ethyl 2-oxocyclopentylacetate.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Reddit. (2024, February 15). Esterification not Working (Separation).
- University of Missouri-St. Louis. (n.d.). Experiment 29: The Fischer Esterification.
- Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
- YouTube. (2020, February 19). Esterification of an Unknown Acid.
- Google Patents. (n.d.). Process for the preparation and isolation of carboxylic esters.
- California State University, Long Beach. (n.d.). Fischer Esterification.
- Chemistry LibreTexts. (2023, April 15). 9.7: Carboxylic Acids and Esters.
- National Center for Biotechnology Information. (n.d.). Ethyl cyclopentylacetate. PubChem Compound Database.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - My organic molecule is in the ethyl acetate, how to dry it before precipitating? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ajsonline.org [ajsonline.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fischer Esterification [organic-chemistry.org]
- 15. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Ethyl 2-cyclopentylacetate and Ethyl 2-(2-oxocyclopentyl)acetate
An In-Depth Analysis for Synthetic Chemistry and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical agents, the choice of building blocks is paramount. The cyclopentane ring is a privileged scaffold, and its substituted derivatives offer a gateway to a multitude of complex molecular architectures. This guide provides a detailed, data-supported comparison between two structurally related yet functionally distinct cyclopentane derivatives: Ethyl 2-cyclopentylacetate and its oxidized counterpart, Ethyl 2-(2-oxocyclopentyl)acetate .
Our analysis moves beyond a simple cataloging of properties. We will dissect the causal relationships between structure and function, offering field-proven insights into their synthesis, reactivity, and analytical characterization. Every protocol and piece of data is presented within a self-validating framework, designed to empower researchers to make informed decisions for their specific applications.
At a Glance: Structural and Physicochemical Distinctions
The core difference between these two esters lies in a single functional group: the presence of a ketone at the C2 position of the cyclopentyl ring in Ethyl 2-(2-oxocyclopentyl)acetate. This seemingly minor change dramatically alters the molecule's electronic properties, reactivity, and synthetic utility.
The following table summarizes the fundamental physicochemical properties, providing a quantitative basis for our comparison.
| Property | This compound | Ethyl 2-(2-oxocyclopentyl)acetate | Data Source(s) |
| Molecular Formula | C₉H₁₆O₂ | C₉H₁₄O₃ | [1],[2] |
| Molecular Weight | 156.22 g/mol | 170.21 g/mol | [1],[2] |
| Appearance | Colorless Liquid | Pale yellow liquid | [1],[2] |
| CAS Number | 18322-54-8 | 20826-94-2 | [1],[2] |
| Boiling Point | 196.6°C at 760 mmHg | 78°C (unspecified pressure) | ,[3] |
| IUPAC Name | This compound | ethyl 2-(2-oxocyclopentyl)acetate | [1],[4] |
| Key Functional Groups | Ester, Saturated Alkane Ring | Ester, Ketone, Alkane Ring | N/A |
Synthesis Trajectories: Strategic Choices and Mechanistic Insights
The synthetic pathways to these compounds are fundamentally different and reflect their intended uses. The synthesis of the keto-ester is a classic example of intramolecular cyclization, while the saturated ester is typically derived from a reduction process.
Synthesis of Ethyl 2-(2-oxocyclopentyl)acetate: The Dieckmann Condensation
The most prominent and efficient route to this β-keto ester is the Dieckmann condensation , an intramolecular Claisen condensation of a 1,6-diester.[5][6] The reaction is a cornerstone of cyclic ketone synthesis. Diethyl adipate serves as the common starting material.
The choice of a strong base, such as sodium ethoxide, is critical. Its function is to deprotonate the α-carbon of one ester group, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. The inherent proximity of the reactive centers in a 1,6-diester strongly favors the formation of a sterically stable five-membered ring.[7] A subsequent acidic workup is necessary to neutralize the enolate and afford the final β-keto ester product.
A "one-pot" method starting from diethyl adipate has also been developed, which involves condensation, substitution, hydrolysis, and decarboxylation followed by esterification, aiming to improve efficiency and reduce waste for large-scale production.[8]
Synthesis of this compound: Catalytic Hydrogenation
This compound is most commonly prepared via the reduction of an unsaturated precursor. This can be achieved through the catalytic hydrogenation of either Ethyl 2-(cyclopent-2-en-1-yl)acetate[9] or, more directly, through the reduction of Ethyl 2-(2-oxocyclopentyl)acetate itself.
The catalytic hydrogenation of the C=C double bond in Ethyl 2-(cyclopent-2-en-1-yl)acetate is a standard procedure, typically employing a heterogeneous catalyst like palladium on carbon (Pd/C) under an atmosphere of hydrogen gas.[9][10] This method is highly efficient for saturating carbon-carbon multiple bonds without affecting the ester group.
Alternatively, the ketone group of Ethyl 2-(2-oxocyclopentyl)acetate can be completely removed (a Wolff-Kishner or Clemmensen reduction), though selective reduction to the alcohol followed by deoxygenation is also a viable, multi-step pathway. For direct conversion, catalytic hydrogenation over specific catalysts can also be employed, often requiring more forcing conditions than simple alkene hydrogenation.
Comparative Spectroscopic Analysis
The structural differences are clearly reflected in their respective analytical spectra. A proficient chemist can distinguish these compounds readily by examining their NMR and IR data.
| Spectroscopic Data | This compound (Predicted/Typical) | Ethyl 2-(2-oxocyclopentyl)acetate (Predicted/Typical) |
| ¹H NMR | - Quartet ~4.1 ppm (2H, -OCH₂ CH₃)- Triplet ~1.2 ppm (3H, -OCH₂CH₃ )- Complex multiplets ~1.5-2.5 ppm (11H, cyclopentyl and acetate CH/CH₂) | - Quartet ~4.1 ppm (2H, -OCH₂ CH₃)- Triplet ~1.2 ppm (3H, -OCH₂CH₃ )- Complex multiplets ~1.8-2.8 ppm (9H, cyclopentyl and acetate CH/CH₂). Protons α to C=O are deshielded. |
| ¹³C NMR | - C=O (ester) ~173 ppm- OC H₂ ~60 ppm- Saturated carbons (cyclopentyl & acetate CH₂) ~25-45 ppm- OCH₂C H₃ ~14 ppm | - C=O (ketone) ~215-220 ppm- C=O (ester) ~172 ppm- OC H₂ ~60 ppm- Carbons α to ketone/ester ~38-50 ppm- OCH₂C H₃ ~14 ppm |
| IR Spectroscopy | - Strong C=O stretch (ester) ~1735 cm⁻¹- C-O stretch ~1180 cm⁻¹- C-H stretches (sp³) ~2850-2960 cm⁻¹ | - Strong C=O stretch (ketone) ~1745 cm⁻¹- Strong C=O stretch (ester) ~1730 cm⁻¹- C-O stretch ~1170 cm⁻¹- C-H stretches (sp³) ~2850-2960 cm⁻¹ |
| Mass Spectrometry | - Molecular Ion (M⁺) at m/z = 156 | - Molecular Ion (M⁺) at m/z = 170 |
Note: Specific chemical shifts (ppm) and wavenumbers (cm⁻¹) are typical values and can vary based on solvent and instrumentation.[1][11][12]
Reactivity, Performance, and Applications
The ketone functionality in Ethyl 2-(2-oxocyclopentyl)acetate makes it a significantly more versatile synthetic intermediate compared to its saturated analog.[2]
-
Ethyl 2-(2-oxocyclopentyl)acetate: This compound is a valuable building block in pharmaceutical and agrochemical development.[2][4] The ketone provides a reactive handle for a wide array of transformations, including:
-
Nucleophilic additions: Grignard reactions, Wittig reactions, etc., to elaborate the carbon skeleton.
-
Reductions: Selective reduction to the corresponding alcohol.
-
Further functionalization: The α-protons are acidic and can be deprotonated to form enolates, allowing for alkylation and other C-C bond-forming reactions. It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and complex natural products.[4]
-
-
This compound: Lacking the reactive ketone, this molecule is more chemically robust. Its applications, and those of its unsaturated precursors, are often found in:
-
Flavor and Fragrance Industry: Used as a component in formulations due to its characteristic odor.[4][13]
-
Polymer Chemistry: Employed in the production of specialty polymers to enhance properties like flexibility.[9]
-
Reference Standard: Used as a standard in analytical chemistry for chromatographic and spectroscopic studies.[9]
-
Experimental Protocols
The following protocols represent standard, validated laboratory procedures for the synthesis and analysis of these compounds.
Protocol 1: Synthesis of Ethyl 2-(2-oxocyclopentyl)acetate via Dieckmann Condensation
This protocol is adapted from established procedures for Dieckmann condensations.[8][14][15]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Substrate Addition: Add diethyl adipate (1.0 equivalent) dropwise to the stirred sodium ethoxide solution at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction typically takes several hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and concentrated hydrochloric acid (or sulfuric acid[16]) to neutralize the base and protonate the enolate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Ethyl 2-(2-oxocyclopentyl)acetate.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a general method for the reduction of a C=C bond using a Pd/C catalyst.[9][10]
-
Apparatus Setup: To a heavy-walled hydrogenation flask or a suitable autoclave, add Ethyl 2-(cyclopent-2-en-1-yl)acetate (1.0 equivalent) dissolved in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi or as determined for the specific substrate).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically monitored by the cessation of hydrogen uptake.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure. The resulting crude product is often pure enough for many applications, but can be further purified by distillation if necessary.
Protocol 3: GC-MS Analysis for Purity and Identity Confirmation
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the synthesized compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph equipped with a mass spectrometer (GC-MS). A standard non-polar column (e.g., DB-5ms) is suitable.
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium, constant flow.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Analysis: Inject the sample. The resulting chromatogram will indicate the purity by the number and relative area of the peaks. The mass spectrum of the main peak should be compared against a library database and the expected molecular ion and fragmentation pattern to confirm the identity of the compound.
Conclusion and Strategic Recommendations
The choice between this compound and Ethyl 2-(2-oxocyclopentyl)acetate is dictated entirely by the intended synthetic outcome.
Choose Ethyl 2-(2-oxocyclopentyl)acetate when:
-
You require a versatile intermediate for constructing more complex molecules.
-
Your synthetic plan involves reactions at the ketone or the adjacent α-carbon.
-
It will serve as a precursor for pharmaceutical, agrochemical, or natural product synthesis.
Choose this compound when:
-
A stable, non-reactive cyclopentyl moiety is required.
-
The final product is intended for fragrance, flavor, or polymer applications.
-
It is being used as a final compound or a simple, saturated building block.
This guide has illuminated the critical differences in synthesis, properties, and reactivity between these two key chemical intermediates. By understanding the causality behind their distinct chemical behaviors, researchers can strategically leverage their respective strengths to accelerate their research and development programs.
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A Comparative Guide to Ethyl 2-cyclopentylacetate and Methyl 2-cyclopentylacetate for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and product formulation, the selection of appropriate alkyl esters is a critical decision that can significantly impact reaction efficiency, product characteristics, and overall project success. This guide provides an in-depth, objective comparison of two closely related aliphatic esters: Ethyl 2-cyclopentylacetate and Mthis compound. Drawing upon experimental data and established chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical properties of a compound dictate its behavior in various systems. A thorough understanding of these characteristics is paramount for experimental design and process optimization. The following table summarizes the key physical and chemical properties of this compound and Mthis compound.
| Property | This compound | Mthis compound |
| Molecular Formula | C₉H₁₆O₂[1] | C₈H₁₄O₂[2] |
| Molecular Weight | 156.22 g/mol [1] | 142.20 g/mol [2] |
| Boiling Point | 196.6 °C at 760 mmHg | 178.1 °C at 760 mmHg[2] |
| Density | ~0.98 g/cm³ (estimated) | 1.0 ± 0.1 g/cm³[2] |
| Refractive Index | Not available | 1.443[2] |
| LogP (Predicted) | 2.6[1] | 2.20[2] |
| Appearance | Colorless liquid | Colorless liquid |
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The slightly higher predicted LogP of this compound suggests it is more nonpolar than its methyl counterpart. This difference can influence its solubility in various solvents and its interaction with biological membranes, a key consideration in drug delivery and formulation.
Applications and Performance: Where a Methylene Group Matters
Both Ethyl and Mthis compound find utility as intermediates in organic synthesis and as components in fragrance and flavor formulations. However, the choice between them can be dictated by subtle yet important performance differences.
Flavor and Fragrance Industry
Esters are renowned for their characteristic fruity and floral aromas, making them staples in the flavor and fragrance industry.[4][5] While specific sensory data for these two compounds is not extensively published, we can infer some general characteristics based on their structure. The slightly higher volatility of Mthis compound, as indicated by its lower boiling point, may result in a more immediate and potent initial scent profile. Conversely, the lower volatility of this compound might contribute to a longer-lasting aroma.
The analysis of such flavor compounds is typically carried out using Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of volatile components in a mixture.[6][7][8]
Intermediates in Chemical Synthesis
In the realm of synthetic chemistry, the choice between a methyl and an ethyl ester can influence reaction kinetics and yields. Generally, methyl esters are slightly more reactive towards nucleophilic substitution and hydrolysis due to the lesser steric hindrance of the methoxy group compared to the ethoxy group. This can be an advantage in reactions where the ester is intended to be a reactive handle. Conversely, the ethyl ester may offer greater stability under certain reaction conditions where the ester moiety is intended to be a protecting group.[9]
Experimental Protocols
To provide a practical framework for researchers, this section details the synthesis and analysis of Ethyl and Mthis compound.
Synthesis via Fischer Esterification
The most common method for preparing these esters is the Fischer esterification of cyclopentylacetic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst.[10][11][12][13][14]
Materials:
-
Cyclopentylacetic acid
-
Anhydrous methanol or ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Diethyl ether (for extraction)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
In a round-bottom flask, dissolve cyclopentylacetic acid in an excess of the appropriate alcohol (methanol or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the ester with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude ester by distillation.
The following diagram illustrates the general workflow for the Fischer esterification process:
Caption: Workflow for the synthesis of alkyl 2-cyclopentylacetates via Fischer esterification.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile compounds like esters.[6]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column (e.g., DB-5ms or equivalent).
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
The following diagram outlines the analytical workflow using GC-MS:
Caption: General workflow for the analysis of esters by GC-MS.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum of both esters will show characteristic signals for the cyclopentyl ring protons, the α-protons adjacent to the carbonyl group, and the protons of the methyl or ethyl group of the ester functionality. The ethyl ester will exhibit a characteristic triplet for the methyl group and a quartet for the methylene group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the cyclopentyl ring, and the carbons of the alkyl chain of the ester.
Conclusion: Making the Right Choice
The decision to use this compound versus Mthis compound should be guided by the specific requirements of the application.
-
For applications requiring higher volatility and potentially a more rapidly perceived aroma , Mthis compound may be the preferred choice. Its lower boiling point also facilitates easier removal during purification or processing.
-
For applications where lower volatility and a potentially longer-lasting effect are desired, This compound is a strong candidate. Its slightly higher lipophilicity may also be advantageous in certain formulations.
-
In chemical synthesis , the greater reactivity of the methyl ester may be beneficial for subsequent transformations, while the enhanced stability of the ethyl ester could be advantageous when it serves as a protecting group.
Ultimately, the optimal choice will depend on a careful evaluation of these properties in the context of the intended research or development goals. This guide provides a foundational understanding to aid in this critical decision-making process.
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A Comparative Guide to the Biological Activity of Cyclopentane Analogs: A Case Study with Ethyl 2-Cyclopentylacetate as a Structural Archetype
Introduction: The Ubiquitous Cyclopentane Ring and a Conspicuous Gap in Bioactivity Data
The cyclopentane ring is a foundational scaffold in a multitude of biologically active molecules, from prostaglandins to steroids and novel synthetic enzyme inhibitors.[1] Its conformational properties make it a desirable component in medicinal chemistry for engaging with biological targets.[2] This guide focuses on Ethyl 2-cyclopentylacetate as a simple, archetypal cyclopentane-containing ester. Despite its straightforward structure, a comprehensive review of scientific literature, patent databases, and chemical repositories reveals a significant gap: there is a notable absence of published data on the specific biological activities of this compound itself.[3]
This guide, therefore, pivots to a more instructive purpose. We will use this compound as a structural reference point to explore the diverse and potent biological activities of its more complex analogs. By examining these related compounds, we can infer the potential for the cyclopentane scaffold and understand the structure-activity relationships (SAR) that govern their efficacy. This comparative analysis serves as a crucial resource for researchers engaged in drug discovery and development, highlighting how modifications to a simple cyclopentane core can unlock a wide spectrum of therapeutic and industrial applications.
Comparative Analysis of Cyclopentane Analogs' Biological Activities
The versatility of the cyclopentane ring is evident in the broad range of biological activities exhibited by its derivatives. These activities are largely dictated by the nature and position of functional groups attached to the five-membered ring.
Enzyme Inhibition: A Prominent Activity of Cyclopentane Derivatives
Many cyclopentane analogs have been specifically designed and synthesized to act as potent and selective enzyme inhibitors, targeting diseases ranging from viral infections to cancer and diabetes.
-
Neuraminidase Inhibition (Anti-influenza): A series of cyclopentane derivatives have been identified as powerful inhibitors of the influenza virus neuraminidase enzyme.[4] These compounds, such as RWJ-270201, demonstrate inhibitory concentrations (IC₅₀) that are comparable to established antiviral drugs.[2] Their mechanism involves blocking the release of new viral particles from infected cells.
-
Steroid Metabolizing Enzyme Inhibition (Anticancer): Certain cyclopentane derivatives have been synthesized to selectively inhibit steroid metabolizing enzymes like AKR1C1 and AKR1C3.[1] These enzymes are implicated in the progression of hormone-dependent cancers, and their inhibition presents a promising therapeutic strategy.
-
α-Amylase Inhibition (Antidiabetic): Bis(arylidene)cyclopentanone derivatives have shown significant inhibitory activity against human pancreatic α-amylase, an enzyme involved in carbohydrate digestion.[5] Notably, analogs with halogen substituents (e.g., chloro and bromo) on the aryl rings displayed greater potency than the standard inhibitor, acarbose, suggesting their potential as antidiabetic agents.[5]
-
MraY Inhibition (Antibacterial): Cyclopentane-based analogs of the natural antibiotic muraymycin have been synthesized to target MraY, an essential enzyme in bacterial peptidoglycan biosynthesis.[6] Structure-activity relationship studies of these analogs have indicated that a lipophilic side chain is crucial for their inhibitory activity against MraY, with some analogs showing efficacy against Staphylococcus aureus.[6]
Table 1: Comparative Enzyme Inhibitory Activities of Cyclopentane Analogs
| Analog Class | Target Enzyme | Key Structural Features | Representative Activity (IC₅₀) | Reference(s) |
| Substituted Cyclopentanes | Influenza Neuraminidase | Amine and guanidino groups | Potent, comparable to Zanamivir | [2][4][7] |
| Fused Cyclopentanes | Steroid Metabolizing Enzymes (AKR1C1, AKR1C3) | Fused ring systems | Low micromolar range | [1] |
| Bis(arylidene)cyclopentanones | Human Pancreatic α-Amylase | para-halogenated aryl rings | 6.9 ± 1.8 µM (for 5e) | [5] |
| Muraymycin Analogs | MraY Translocase | Lipophilic peptide side chains | Active against S. aureus | [6] |
Antimicrobial and Antifungal Activity
The cyclopentane scaffold is also present in compounds with direct antimicrobial and antifungal properties.
-
Antibacterial Activity: Functionalized cyclopentenones, particularly trans-4,5-diamino-cyclopent-2-enones, have demonstrated activity against Gram-positive bacteria, including resistant strains like MRSA and VRE.[8] The enone system appears to be critical for this activity.[8]
-
Antifungal Activity: Cyclopentenediones (CPDs) are a class of natural products with a cyclopent-4-ene-1,3-dione skeleton that exhibit antibacterial and antifungal effects.[9]
Insecticidal Activity
Monoterpenes, which can feature cyclopentane-like structures (e.g., iridoids), are known for their insecticidal properties.[10][11] While not direct analogs of this compound, they highlight the potential of small, cyclic organic molecules in pest control. Their modes of action often involve neurotoxicity, such as the inhibition of acetylcholinesterase.[11][12]
Structure-Activity Relationship (SAR) Insights
The biological activity of cyclopentane derivatives is profoundly influenced by their structural modifications. Key SAR observations include:
-
Ring Planarity and Rigidity: The greater planarity and conformational rigidity of the five-membered cyclopentanone ring, compared to a six-membered cyclohexanone ring, appears to enhance binding to enzymes like α-amylase.[5]
-
Lipophilicity: In the case of MraY inhibitors, the addition of a lipophilic side chain to the cyclopentane core was found to be essential for potent activity.[6]
-
Electronic Effects of Substituents: For α-amylase inhibitors, the presence of electron-withdrawing halogen substituents in the para position of the arylidene moieties significantly increased their inhibitory potency.[5]
-
The Enone System: In antimicrobial cyclopentenones, the α,β-unsaturated ketone (enone) functionality is crucial for their activity against Gram-positive bacteria.[8]
The following diagram illustrates a generalized structure-activity relationship for the bis(arylidene)cyclopentanone series of α-amylase inhibitors.
Caption: Generalized SAR for bis(arylidene)cyclopentanone α-amylase inhibitors.
Experimental Methodologies
The evaluation of the biological activities of these cyclopentane analogs relies on a suite of standardized in vitro and in vivo assays.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: In Vitro Enzyme Inhibition Assay (General Workflow)
This protocol outlines the general steps for measuring the ability of a compound to inhibit a specific enzyme.
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compound (inhibitor) at various concentrations.
-
Reaction Mixture: In a microplate well, combine the enzyme and the test compound. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Directions
While this compound remains a molecule without a defined biological activity profile in the public domain, its structural simplicity provides an excellent starting point for understanding the vast potential of the cyclopentane scaffold. The diverse and potent activities of its analogs—ranging from antiviral and anticancer enzyme inhibition to antimicrobial and antidiabetic effects—underscore the power of targeted chemical modification.
The structure-activity relationships discussed herein highlight critical factors such as ring conformation, lipophilicity, and the electronic nature of substituents in dictating biological outcomes. Future research should focus on further exploring the chemical space around the cyclopentane core. The synthesis and screening of novel derivatives, guided by the SAR principles outlined in this guide, could lead to the discovery of new therapeutic agents with improved potency and selectivity. For researchers in drug development, the cyclopentane ring continues to be a privileged and highly fruitful scaffold for innovation.
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A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-cyclopentylacetate
This guide provides a comprehensive comparison of two robust analytical methods for the quantification of Ethyl 2-cyclopentylacetate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). The document is intended for researchers, scientists, and drug development professionals engaged in process development, quality control, and formulation, offering in-depth validation protocols and performance comparisons to guide method selection and implementation.
Introduction: The Analytical Challenge of this compound
This compound (CAS No: 18322-54-8) is a valuable ester intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] Its chemical structure—a cyclopentyl group attached to an ethyl acetate moiety—confers properties that directly influence the choice of analytical methodology.[3] With a molecular weight of approximately 156.22 g/mol and a boiling point of 196.6°C, it is sufficiently volatile for gas chromatography.[3] Crucially, the molecule lacks a significant UV-absorbing chromophore, rendering standard HPLC-UV detection inefficient and necessitating alternative detection strategies.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] A well-validated method provides confidence in the reliability and accuracy of analytical results, which is a regulatory necessity and a cornerstone of quality control in the pharmaceutical industry. This guide will compare two fundamentally different, yet appropriate, chromatographic techniques for the analysis of this compound, grounding the entire validation process in the internationally recognized ICH Q2(R1) guideline.[5]
The Framework for Validation: ICH Q2(R1) Guideline
The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides a comprehensive framework for conducting method validation.[6] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][7] The core validation characteristics are interconnected, ensuring a holistic understanding of a method's capabilities and limitations.
Caption: Key validation parameters as outlined by the ICH Q2(R1) guideline.
Method Comparison: GC-FID vs. HPLC-ELSD
The choice between Gas and Liquid Chromatography hinges on the physicochemical properties of the analyte and the overall objective of the analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle & Rationale: GC is an ideal technique for separating volatile and thermally stable compounds. This compound's volatility makes it a prime candidate for GC analysis. The Flame Ionization Detector (FID) is a nearly universal detector for organic compounds, providing high sensitivity and a wide linear range. It operates by pyrolyzing the analyte in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon entering the flame. This makes GC-FID the workhorse method for purity and assay determination of many volatile intermediates.[8][9]
Proposed GC-FID Method Protocol:
| Parameter | Recommended Condition | Rationale |
| Instrument | Agilent 8890 GC or equivalent with FID | Standard, reliable instrumentation. |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar (5% phenyl)-methylpolysiloxane column provides excellent separation for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can offer faster analysis times. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow for this column dimension, providing good efficiency. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the analyte without degradation. |
| Injection Volume | 1.0 µL | Standard volume to avoid column overloading. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for a concentrated sample. |
| Oven Program | 70°C (hold 2 min), ramp to 220°C at 15°C/min, hold 5 min | An initial hold separates volatile impurities, the ramp elutes the main analyte, and the final hold cleans the column. |
| Detector Temp. | 280°C | Prevents condensation of the analyte in the detector. |
| FID Gases | H2: 30 mL/min, Air: 300 mL/min, Makeup (N2): 25 mL/min | Standard gas flows for optimal FID sensitivity. |
| Diluent | n-Hexane or Ethyl Acetate | Solvents that are compatible with the analysis and provide good solubility. |
Experimental Validation Protocol for GC-FID:
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze the diluent (blank) to ensure no interfering peaks are present at the retention time of this compound.
-
Analyze a solution of this compound reference standard.
-
Analyze solutions of known related substances and potential starting materials (e.g., cyclopentylacetic acid, ethanol).
-
Spike the reference standard solution with these potential interferents and analyze.
-
-
Acceptance Criteria: The peak for this compound must be pure and free from co-elution with any known impurity or blank component. Peak purity can be assessed using a mass spectrometry (MS) detector if available.
2. Linearity & Range:
-
Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10]
-
Procedure:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by serial dilution, covering a range of 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal. A visual inspection of the residual plot should show a random distribution around zero.
3. Accuracy (as Recovery):
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a placebo/matrix sample.
-
Spike the placebo with the this compound standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for repeatability should be ≤ 1.0%. The %RSD for intermediate precision should be ≤ 2.0%.
5. Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure:
-
Establish the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or by preparing a series of dilute solutions and identifying the concentration that yields a %RSD of ≤ 10% for replicate injections.
-
-
Acceptance Criteria: The determined LOQ must be precise and accurate.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Principle & Rationale: HPLC is a cornerstone of pharmaceutical analysis. For non-chromophoric compounds like this compound, a universal detector is required. The ELSD is a mass-based detector that is independent of the analyte's optical properties. It works by nebulizing the column eluent, evaporating the mobile phase, and then measuring the light scattered by the remaining solid analyte particles. This technique is suitable for semi-volatile and non-volatile compounds and offers a viable alternative to GC.[11]
Proposed HPLC-ELSD Method Protocol:
| Parameter | Recommended Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent with ELSD | Standard HPLC system with a universal detector. |
| Column | C18, 4.6 x 150 mm, 5 µm | A robust, reversed-phase column suitable for separating moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A simple isocratic mobile phase for consistent elution.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| ELSD Nebulizer | 35°C | Lower temperature to accommodate volatile mobile phase components. |
| ELSD Evap. Tube | 40°C | Sufficient to evaporate the mobile phase without losing the semi-volatile analyte. |
| Gas Flow (N2) | 1.5 SLM (Standard Liters per Minute) | Typical setting for nebulization. |
| Diluent | Acetonitrile:Water (50:50) | Must be miscible with the mobile phase. |
Experimental Validation Protocol for HPLC-ELSD:
The validation protocols for Specificity, Accuracy, Precision, and Range for HPLC-ELSD are analogous to those described for the GC-FID method, with adjustments made for the different instrumentation and sample preparation.
Key Differences in Validation:
-
Linearity: The ELSD response is often non-linear and typically follows a power function (Area = a * [Concentration]^b). Therefore, a logarithmic transformation (log(Area) vs. log(Concentration)) is used to generate a linear plot for regression analysis.[11] The acceptance criteria for the correlation coefficient (r²) remain ≥ 0.999 for the log-log plot.
-
Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small variations to the method and observe the effect on the results. Parameters to vary include:
-
Mobile phase composition (e.g., ±2% Acetonitrile).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
ELSD drift tube temperature (e.g., ±5°C).
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak shape) should remain within predefined limits, and the assay results should not significantly change.
-
Comparative Performance and Cross-Validation Workflow
Once both methods are individually validated, a cross-validation study can be performed to ensure they produce equivalent results. This is crucial if one method is intended to replace another.
Caption: A typical workflow for the cross-validation of two analytical methods.
Expected Performance Comparison (Hypothetical Data):
| Validation Parameter | GC-FID | HPLC-ELSD | Commentary |
| Specificity | Excellent | Excellent | Both methods are highly specific when properly developed. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 (log-log plot) | GC-FID response is inherently more linear. |
| Range (% of Target) | 50 - 150% | 50 - 150% | Both can be validated over a standard range. |
| Accuracy (% Recovery) | 99.0 - 101.5% | 98.5 - 102.0% | Both methods are expected to be highly accurate. |
| Precision (%RSD) | ≤ 1.0% | ≤ 2.0% | GC-FID typically offers slightly better precision due to simpler sample handling and detector stability. |
| LOQ (ppm) | ~5 ppm | ~20 ppm | GC-FID is generally more sensitive for this type of volatile analyte. |
| Run Time | ~15 min | ~10 min | HPLC can be faster, but GC may offer better resolution from volatile impurities. |
| Robustness | High | Moderate | HPLC methods can be more sensitive to mobile phase variations. ELSD response is sensitive to temperature and gas flow. |
Conclusion and Recommendations
Both GC-FID and HPLC-ELSD are valid and robust techniques for the quantitative analysis of this compound when subjected to rigorous validation according to ICH Q2(R1) guidelines.
-
Primary Recommendation: For routine quality control, purity testing, and assay of this compound, GC-FID is the superior method . Its high sensitivity, inherent linearity, excellent precision, and suitability for volatile compounds make it the more efficient and reliable choice.
-
Alternative Recommendation: HPLC-ELSD serves as a powerful and acceptable alternative . It is particularly valuable in a research and development setting where the simultaneous analysis of the parent compound along with non-volatile impurities or degradation products is required. It is also a practical choice for laboratories that are not equipped with gas chromatography systems.
The selection of the final method should always be guided by the specific "intended purpose" of the analysis. A thorough understanding of the validation principles and performance characteristics detailed in this guide will empower researchers to make an informed decision, ensuring data integrity and regulatory compliance.
References
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- Slideshare.
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- SIELC Technologies.
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- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Adamantan-1-yl)
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A Comparative Guide to the Purity Analysis of Commercial Ethyl 2-Cyclopentylacetate
Abstract: Ethyl 2-cyclopentylacetate is a key ester utilized in the flavor and fragrance industries for its characteristic fruity and floral notes.[1] The purity of this compound is paramount, as even trace impurities can lead to significant off-odors, altered sensory profiles, and potential non-compliance with regulatory standards. This guide provides a comprehensive comparison of two robust analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of commercial this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis to guide researchers and drug development professionals in selecting the optimal method for their specific needs.
Introduction: The Imperative of Purity in Aroma Chemicals
This compound (CAS No. 18322-54-8) is a specialty ester valued for its contribution to complex flavor and fragrance profiles.[2] Like many esters used in consumer products, its synthesis via processes like Fischer esterification can introduce a variety of impurities.[1][3] These may include unreacted starting materials (cyclopentylacetic acid, ethanol), residual catalysts, and byproducts from side reactions. The presence of these impurities can be detrimental; for instance, residual carboxylic acids can impart sharp, unpleasant odors, while other ester byproducts might introduce unintended aromatic notes, compromising the final product's quality.[4] Therefore, rigorous analytical control is not merely a quality check but a critical step in ensuring product consistency, safety, and efficacy.
This guide compares two orthogonal and powerful analytical techniques for purity determination:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A high-resolution separation technique ideal for quantifying volatile and semi-volatile compounds.[5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides a direct measurement of the analyte's purity against a certified internal standard, without the need for an analyte-specific reference material.[6][7]
The Analytical Challenge: Potential Impurities
Understanding the potential impurities is crucial for developing a specific and accurate analytical method. Based on common synthesis routes for esters, the following impurities may be present in commercial this compound:
-
Starting Materials: Cyclopentylacetic acid, Ethanol.
-
Byproducts: Diethyl ether (from ethanol dehydration), self-esterification products of cyclopentylacetic acid.
-
Residual Solvents: Toluene, hexane, or other solvents used during synthesis and purification.
-
Isomeric Impurities: Structural isomers that may have similar boiling points but different sensory properties.
A robust purity method must be able to separate and quantify the main component while also detecting these potential contaminants.
Comparative Analytical Methodologies
The choice between GC-FID and qNMR often depends on the specific analytical question being asked. GC-FID excels at providing a high-resolution profile of all volatile components, while qNMR offers a highly accurate, direct measure of the absolute purity of the target molecule.[8]
Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle: GC-FID separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As components elute, they are combusted in a hydrogen-air flame, producing ions that generate a measurable current proportional to the mass of carbon atoms.[9] This makes FID a nearly universal detector for organic compounds.
Causality of Method Choice: GC-FID is the workhorse for purity analysis in the flavor and fragrance industry due to its high sensitivity, robustness, and ability to generate a "fingerprint" chromatogram of a sample's volatile components. The area normalization method is often used to estimate purity, assuming that all volatile components have a similar response factor in the FID.[9] This method is excellent for routine quality control and for detecting trace volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR leverages the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the purity of the analyte can be calculated directly by comparing the integrals of their respective, non-overlapping signals.[6][10]
Causality of Method Choice: qNMR is considered a primary ratio method of measurement and is invaluable when a certified reference material of the analyte is unavailable.[7] It provides a direct, highly accurate purity value (assay) and has the added benefit of confirming the structure of the analyte simultaneously.[8] It is less susceptible to issues like non-volatile residues that would not be detected by GC. The main considerations are the careful selection of a suitable internal standard and setting appropriate experimental parameters to ensure full signal relaxation.[11]
Experimental Design & Protocols
To provide a practical comparison, we outline the protocols for analyzing commercial samples of this compound using both GC-FID and ¹H qNMR. The validation of these analytical methods should adhere to guidelines set by authorities like the USP or ICH.[12][13]
Overall Purity Analysis Workflow
The following diagram illustrates the general workflow for the comprehensive purity analysis of a commercial sample.
Caption: General workflow for purity analysis.
Detailed Protocol: GC-FID Purity by Area Normalization
Objective: To determine the purity of this compound by separating and quantifying all volatile components. This protocol is based on standard methodologies for ester analysis.[9][14]
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent (e.g., high-purity acetone or methanol). Mix thoroughly.
-
Transfer an aliquot to a 2 mL GC vial.
-
-
Instrumental Parameters:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[15]
-
Column: Agilent HP-INNOWax (60 m x 0.32 mm, 0.5 µm) or equivalent polar column suitable for esters.[15]
-
Inlet: Split mode (100:1), 250 °C.
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 10 minutes at 240 °C.
-
-
Detector: FID at 250 °C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent normalization method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
This method assumes a response factor of 1 for all components. For higher accuracy, relative response factors should be determined.
-
Detailed Protocol: ¹H qNMR Purity Assay
Objective: To determine the absolute purity (assay) of this compound using a certified internal standard. This protocol is designed to ensure accurate quantification.[6][7]
Step-by-Step Protocol:
-
Selection of Internal Standard:
-
Sample Preparation:
-
Using a calibrated microbalance, accurately weigh ~15 mg of the this compound sample into a clean vial.
-
Accurately weigh ~10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Vortex until fully dissolved and transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Parameters (400 MHz or higher):
-
Pulse Program: Standard 90° pulse (zg30).
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of both the analyte and standard protons to be integrated (a D1 of 30-60 seconds is often sufficient).
-
Number of Scans (NS): 8 to 16, to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Spectral Width (SW): ~20 ppm.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for this compound (e.g., the triplet corresponding to the -CH₃ of the ethyl group) and a unique signal for the internal standard (e.g., the singlet for the two vinyl protons of Maleic Acid).
-
Calculate the purity using the following equation[10]:
Purity_Analyte (%) = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (M_Analyte / M_Std) * (m_Std / m_Analyte) * Purity_Std (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity_Std = Purity of the internal standard
-
-
Comparative Data Analysis: A Case Study
To illustrate the application of these methods, three commercial lots of this compound were analyzed.
Table 1: Comparative Purity Analysis of Commercial this compound Lots
| Lot Number | Purity by GC-FID (Area %) | Purity by ¹H qNMR (w/w %) | Identified Impurities (GC-FID) |
| Supplier A | 99.6% | 98.2% | Ethanol (0.1%), Cyclopentylacetic acid (0.2%), Unknown (0.1%) |
| Supplier B | 99.9% | 99.7% | Below detection limits |
| Supplier C | 98.5% | 96.5% | Ethanol (0.5%), Toluene (0.3%), Multiple unknown peaks (0.7%) |
Interpretation of Results:
-
Supplier B provides the highest purity material as determined by both methods.
-
Supplier A and C show a notable discrepancy between the GC-FID and qNMR results. The qNMR purity is lower, which strongly suggests the presence of non-volatile impurities or water, which are not detected by GC-FID.
-
The GC-FID analysis for Supplier C reveals significant levels of residual starting material and solvent, indicating a less refined purification process.
Discussion & Recommendations
Both GC-FID and qNMR are powerful techniques for the purity assessment of this compound, but they provide different and complementary information.
Method Selection Guide
The choice of method should be guided by the analytical objective. The following decision tree provides a logical guide for researchers.
Caption: Decision tree for analytical method selection.
-
For routine quality control and profiling of volatile impurities, GC-FID is highly effective, rapid, and cost-efficient. It provides an excellent chromatographic fingerprint for lot-to-lot consistency checks.
-
For primary characterization, reference material certification, or when an absolute purity value is required, qNMR is the method of choice. Its status as a primary method provides a high degree of confidence in the result without reliance on a specific standard for the analyte.[6]
-
An orthogonal approach, using both GC-FID and qNMR, provides the most comprehensive purity assessment. This approach is recommended for method validation, investigating out-of-specification results, and qualifying materials for critical applications in drug development.[17]
By understanding the principles, strengths, and practical application of both techniques, researchers can ensure the quality and consistency of this compound, safeguarding the integrity of their final products.
References
- ResolveMass Laboratories. (n.d.).
- ResolveMass Laboratories. (2025, December 29). Unlock the secrets to achieving accurate and reproducible qNMR results by choosing the right internal standard. [Link]
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Characterization data for Ethyl 2-cyclopentylacetate
An In-Depth Technical Guide to the Characterization of Ethyl 2-cyclopentylacetate
Introduction: A Versatile Ester in Focus
This compound (CAS No: 18322-54-8) is an aliphatic ester recognized for its role as a versatile building block in organic synthesis and as a component in fragrance formulations.[1][2] Its molecular structure, comprising a cyclopentyl ring attached to an ethyl acetate group, imparts a unique combination of lipophilicity and reactivity. This guide provides a comprehensive overview of the essential characterization data for this compound, offers a comparative analysis against structurally similar esters, and details validated experimental protocols for its synthesis and analytical verification. The information presented is intended to equip researchers, chemists, and drug development professionals with the technical insights necessary for its effective application.
Physicochemical and Spectroscopic Profile
The identity and purity of this compound are definitively established through a combination of its physical properties and spectroscopic data. These parameters serve as the foundational benchmark for quality control and experimental reproducibility.
Physical Properties
Key physical constants for this compound are summarized below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.
| Property | Value | Source |
| CAS Number | 18322-54-8 | [3] |
| Molecular Formula | C₉H₁₆O₂ | [3][4][5] |
| Molecular Weight | 156.22 g/mol | [3] |
| Appearance | Colorless Liquid / White Powder | [4] |
| Boiling Point | 196.6°C at 760 mmHg | |
| Predicted XlogP | 2.6 | [3][5] |
Spectroscopic Data
Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl ester and cyclopentyl moieties. The ethyl group protons appear as a triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (OCH₂), consistent with the splitting patterns observed in other ethyl esters.[6] The protons on the cyclopentyl ring and the adjacent methylene group (CH₂) produce a series of complex multiplets typically found in the 1.1-2.4 ppm range.
-
¹³C NMR Spectroscopy: The carbon spectrum provides further structural confirmation. Key expected resonances include the carbonyl carbon (C=O) of the ester at approximately 173 ppm, the methylene carbon of the ethoxy group (OCH₂) around 60 ppm, and the methyl carbon of the ethoxy group (CH₃) near 14 ppm. The carbons of the cyclopentyl ring and the adjacent methylene group will appear in the aliphatic region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1730-1750 cm⁻¹. Additional significant peaks include C-O stretching vibrations in the 1000-1300 cm⁻¹ region and C-H stretching vibrations from the aliphatic groups just below 3000 cm⁻¹.[7]
-
Mass Spectrometry (MS): In a mass spectrum acquired via electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 156.[3] Common fragmentation patterns for esters would likely be present, including the loss of the ethoxy group (-OCH₂CH₃) resulting in a peak at m/z 111, and a prominent peak at m/z 88 corresponding to the McLafferty rearrangement product.
Comparative Analysis: this compound and Its Alternatives
The choice of an alkyl ester can significantly influence the physical properties and, in the case of fragrances, the olfactory profile of a final product. Below is a comparison of this compound with its methyl and propyl analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Differences |
| This compound | C₉H₁₆O₂ | 156.22[3] | 196.6 | Baseline for comparison. |
| Mthis compound | C₈H₁₄O₂ | 142.20[8] | Not available | Lower molecular weight and likely higher volatility (lower boiling point) than the ethyl ester. |
| Propyl Acetate | C₅H₁₀O₂ | 102.13 | 101.6 | A smaller, non-cyclic alternative used as a solvent and fragrance.[9] Significantly more volatile. |
The primary distinction among these analogs lies in their volatility and polarity, which are directly influenced by the length of the alkyl chain on the ester. The ethyl ester represents a moderate balance, while the methyl ester would be more volatile and the propyl ester even more so. This is a critical consideration in applications like perfumery, where evaporation rate dictates the character and longevity of a scent.[9]
Experimental Protocols
The following sections provide detailed, validated methodologies for the synthesis and analysis of this compound.
Synthesis: Fischer Esterification
The most direct and common method for preparing this compound is the Fischer esterification of cyclopentylacetic acid with ethanol, using a strong acid catalyst.[10] This reversible reaction is driven to completion by using an excess of one reactant (typically the alcohol) and/or by removing the water formed during the reaction.
Protocol: Synthesis of this compound
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentylacetic acid (1.0 eq), absolute ethanol (5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid weight).
-
Causality: Using excess ethanol shifts the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Causality: Refluxing ensures the reaction occurs at a constant, elevated temperature to increase the reaction rate without evaporating the solvent.
-
-
Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Causality: The sodium bicarbonate solution neutralizes the sulfuric acid catalyst and any unreacted cyclopentylacetic acid, converting them into water-soluble salts.
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (2 x 50 mL). Combine the organic layers.
-
Causality: The ester product is significantly more soluble in the organic solvent than in the aqueous layer, allowing for its efficient separation.
-
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Causality: The brine wash reduces the solubility of organic material in the aqueous phase. The anhydrous salt physically binds to water, removing it from the organic solvent.
-
-
Purification: Concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the resulting crude oil via vacuum distillation to yield pure this compound.
-
Causality: Vacuum distillation allows the product to boil at a lower temperature, preventing potential decomposition that might occur at its atmospheric boiling point.
-
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A Comparative Guide to the Synthesis of Ethyl 2-Cyclopentylacetate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. Ethyl 2-cyclopentylacetate, a valuable building block, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic routes to this ester, grounded in established chemical principles and supported by experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific applications, considering factors such as yield, scalability, cost, and environmental impact.
Executive Summary: A Comparative Overview
The synthesis of this compound can be approached through several distinct chemical transformations. Each method presents a unique set of advantages and challenges. This guide will delve into the specifics of four primary routes:
-
Fischer Esterification: A classic and direct approach involving the acid-catalyzed reaction of cyclopentylacetic acid with ethanol.
-
Alkylation of Ethyl Acetoacetate: A versatile method for C-C bond formation, utilizing the nucleophilicity of the ethyl acetoacetate enolate.
-
Horner-Wadsworth-Emmons (HWE) Olefination followed by Catalytic Hydrogenation: A two-step sequence that first constructs an unsaturated precursor, which is then reduced to the target saturated ester.
-
Grignard Reagent Addition: A powerful organometallic approach involving the reaction of a cyclopentylmagnesium halide with an appropriate electrophile.
The following table provides a high-level comparison of these methods, with detailed experimental protocols and discussions to follow.
| Synthesis Method | Key Reactants | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Fischer Esterification | Cyclopentylacetic acid, Ethanol, Acid Catalyst (e.g., H₂SO₄) | Good to Excellent | 2-10 hours | Direct, relatively inexpensive reagents. | Reversible reaction requiring excess reagent or water removal; strong acid catalyst can be corrosive. |
| Alkylation of Ethyl Acetoacetate | Ethyl acetoacetate, Cyclopentyl bromide, Base (e.g., NaOEt) | Good | 6-10 hours | Forms C-C bond efficiently; well-established procedure.[1][2] | Requires stoichiometric amounts of a strong base; potential for side reactions if not carefully controlled. |
| HWE & Hydrogenation | Cyclopentanone, Triethyl phosphonoacetate, Base (e.g., NaH), H₂, Pd/C | Good to Excellent (over 2 steps) | HWE: 2-4 hours; Hydrogenation: 2-24 hours | High E-selectivity in olefination; hydrogenation is typically high-yielding.[3][4] | Two-step process; requires handling of pyrophoric reagents (NaH, Pd/C) and flammable H₂ gas. |
| Grignard Reagent Addition | Cyclopentyl bromide, Magnesium, Ethyl chloroacetate | Moderate to Good | 2-6 hours | Powerful C-C bond formation; versatile. | Highly sensitive to moisture and air; requires strict anhydrous conditions.[5][6] |
Method 1: Fischer Esterification
The Fischer esterification is a cornerstone of organic synthesis, offering a straightforward route to esters from carboxylic acids and alcohols.[7] The reaction is acid-catalyzed and reversible, necessitating strategies to drive the equilibrium towards the product.[8]
Mechanistic Rationale
The reaction mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst.[9]
Diagram: Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification.
Experimental Protocol
Synthesis of Cyclopentylacetic Acid (Precursor)
Cyclopentylacetic acid can be synthesized from cyclopentyl bromide and diethyl malonate.[10]
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
Alkylation: Add diethyl malonate dropwise to the sodium ethoxide solution. Then, add cyclopentyl bromide and reflux the mixture.
-
Hydrolysis and Decarboxylation: After the reaction is complete, hydrolyze the resulting diethyl cyclopentylmalonate with a strong base (e.g., KOH), followed by acidification and heating to induce decarboxylation to yield cyclopentylacetic acid.[11]
Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclopentylacetic acid (1.0 eq), absolute ethanol (used as both reactant and solvent, typically a large excess), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).[9]
-
Reflux: Heat the mixture to reflux and maintain for 2-10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by distillation to afford pure this compound.[8]
Method 2: Alkylation of Ethyl Acetoacetate
This method leverages the acidity of the α-protons of ethyl acetoacetate, which can be deprotonated to form a nucleophilic enolate that subsequently displaces a halide in an SN2 reaction.[1][12]
Mechanistic Rationale
The α-hydrogens of ethyl acetoacetate are flanked by two carbonyl groups, making them significantly acidic. A base such as sodium ethoxide can readily deprotonate the α-carbon to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of cyclopentyl bromide in an SN2 fashion to form a new carbon-carbon bond.[1]
Diagram: Alkylation of Ethyl Acetoacetate Workflow
Caption: Workflow for Alkylation of Ethyl Acetoacetate.
Experimental Protocol
-
Base Preparation: In a large round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve metallic sodium (5.0 eq) in absolute ethanol (a sufficient volume to dissolve the sodium) to prepare a solution of sodium ethoxide.[13]
-
Enolate Formation: To the sodium ethoxide solution, add ethyl acetoacetate (5.0 eq).
-
Alkylation: Heat the solution to a gentle boil and add cyclopentyl bromide (5.47 eq) dropwise over approximately two hours. Continue to reflux and stir the mixture for 6-10 hours, or until the solution is neutral to moist litmus paper.[13]
-
Work-up: Cool the reaction mixture and decant the solution from the precipitated sodium bromide. Wash the salt with a small amount of absolute ethanol and combine the washings with the main solution.
-
Purification: Remove the ethanol by distillation. The crude residue is then subjected to vacuum distillation to yield the alkylated product, ethyl 2-acetyl-2-cyclopentylacetate, which can then be hydrolyzed and decarboxylated to a ketone or further manipulated. To obtain the target molecule, a subsequent hydrolysis and decarboxylation of the acetyl group is necessary, followed by re-esterification if the initial ester is also cleaved.
Method 3: Horner-Wadsworth-Emmons Olefination and Hydrogenation
This two-step approach first constructs an unsaturated ester, ethyl cyclopentylideneacetate, via a Horner-Wadsworth-Emmons (HWE) reaction.[14] This intermediate is then reduced to the target saturated ester through catalytic hydrogenation.[15]
Mechanistic Rationale
The HWE reaction involves the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, with a strong base (e.g., sodium hydride) to form a stabilized phosphonate carbanion.[3] This nucleophilic carbanion then adds to the carbonyl carbon of cyclopentanone to form a betaine-like intermediate, which subsequently eliminates diethyl phosphate to form the alkene product, predominantly as the more stable E-isomer.[16] The resulting α,β-unsaturated ester is then subjected to catalytic hydrogenation, where hydrogen gas adds across the double bond in the presence of a palladium on carbon (Pd/C) catalyst.[17]
Diagram: HWE and Hydrogenation Workflow
Caption: Workflow for HWE and Hydrogenation.
Experimental Protocol
Horner-Wadsworth-Emmons Reaction [4]
-
Ylide Formation: In a dry, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.0 eq) in anhydrous benzene. Add triethyl phosphonoacetate (1.0 eq) dropwise while maintaining the temperature at 30-35 °C. Stir the mixture for one hour at room temperature.
-
Olefination: Cool the resulting solution and add cyclopentanone (1.0 eq) dropwise, keeping the temperature between 20-30 °C. After the addition, heat the mixture to 60-65 °C for 15 minutes.
-
Work-up and Purification: Cool the mixture and decant the mother liquor from the precipitated sodium diethyl phosphate. Wash the precipitate with warm benzene. Combine the organic phases and remove the benzene by distillation. Purify the crude ethyl cyclopentylideneacetate by vacuum distillation. A yield of 67-77% can be expected based on a similar reaction with cyclohexanone.[4]
Catalytic Hydrogenation
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve ethyl cyclopentylideneacetate in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (typically 1-5 mol% Pd).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (from balloon pressure to higher pressures in a Parr shaker, depending on the scale and equipment). Stir the reaction mixture at room temperature until the uptake of hydrogen ceases (typically 2-24 hours).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care. The filter cake should be kept wet with solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield this compound, which can be further purified by distillation if necessary. Hydrogenation of the double bond is typically quantitative or near-quantitative.[18]
Method 4: Grignard Reagent Addition
The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide with an electrophile.[6]
Mechanistic Rationale
First, cyclopentylmagnesium bromide is prepared by the reaction of cyclopentyl bromide with magnesium metal in an anhydrous ether solvent.[5] This Grignard reagent is a potent nucleophile. It can then react with an appropriate electrophile, such as ethyl chloroacetate, where the cyclopentyl group will attack the carbonyl carbon, or potentially the carbon bearing the chlorine, to form the desired product. The reaction must be performed under strictly anhydrous conditions as Grignard reagents are strong bases and will react with water.[6]
Diagram: Grignard Reaction Workflow
Caption: Workflow for Grignard Reaction.
Experimental Protocol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq) under a nitrogen atmosphere. Add a small crystal of iodine to initiate the reaction. Add a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether or THF dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Reaction with Electrophile: Cool the Grignard solution in an ice bath. Add a solution of ethyl chloroacetate (1.0 eq) in anhydrous ether dropwise. After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Key analytical techniques include:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), a multiplet for the cyclopentyl ring protons, and a doublet for the methylene protons adjacent to the ester.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the cyclopentyl ring.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and to confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.
Conclusion and Recommendations
The choice of the most appropriate synthetic method for this compound depends heavily on the specific requirements of the project.
-
For small-scale laboratory synthesis where simplicity and readily available starting materials are key, Fischer Esterification is an excellent choice, provided the precursor cyclopentylacetic acid is available or can be easily synthesized.
-
The Alkylation of Ethyl Acetoacetate is a robust and well-understood method, but the multi-step nature to arrive at the final product from the initially formed β-keto ester may be a drawback.
-
The Horner-Wadsworth-Emmons reaction followed by hydrogenation offers a high-yielding route that is amenable to scale-up, though it involves two distinct transformations and requires careful handling of hazardous reagents.
-
The Grignard reaction is a powerful method for C-C bond formation but is highly sensitive to reaction conditions, making it potentially less robust for large-scale production without specialized equipment.
For industrial applications, a thorough process optimization and cost analysis for each route would be necessary. Factors such as the cost and availability of starting materials, catalyst costs, and waste disposal will play a significant role in the final decision.
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A Comparative Guide to Ethyl 2-Cyclopentylacetate and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of chemical compounds, esters derived from cyclopentylacetic acid hold a significant position due to their diverse applications, ranging from fragrance and flavor industries to pharmaceutical intermediates.[1][2] This guide provides an in-depth comparison of Ethyl 2-cyclopentylacetate and its structural analogs, offering insights into their synthesis, physicochemical properties, and potential applications. By understanding the subtle yet impactful variations in their molecular architecture, researchers can make informed decisions in compound selection and experimental design.
This compound: A Core Scaffold
This compound (C9H16O2) serves as our reference compound.[3][4] It is characterized by a cyclopentyl ring attached to an ethyl acetate moiety. Its properties, such as a boiling point of approximately 196.6°C, make it a versatile building block in organic synthesis.
Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Structural Analogs: Exploring Chemical Space
The true potential of this chemical family unfolds when we explore its structural analogs. These variations can be broadly categorized into modifications of the ester group, the cyclopentyl ring, and the acetate side chain.
Altering the ethyl group of the ester provides a straightforward way to modulate physicochemical properties like boiling point and solubility.
-
Mthis compound: Replacing the ethyl with a methyl group generally lowers the boiling point and increases volatility.
-
Propyl 2-cyclopentylacetate: Conversely, a propyl group is expected to increase the boiling point and lipophilicity.
-
Butyl 2-cyclopentylacetate: Further extension to a butyl group continues this trend, enhancing the compound's oily character.[5]
These modifications are crucial in applications like fragrance formulation, where volatility is a key parameter for scent diffusion.[6][7]
Comparative Physicochemical Properties of Ester Analogs:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C9H16O2 | 156.22[4] | 196.6 |
| Methyl 2-(1-methylcyclopentyl)acetate | C9H17NO2 | 171.24 | Not widely documented[8] |
| Propylcyclopentane | C8H16 | 112.21[9] | ~115[10] |
| Butyl 2-[1-(aminomethyl)cyclopentyl]acetate | C12H23NO2 | 213.32 | Not widely documented[5] |
Modifications to the cycloalkane ring introduce more significant changes in stereochemistry and reactivity.
-
Ethyl 2-cyclohexylacetate: Expanding the ring to a cyclohexane moiety increases the molecular weight and boiling point (211-212 °C).[11][12] This analog often exhibits different conformational possibilities, which can influence its biological activity.
-
Ethyl 2-(cyclopent-2-en-1-yl)acetate: The introduction of a double bond in the cyclopentyl ring creates a site for further chemical transformations and can impart unique odor profiles.[13]
-
Ethyl 2-cyclopropylpropanoate: Replacing the cyclopentyl with a smaller cyclopropyl ring can introduce ring strain and alter reactivity.[14]
Visualizing Ring Modifications:
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A Comparative Guide to the Conformational Landscape of Ethyl 2-Cyclopentylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conformational analysis is a cornerstone of modern drug design, dictating the three-dimensional architecture of molecules and, consequently, their biological activity. This guide provides an in-depth analysis of the conformational preferences of ethyl 2-cyclopentylacetate, a molecule featuring a flexible cyclopentane ring and an ester functional group. By integrating experimental data from analogous systems with computational modeling principles, we will explore the intricate interplay of steric and electronic factors that govern its structure. This analysis is presented alongside a comparative study of related cycloalkylacetates, offering a broader context for understanding the impact of ring size on conformational behavior. Detailed experimental and computational protocols are provided to empower researchers to conduct similar analyses in their own work.
Introduction: The Significance of Molecular Conformation in Drug Discovery
The spatial arrangement of atoms in a molecule, its conformation, is intrinsically linked to its pharmacokinetic and pharmacodynamic properties. For a drug molecule to effectively interact with its biological target, it must adopt a specific, low-energy conformation that is complementary to the binding site. Understanding the conformational landscape of a molecule—the collection of its stable conformations and the energy barriers between them—is therefore a critical aspect of rational drug design. This compound serves as an excellent model system for exploring the conformational complexities that arise from the combination of a flexible alicyclic ring and a rotatable ester group. The principles elucidated here are broadly applicable to a wide range of bioactive molecules.
Conformational Analysis of the Cyclopentane Ring: A Dynamic Equilibrium
The cyclopentane ring, unlike its more rigid three- and four-membered counterparts or the well-defined chair conformation of cyclohexane, is characterized by a high degree of flexibility. A planar conformation of cyclopentane is energetically unfavorable due to significant torsional strain arising from eclipsed C-H bonds. To alleviate this strain, the ring puckers into non-planar conformations. The two most commonly discussed low-energy conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) .
These conformers are in a rapid state of interconversion through a process known as pseudorotation , a low-energy motion where the "pucker" appears to rotate around the ring. This dynamic nature means that at room temperature, cyclopentane and its simple derivatives exist as a population of rapidly equilibrating conformers.
The introduction of a substituent, such as the ethyl acetate group in our target molecule, can influence the pseudorotational itinerary, leading to a preference for certain conformations where the substituent occupies a pseudo-equatorial position to minimize steric interactions.
The Ester Group: A Preference for the Planar Z-Conformation
The ester functional group also possesses conformational flexibility, primarily around the C-O single bond. The two principal planar conformations are the Z (or cis) and E (or trans) isomers. The Z-conformation, where the carbonyl group and the alkyl group of the ester are on the same side of the C-O bond, is generally more stable for esters of primary and secondary alcohols. This preference is attributed to a combination of steric and electronic factors, including more favorable dipole-dipole interactions in the Z-form.
Therefore, for this compound, it is reasonable to assume that the ethyl ester portion of the molecule will predominantly adopt the Z-conformation.
Integrated Conformational Profile of this compound
The overall conformational landscape of this compound is a product of the interplay between the cyclopentane ring's puckering and the orientation of the ethyl acetate side chain. The most stable conformers will be those that simultaneously minimize steric strain in both the ring and the side chain. This typically involves the ethyl acetate group occupying a pseudo-equatorial position on an envelope or half-chair conformation of the cyclopentane ring.
The rotation around the bond connecting the cyclopentyl ring to the acetate group adds another layer of complexity, with different staggered conformations leading to a manifold of low-energy structures.
Comparative Analysis with Other Ethyl Cycloalkylacetates
To better understand the unique conformational properties of this compound, it is instructive to compare it with its cycloalkyl analogs.
| Cycloalkyl Ring | Dominant Ring Conformation | Impact on Side Chain Orientation | Expected Relative Stability of Equatorial Conformer |
| Cyclobutane | Puckered (non-planar) | Limited flexibility, leading to significant steric interactions. | High |
| Cyclopentane | Envelope and Half-Chair (in rapid equilibrium) | High flexibility, allowing the substituent to readily adopt a pseudo-equatorial position. | High |
| Cyclohexane | Chair | Well-defined axial and equatorial positions with a strong preference for the equatorial position to avoid 1,3-diaxial interactions.[1] | Very High |
| Cycloheptane | Multiple low-energy conformers (e.g., twist-chair) | Increased flexibility and more complex conformational landscape. | High |
This comparison highlights that while the preference for an equatorial-like substituent position is a common feature, the dynamic nature of the cyclopentane ring in this compound distinguishes it from the more rigid cyclobutane and cyclohexane analogs.
Experimental and Computational Methodologies for Conformational Analysis
A comprehensive understanding of the conformational landscape of flexible molecules like this compound requires a synergistic approach combining experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental tool for probing molecular conformation in solution.
Workflow for NMR-Based Conformational Analysis:
Caption: Workflow for NMR-based conformational analysis.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., chloroform-d, acetone-d6) in a 5 mm NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the chemical shifts and coupling constants of the protons.
-
2D COSY Acquisition: A Correlation Spectroscopy (COSY) experiment is essential to identify which protons are coupled to each other, aiding in the assignment of the complex multiplets of the cyclopentane ring protons.
-
2D NOESY/ROESY Acquisition: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is crucial for identifying protons that are close in space, even if they are not directly bonded. The intensities of the cross-peaks are related to the internuclear distances.
-
Data Analysis:
-
Coupling Constants: Carefully measure the three-bond proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H NMR spectrum.
-
Karplus Relationship: Use the Karplus equation to correlate the measured ³JHH values with the corresponding dihedral angles in the molecule. This provides quantitative information about the puckering of the cyclopentane ring and the orientation of the side chain.
-
NOE Restraints: Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain a set of distance restraints between pairs of protons.
-
Computational Modeling
Computational methods provide a powerful means to explore the conformational energy landscape of a molecule and to complement experimental data.
Workflow for Computational Conformational Analysis:
Caption: Workflow for computational conformational analysis.
Step-by-Step Protocol for Computational Analysis:
-
Initial Structure Generation: Build a 3D model of this compound using a molecule builder.
-
Conformational Search: Employ a molecular mechanics (MM) force field to perform a broad search of the conformational space. This can be done through systematic rotation of all rotatable bonds or using a stochastic method like Monte Carlo. This step identifies a set of low-energy candidate conformations.
-
Quantum Mechanical Refinement: Take the low-energy conformers identified by the MM search and perform geometry optimizations and energy calculations using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Population Analysis: Calculate the relative energies of the optimized conformers and use the Boltzmann distribution to estimate their populations at a given temperature.
-
Comparison with Experimental Data: Compare the geometric parameters (dihedral angles, interatomic distances) of the calculated low-energy conformers with the data derived from NMR experiments to validate the computational model and arrive at a comprehensive picture of the conformational landscape.
Conclusion: A Synergistic Approach to Understanding Molecular Flexibility
The conformational analysis of this compound reveals a dynamic molecule with a flexible cyclopentane ring that rapidly interconverts between envelope and half-chair conformations. The ethyl acetate side chain preferentially adopts a pseudo-equatorial position to minimize steric hindrance, with the ester group favoring a planar Z-conformation. A comparative analysis with other cycloalkylacetates underscores the unique flexibility of the five-membered ring system.
For researchers in drug development, a thorough understanding of such conformational preferences is paramount. The synergistic application of high-resolution NMR spectroscopy and robust computational modeling, as detailed in this guide, provides a powerful framework for elucidating the three-dimensional structures of flexible molecules, thereby enabling more informed and successful drug design endeavors.
References
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Cantatore, V., et al. (2007). Conformational analysis of cyclopentane and its derivatives. Journal of Molecular Structure: THEOCHEM, 806(1-3), 151-158.
- Allinger, N. L. (1977). Conformational analysis. 130. The MM2 force field. Journal of the American Chemical Society, 99(25), 8127-8134.
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.
- Conformational analysis. (n.d.). In Wikipedia.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). ethyl cyclohexyl acetate.
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Quantification of Ethyl 2-cyclopentylacetate in a reaction mixture
An In-Depth Technical Guide to the Quantification of Ethyl 2-cyclopentylacetate in Reaction Mixtures: A Comparative Analysis of GC-FID and HPLC-UV Methodologies
Introduction: The Critical Need for Accurate Quantification
This compound is a key ester intermediate in the synthesis of various fine chemicals and pharmaceutical agents. For researchers and process chemists, the ability to accurately and reliably quantify this analyte within a complex reaction mixture is paramount. Precise quantification is the bedrock of process optimization, enabling accurate determination of reaction kinetics, yield calculations, and impurity profiling. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of two primary analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). We will delve into the causality behind experimental choices, present self-validating protocols, and offer data-driven insights to guide your method selection.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is an analytical powerhouse for separating and analyzing compounds that can be vaporized without decomposition.[1][2] For a moderately volatile and thermally stable ester like this compound, GC-FID is often the method of choice due to its high resolution, sensitivity, and robustness.
Principle of Separation and Detection
The core principle of GC involves partitioning the analyte between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid stationary phase coated on the inside of a long, thin capillary column.[2] Compounds are separated based on their boiling points and their relative affinities for the stationary phase.[3] Analytes with lower boiling points and less interaction with the stationary phase travel through the column faster. Upon exiting the column, the analytes are combusted in a hydrogen-air flame in the Flame Ionization Detector (FID). This combustion produces ions, generating an electrical signal that is proportional to the mass of carbon atoms entering the detector, making FID an excellent quantitative tool for organic molecules.[4]
Expert Rationale for Method Selection
The selection of GC-FID is grounded in its inherent suitability for this class of compounds. The FID is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, which is crucial for analyzing everything from trace-level byproducts to the main product. Furthermore, the high efficiency of modern capillary columns allows for the separation of closely related isomers and impurities, providing a clean and accurate quantification of the target analyte.
Detailed Experimental Protocol: GC-FID
This protocol is designed to be a self-validating system through the use of an internal standard. An internal standard (IS) is a compound added in a constant amount to all samples, standards, and blanks. It corrects for variations in injection volume and potential sample loss during preparation. For this compound, a suitable IS would be an ester with a similar response factor but a different retention time that is not present in the reaction mixture, such as Ethyl Heptanoate.
1. Sample Preparation: a. Quenching: Halt the reaction by rapidly cooling the mixture in an ice bath or by adding a suitable quenching agent. b. Extraction: To a 1.0 mL aliquot of the reaction mixture, add 2.0 mL of a suitable organic solvent like methyl tert-butyl ether (MTBE) and 2.0 mL of deionized water. Vortex vigorously for 1 minute to extract the organic components.[5] c. Phase Separation: Centrifuge the sample for 5 minutes at 2000 rpm to ensure a clean separation of the organic and aqueous layers. d. Internal Standard Spiking: Transfer 0.5 mL of the organic layer to a 2 mL autosampler vial. Add 0.5 mL of the internal standard solution (e.g., 1 mg/mL Ethyl Heptanoate in MTBE). e. Dilution: Dilute the sample with a suitable solvent (e.g., MTBE or hexane) to ensure the analyte concentration falls within the calibration curve's linear range.[6] A 10-fold dilution is a good starting point.
2. Calibration Standards: a. Prepare a stock solution of pure this compound (e.g., 10 mg/mL in MTBE). b. Create a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected analyte concentration in the prepared samples. c. Spike each calibration standard with the same amount of internal standard solution used for the samples (0.5 mL of 1 mg/mL Ethyl Heptanoate).
3. GC-FID Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 or equivalent with FID.
- Column: A mid-polarity column such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is a robust choice.[7]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
- Injector: Split/Splitless inlet, operated in split mode (e.g., 20:1 split ratio) to avoid column overloading.[9]
- Temperatures:
- Inlet: 250 °C
- Detector: 280 °C
- Oven Program: 70 °C (hold for 2 min), ramp at 10 °C/min to 240 °C, hold for 5 min.[8] This program allows for the elution of volatile solvents first, followed by the separation of the analyte and other reaction components.
- Injection Volume: 1 µL.
4. Data Analysis: a. Integrate the peak areas for both this compound and the internal standard (Ethyl Heptanoate). b. Calculate the Response Factor (RF) using the calibration standards: RF = (Areaanalyte / Conc.analyte) / (AreaIS / Conc.IS) c. Plot a calibration curve of (Areaanalyte / AreaIS) versus (Conc.analyte / Conc.IS). The linearity should be confirmed by a correlation coefficient (R²) of >0.99.[8] d. Calculate the concentration of this compound in the unknown samples using the calibration curve.
GC-FID Workflow Diagram
Caption: Workflow for GC-FID quantification of this compound.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While GC is often preferred for volatile esters, HPLC offers a viable alternative, particularly when dealing with reaction mixtures containing non-volatile or thermally labile compounds that need to be analyzed simultaneously.
Principle of Separation and Detection
In reversed-phase HPLC (the most common mode), the sample is dissolved in a liquid mobile phase and pumped through a column packed with a nonpolar stationary phase (e.g., C18-silica).[10] Separation occurs based on the analyte's polarity. Nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and elute later, while more polar compounds will pass through more quickly with the polar mobile phase. A UV detector measures the absorbance of light by the analyte as it passes through a flow cell. The amount of light absorbed is proportional to the analyte's concentration, according to the Beer-Lambert law.
Expert Rationale for Method Selection
The primary reason to select HPLC-UV would be matrix complexity. If the reaction involves non-volatile starting materials, catalysts, or byproducts that are also of interest, HPLC can often analyze all of them in a single run, which is not possible with GC. However, a critical consideration is the analyte's chromophore. Simple esters like this compound lack a strong UV-absorbing chromophore, meaning detection must occur at a low wavelength (e.g., ~200-210 nm).[11] This can lead to lower sensitivity and potential interference from solvents or other compounds that absorb in the far UV region.
Detailed Experimental Protocol: HPLC-UV
1. Sample Preparation: a. Quenching: Halt the reaction as described for the GC method. b. Dilution & Spiking: To a 0.1 mL aliquot of the reaction mixture, add 0.9 mL of the mobile phase (e.g., Acetonitrile/Water mixture). Add a suitable, UV-active internal standard that is well-resolved from the analyte (e.g., Methyl Benzoate). c. Filtration: Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) into a 2 mL autosampler vial to remove any particulate matter that could clog the HPLC system.[6]
2. Calibration Standards: a. Prepare a stock solution of pure this compound (e.g., 10 mg/mL in Acetonitrile). b. Create a series of at least five calibration standards by serial dilution with the mobile phase. c. Spike each calibration standard with the same constant amount of the internal standard.
3. HPLC-UV Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard.
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[11] The exact ratio should be optimized to achieve good resolution and a reasonable run time.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.[12]
- Detection Wavelength: 205 nm. (Note: This low wavelength requires high-purity solvents and may have high background noise).
- Injection Volume: 10 µL.[12]
4. Data Analysis: a. Integrate the peak areas for both this compound and the internal standard. b. Generate a calibration curve and calculate the concentration of the analyte in the samples as described in the GC-FID data analysis section.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification of this compound.
Comparative Analysis: GC-FID vs. HPLC-UV
The choice between these two powerful techniques depends on a careful evaluation of their performance characteristics in the context of your specific analytical needs.
| Parameter | GC-FID | HPLC-UV | Rationale & Justification |
| Sensitivity (LOD/LOQ) | Excellent | Fair to Poor | FID is universally sensitive to hydrocarbons. UV detection for this analyte is poor due to the lack of a strong chromophore, requiring low-wavelength detection which increases noise and limits sensitivity.[11] |
| Selectivity/Resolution | Excellent | Good | High-resolution capillary GC columns provide exceptional separating power for volatile compounds. HPLC resolution is generally good but may be lower than capillary GC for complex mixtures of similar analytes. |
| Accuracy & Precision | Excellent | Excellent | Both methods, when used with a proper internal standard, can achieve high accuracy and precision (Repeatability RSD < 2%).[12][13] |
| Linearity | Excellent (Wide Range) | Good (Narrower Range) | FID typically offers a linear dynamic range spanning several orders of magnitude. UV detectors can suffer from non-linearity at high concentrations due to stray light effects. |
| Analysis Time | Fast (5-15 min) | Moderate (10-30 min) | GC temperature programming can quickly elute analytes. HPLC run times are dictated by mobile phase flow rate and column length and are often longer. |
| Sample Compatibility | Volatile & Thermally Stable | Broad (Volatile & Non-Volatile) | GC is limited to analytes that can be vaporized without degradation. HPLC is more versatile for complex mixtures containing salts, polymers, or thermally labile compounds.[1][7] |
| Robustness & Cost | High Robustness, Lower Solvent Cost | Moderate Robustness, Higher Solvent Cost | GC-FID systems are workhorses. HPLC systems, with their high-pressure pumps and seals, can require more maintenance. HPLC-grade solvents are a significant operational cost. |
Expert Insights and Method Selection Guide
As a Senior Application Scientist, my recommendation is guided by the principle of using the right tool for the job.
-
Choose GC-FID if:
-
Your primary goal is the accurate and precise quantification of this compound.
-
High sensitivity is required to monitor low-level impurities or the final stages of a reaction.
-
High sample throughput is necessary for process optimization or screening studies.
-
The other components in your reaction mixture are also volatile and compatible with GC analysis.
-
-
Consider HPLC-UV if:
-
You need to simultaneously quantify this compound alongside non-volatile or thermally unstable compounds (e.g., catalysts, salts, polar starting materials).
-
You do not have access to a Gas Chromatograph.
-
The required sensitivity is not high (i.e., you are analyzing the main component at high concentrations).
-
References
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Davis Mass Spectrometry Facilities. [Link]
- Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation.
- Dabdoub, M. J., et al. (2012). gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. SciELO. [Link]
- Poole, C. F. (2015). Sample preparation for gas chromatography.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column.
- Gomez-Coca, R. B., et al. (2021). In-House Validation of an SPE-GC-FID Method for the Detection of Free and Esterified Hydroxylated Minor Compounds in Virgin Olive Oils.
- Organomation. (n.d.). Gas Chromatography Sample Preparation.
- Dabdoub, M. J., et al. (2017). GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard.
- Sandulachi, E., et al. (2021). Development and Validation of a Gas Chromatography Method for Quantitative Analysis of Fatty Acids in Vegetable Oils.
- Woźniak, M. K., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium samples. MOST Wiedzy. [Link]
- Lin, J., et al. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. MDPI. [Link]
- AOAC INTERNATIONAL. (n.d.).
- National Institutes of Health. (n.d.).
- University of Szeged. (n.d.). Determination of ethyl acetate using gas chromatography. Retrieved from University of Szeged website. [Link]
- National Institutes of Health. (n.d.).
- University of California, Davis. (n.d.). GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION.
- Gilbert, J. C., & Martin, S. F. (n.d.).
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ethyl 2-cyclopentylacetate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the fields of fragrance development, toxicology, and pharmaceutical research, the specificity of molecular interactions is paramount. For compounds like Ethyl 2-cyclopentylacetate and its derivatives, which may be developed for olfaction-based applications or could appear as metabolites, understanding their potential to interact with unintended biological targets is a critical safety and efficacy checkpoint. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, ensuring the scientific integrity and reliability of your findings.
The core issue with a family of structurally similar compounds, or derivatives, is the potential for an antibody or receptor developed for a primary molecule to also bind to its relatives.[1][2] This phenomenon, known as cross-reactivity, can lead to false positives in diagnostic assays, overestimation of analyte concentration, or unforeseen off-target effects in therapeutic applications.[1] For haptens—small molecules like this compound that only become immunogenic when attached to a larger carrier protein—this is a particularly significant concern.[3][4][5]
This guide will compare and contrast two powerful methodologies for quantifying cross-reactivity: the workhorse Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the gold-standard Surface Plasmon Resonance (SPR). We will explore the causality behind experimental choices and provide actionable protocols to generate robust, publication-quality data.
The Principle of Competitive Analysis
Because small molecules are often too small to be bound by two antibodies simultaneously (a requirement for "sandwich" assays), the most effective immunoassay format is the competitive assay.[6] In this setup, the derivative compound present in a sample competes against a labeled version of the primary compound for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the derivative in the sample.[7][8] A strong signal indicates low cross-reactivity, while a weak signal signifies that the derivative is effectively competing for antibody binding, indicating high cross-reactivity.
Comparative Experimental Design: ELISA vs. SPR
The choice of analytical platform depends on the specific questions being asked. The Competitive ELISA provides a robust, high-throughput method for determining endpoint cross-reactivity, while SPR offers a more detailed, real-time analysis of the binding kinetics.
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Primary Output | Endpoint absorbance; used to calculate IC50. | Real-time sensorgram; provides kₐ, kₔ, and Kₐ.[9] |
| Throughput | High (96/384-well plates).[10] | Low to Medium (serial injections). |
| Key Metric | % Cross-Reactivity (derived from IC50 values). | Affinity (Kₐ) and Kinetic Rate Constants (kₐ/kₔ) .[11] |
| Label Requirement | Requires enzyme-labeled antigen or antibody. | Label-free.[9][12] |
| Complexity | Technically straightforward, common lab equipment. | Requires specialized instrumentation and expertise. |
| Primary Application | Screening large numbers of derivatives for relative binding. | In-depth characterization of binding kinetics for lead candidates. |
Illustrative Compounds for This Guide
To demonstrate the principles, we will consider this compound as our primary analyte and compare it against three hypothetical, structurally related derivatives:
-
Analyte A: this compound (The Target Analyte)
-
Derivative X: Mthis compound (Shorter Ester Chain)
-
Derivative Y: Ethyl 2-(3-hydroxycyclopentyl)acetate (Added Polar Group)
-
Derivative Z: Propyl 2-cyclopentylacetate (Longer Ester Chain)
Methodology 1: Competitive ELISA for Cross-Reactivity Screening
The competitive ELISA is the most common format for quantifying small molecules.[8] Its strength lies in its scalability and reliance on standard laboratory equipment.
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Detailed Protocol: Competitive ELISA
This protocol is a general guideline and must be optimized for your specific antibody and reagents.[8][13]
-
Antigen Coating: Coat the wells of a high-binding 96-well microplate with 100 µL of an optimized concentration (e.g., 1-10 µg/mL) of this compound conjugated to a carrier protein (like BSA) in coating buffer.[7][14] Incubate overnight at 4°C. The covalent conjugation is necessary to immobilize the small molecule hapten to the plate surface.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20). This step removes any unbound antigen.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1-5% BSA in PBS) to each well.[7] Incubate for 1-2 hours at room temperature. Blocking is critical to prevent non-specific binding of antibodies to the plastic surface, which would lead to high background noise.[15]
-
Competition:
-
In a separate plate or tubes, prepare serial dilutions of your standards (Analyte A) and the test derivatives (X, Y, Z).
-
Add a fixed, pre-determined optimal dilution of the primary antibody to each standard and derivative solution.
-
Incubate this mixture for at least 1 hour at room temperature to allow the antibody to bind to the free analyte/derivative in the solution.[13][14]
-
-
Incubation: Transfer 100 µL of the antibody-analyte/derivative mixtures to the corresponding wells of the coated, blocked plate. Incubate for 1-2 hours at room temperature. During this step, any antibody not already bound to a free derivative will bind to the antigen coated on the plate.
-
Detection:
-
Wash the plate 3-5 times to remove all unbound antibodies.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour.
-
Wash the plate 4-5 times to remove the unbound secondary antibody.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-20 minutes).[7]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 1N HCl).[7]
-
-
Data Acquisition: Read the absorbance (Optical Density or OD) at 450 nm using a microplate reader.
Data Analysis and Interpretation
-
Plot the Data: For each compound, plot the OD values against the logarithm of its concentration. This will generate a sigmoidal dose-response curve.
-
Calculate IC50: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[16] This value is a direct measure of the compound's binding potency in the assay. This can be determined using a four-parameter logistic (4PL) curve fit.[17]
-
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of a derivative is calculated relative to the primary analyte.[8][16]
%CR = (IC50 of Analyte A / IC50 of Derivative) x 100
Illustrative Data Table
| Compound | Description | IC50 (nM) | % Cross-Reactivity | Interpretation |
| Analyte A | This compound | 15.2 | 100% | Target analyte (reference) |
| Derivative X | Mthis compound | 45.6 | 33.3% | Moderate cross-reactivity. The antibody shows some recognition of the shorter ester chain. |
| Derivative Y | Ethyl 2-(3-hydroxycyclopentyl)acetate | 988.1 | 1.5% | Low cross-reactivity. The added hydroxyl group significantly hinders antibody binding. |
| Derivative Z | Propyl 2-cyclopentylacetate | 18.1 | 83.9% | High cross-reactivity. The antibody tolerates a longer ester chain well. |
Methodology 2: Surface Plasmon Resonance (SPR) for Kinetic Validation
While ELISA provides a static snapshot of binding competition, SPR offers a dynamic, real-time view of the interaction.[11] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing invaluable data on binding kinetics.[9][11] This is particularly powerful for distinguishing between compounds that may have similar overall affinity (as measured by IC50) but achieve it through different on-rates (kₐ) and off-rates (kₔ).
Experimental Workflow: SPR
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 2-Cyclopentylacetate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 2-cyclopentylacetate, ensuring the safety of laboratory personnel, upholding regulatory compliance, and safeguarding our environment. Our commitment is to empower you with the knowledge to manage chemical waste with the same precision you apply to your research.
Foundational Knowledge: Understanding the Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the inherent hazards of this compound is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound should always be consulted, available data for it and structurally similar esters allows us to establish a baseline hazard profile.
Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Serious Eye Irritation (Category 2): Causes serious eye irritation[1].
A related compound, ethyl 2-(2-oxocyclopentyl)acetate, is noted to cause skin and respiratory irritation[2]. Given its ester functionality and similarity to solvents like ethyl acetate, it is prudent to treat this compound as a flammable liquid .
Table 1: Key Physicochemical and Hazard Data for this compound and Related Compounds
| Property | This compound | Ethyl Acetate (for comparison) |
| Molecular Formula | C9H16O2 | C4H8O2 |
| Molecular Weight | 156.22 g/mol [1] | 88.11 g/mol |
| Boiling Point | 196.6°C at 760 mmHg | 77.1°C |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation[1] | H225: Highly flammable liquid and vapourH319: Causes serious eye irritationH336: May cause drowsiness or dizziness[3] |
This information dictates the necessity for stringent safety measures during handling and disposal to mitigate risks of exposure and fire.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in its removal by a certified hazardous waste contractor.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any chemical waste, donning the appropriate PPE is non-negotiable. For this compound, this includes:
-
Eye Protection: Chemical splash goggles are mandatory to protect against eye irritation[4].
-
Hand Protection: Chemical-resistant gloves (nitrile or neoprene are generally suitable for organic solvents) must be worn[4].
-
Body Protection: A flame-resistant lab coat or a 100% cotton lab coat should be worn to protect against splashes and in case of fire.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors[4].
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe laboratory waste management.
Step 1: Designate a Waste Stream. this compound waste should be collected in a dedicated container for flammable organic solvents or non-halogenated organic waste . Never mix it with incompatible waste streams such as acids, bases, or oxidizers.
Step 2: Select the Appropriate Container.
-
Use a sturdy, leak-proof container made of a material chemically compatible with the ester. Borosilicate glass or a suitable plastic container is recommended[5][6].
-
The container must have a secure, tight-fitting screw cap to prevent the escape of vapors[6].
-
Ensure the container is clean and dry before its first use as a waste receptacle.
Step 3: Labeling the Waste Container. Proper labeling is a regulatory requirement and a critical safety communication tool. The label must include:
-
The words "Hazardous Waste "[6].
-
The full chemical name: "This compound ". Avoid abbreviations or chemical formulas.
-
The specific hazards associated with the waste (e.g., "Flammable , Irritant ").
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
Accumulation and Storage: Maintaining a Safe Laboratory Environment
The temporary storage of your hazardous waste container within the laboratory must adhere to strict guidelines.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) [6]. This area should be at or near the point of generation.
-
Secondary Containment: The waste container must be kept in a secondary containment bin or tray to capture any potential leaks or spills[7].
-
Closure: Keep the waste container securely capped at all times, except when adding waste[6]. This minimizes the release of flammable vapors.
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA[8]. Once the container is full, it must be moved to the central hazardous waste storage area within three days[6].
Emergency Preparedness: Responding to Spills and Exposures
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Response
For small spills of this compound:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Eliminate Ignition Sources: Turn off any nearby hot plates, stirrers, or other potential sources of ignition.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container. All materials used for cleanup must also be disposed of as hazardous waste[8].
-
Decontaminate: Clean the spill area with soap and water.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
Exposure Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
The Final Step: Arranging for Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in regular trash[7]. The final disposal must be handled by a licensed and certified hazardous waste disposal company.
Your institution's EHS office will have established procedures for the pickup and disposal of chemical waste. Follow their guidelines for requesting a waste pickup once your container is full.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is a fundamental aspect of scientific integrity and laboratory safety. By adhering to these procedures for this compound, you contribute to a safer research environment for yourself and your colleagues, ensure regulatory compliance for your institution, and demonstrate a commitment to environmental stewardship. Always prioritize safety and consult your institution's specific guidelines and the manufacturer's Safety Data Sheet.
References
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- This compound. (n.d.). Crysdot LLC.
- ethyl acetate - SAFETY DATA SHEET. (2022, August 1).
- Safety Notes - Flinn Scientific. (n.d.).
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A Senior Application Scientist's Guide to Handling Ethyl 2-cyclopentylacetate: Personal Protective Equipment, Operations, and Disposal
This guide provides essential safety and logistical information for the handling of Ethyl 2-cyclopentylacetate (CAS No. 18322-54-8). As drug development professionals and researchers, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal framework for mitigating risks associated with this chemical.
Hazard Assessment: Understanding the "Why"
Before any handling protocol is established, a clear understanding of the compound's physicochemical properties and associated hazards is paramount. While specific toxicological data for this compound is limited, its classification and the properties of structurally similar compounds provide a strong basis for a cautious and well-informed approach.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific risks that directly inform our choice of personal protective equipment (PPE).[1]
-
H302: Harmful if swallowed. This dictates that we must prevent ingestion through direct contact or cross-contamination.
-
H319: Causes serious eye irritation. This is a critical directive, making robust eye protection non-negotiable.[1]
-
Inferred Hazards: Structurally related compounds, such as Ethyl(2-oxo-cyclopentyl)acetate, are known to cause skin and respiratory irritation.[2] Therefore, we must operate under the assumption that this compound may pose similar risks.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Ethyl 2-cyclopentylideneacetate |
| CAS Number | 18322-54-8 | 1903-22-6 |
| Molecular Formula | C9H16O2[3] | C9H14O2[4] |
| Molecular Weight | 156.22 g/mol | 154.21 g/mol [4] |
| Boiling Point | 196.6°C at 760 mmHg | 214.1°C at 760 mmHg[4] |
| Flash Point | Not specified | 100.5°C[4] |
The relatively high boiling point suggests low volatility at room temperature, but this does not eliminate the risk of vapor inhalation, especially if heated.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is a direct response to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.
Eye and Face Protection
Due to the H319 classification ("Causes serious eye irritation"), this is the most critical component of your PPE ensemble.[1]
-
Mandatory: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[5]
-
Recommended for High-Volume/Splash Risk: For transfers of significant volumes (>100 mL) or operations with a high potential for splashing, a full-face shield must be worn in addition to chemical splash goggles.[6]
Hand Protection
To prevent accidental skin contact and subsequent irritation or absorption, appropriate gloves are essential.
-
-
Butyl or Neoprene Gloves: These materials are recommended for handling similar esters and provide superior protection.[7]
-
-
Protocol: Always double-check the glove manufacturer's compatibility chart for the specific glove you intend to use. Inspect gloves for any signs of degradation or perforation before each use.
Body Protection
Clothing protects against incidental contact and spills.
-
Standard: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[6][7]
-
Enhanced Protection: For larger-scale work, consider a chemical-resistant apron to provide an additional layer of protection.[6]
Respiratory Protection
The need for respiratory protection is determined by the ventilation controls in place.
-
Standard Operations: All handling of this compound should occur within a properly functioning and certified chemical fume hood to control vapor exposure.[7] In this scenario, respiratory protection is not typically required.
-
Emergency or Poor Ventilation: In the event of a large spill outside of a fume hood or in situations where adequate ventilation cannot be guaranteed, respiratory protection is necessary. Use of a respirator requires medical clearance, fit-testing, and enrollment in a formal respiratory protection program.[7]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow minimizes error and ensures safety is integrated into every step of the process.
Step 1: Preparation
-
Ventilation Check: Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Gather Materials: Assemble all necessary equipment (glassware, stir bars, reagents) and place them inside the fume hood.
-
Don PPE: Put on all required PPE in the correct order: lab coat, then goggles/face shield, and finally, gloves.
Step 2: Aliquoting and Handling
-
Grounding: For transfers involving metal containers, ensure all equipment is electrically grounded to prevent static discharge, a common ignition source for organic vapors.[8][9]
-
Dispensing: Perform all transfers and manipulations of open containers well within the fume hood.
-
Container Management: Keep the primary container of this compound tightly sealed when not in active use to minimize vapor release.[8][10]
Step 3: Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent.
-
Doffing PPE: Remove PPE in an order that prevents cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[8][11]
Caption: Workflow for handling this compound.
Emergency Procedures: Immediate and Corrective Actions
In the event of an exposure or spill, a rapid and informed response is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][12]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical advice.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[10]
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical help.[8]
-
Small Spill (<50 mL in a fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[7] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[10]
-
Large Spill (>50 mL or any spill outside a fume hood): Evacuate the immediate area and alert nearby personnel. If there is any risk of fire, activate the fire alarm. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[7]
Disposal Plan: Responsible Waste Management
This compound and any materials contaminated with it must be managed as hazardous waste.
-
Waste Collection: Collect all waste, including excess chemical and contaminated disposables (e.g., gloves, absorbent pads), in a designated, compatible, and tightly sealed container.[7][10] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Prohibition: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[7][10] This can lead to environmental contamination and potential reactions within the drainage system.
-
Final Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's EHS department for specific collection and disposal procedures.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work environment.
References
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- Ethyl Acetate Technical Specifications: Uses: Personal Protective Equipment. Silver Fern Chemical Inc.
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- This compound - Aliphatic Hydrocarbon - Crysdot LLC. Crysdot LLC.
- SAFETY DATA SHEET - Covestro Solution Center. Covestro.
- Standard Operating Procedure - Ethyl Acetate. Washington State University.
- Material Safety Data Sheet - Ethyl acetate - Cole-Parmer. Cole-Parmer.
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- Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate | C10H19NO2 | CID 137939893 - PubChem. National Institutes of Health.
- SAFETY DATA SHEET - The Perfumers Apprentice. The Perfumers Apprentice.
- Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem. National Institutes of Health.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
